molecular formula C6H4BrN3 B1521454 5-bromo-1H-imidazo[4,5-b]pyridine CAS No. 28279-52-9

5-bromo-1H-imidazo[4,5-b]pyridine

Cat. No.: B1521454
CAS No.: 28279-52-9
M. Wt: 198.02 g/mol
InChI Key: INKJIWXVLWIENL-UHFFFAOYSA-N
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Description

5-Bromo-1H-imidazo[4,5-b]pyridine (CAS 28279-52-9) is a brominated heterocyclic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . This compound serves as a versatile and valuable synthetic building block in medicinal chemistry, particularly for constructing more complex molecules with significant biological potential. Its structure features an imidazo[4,5-b]pyridine core, which is a privileged scaffold in drug discovery . This reagent is notably used as a key precursor in the synthesis of novel antimicrobial agents . Recent experimental and theoretical studies have focused on derivatizing this core structure to create new compounds effective against bacterial strains. For instance, synthesized derivatives have demonstrated potent in vitro antibacterial activity, with particular efficacy against Gram-positive bacteria such as Bacillus cereus . The bromine atom at the 5-position provides an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore a wide structure-activity landscape. Beyond its antimicrobial applications, the imidazo[4,5-b]pyridine scaffold is found in compounds possessing a range of other pharmacological activities, including anticancer , antimitotic , and tuberculostatic properties . It is also a key structural component in known bioactive molecules such as tenatoprazole, a proton pump inhibitor used to treat gastric ulcers . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-imidazo[4,5-b]pyridine
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InChI

InChI=1S/C6H4BrN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKJIWXVLWIENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668437
Record name 5-Bromo-1H-imidazo[4,5-b]pyridine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28279-52-9
Record name 5-Bromo-3H-imidazo[4,5-b]pyridine
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Record name 5-Bromo-1H-imidazo[4,5-b]pyridine
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Record name 5-Bromo-1H-imidazo[4,5-b]pyridine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the synthesis and characterization of 5-bromo-1H-imidazo[4,5-b]pyridine, a key heterocyclic building block in medicinal chemistry. The synthesis is achieved through a robust and efficient cyclocondensation reaction. This document outlines the step-by-step experimental procedure, including the preparation of the starting material, 5-bromo-2,3-diaminopyridine. Furthermore, it details the comprehensive characterization of the final product using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering practical insights and a solid foundation for the successful synthesis and validation of this important scaffold.

Introduction

This compound is a member of the imidazopyridine class of heterocyclic compounds. This structural motif is of significant interest in pharmaceutical research due to its presence in a wide range of biologically active molecules.[1][2][3] The fusion of an imidazole ring with a pyridine ring creates a scaffold that can mimic purine bases, allowing it to interact with various biological targets. As a result, derivatives of imidazo[4,5-b]pyridine have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.[3][4][5] The bromine substituent at the 5-position provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

This guide presents a reliable method for the synthesis of this compound, beginning with the synthesis of the precursor 5-bromo-2,3-diaminopyridine from 2-aminopyridine. The subsequent cyclization to form the desired product is then described in detail.

Synthetic Strategy and Mechanism

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 5-bromo-2,3-diaminopyridine. The second step is the cyclocondensation of this diamine with a one-carbon source, such as formic acid, to form the imidazole ring.

Step 1: Synthesis of 5-bromo-2,3-diaminopyridine

The preparation of 5-bromo-2,3-diaminopyridine starts from the commercially available 2-aminopyridine. The synthesis involves three key transformations:

  • Bromination: 2-aminopyridine is first brominated at the 5-position. This is a regioselective electrophilic aromatic substitution.

  • Nitration: The resulting 2-amino-5-bromopyridine is then nitrated at the 3-position.

  • Reduction: Finally, the nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amino group to yield 5-bromo-2,3-diaminopyridine.[6]

Step 2: Cyclocondensation to form this compound

The imidazole ring is formed by reacting 5-bromo-2,3-diaminopyridine with formic acid. This reaction proceeds via a cyclocondensation mechanism. The formic acid acts as a source of the C2 carbon of the imidazole ring. The reaction typically involves the formation of an intermediate formyl-amino derivative, which then undergoes intramolecular cyclization and dehydration to yield the final product.

Experimental Protocols

Synthesis of 5-bromo-2,3-diaminopyridine

This procedure is adapted from established methods for the synthesis of substituted diaminopyridines.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
2-Aminopyridine94.113.0 mol
Bromine159.813.0 mol
Acetic Acid60.05As solvent
40% Sodium Hydroxide40.00For neutralization
Sulfuric Acid (sp. gr. 1.84)98.08As solvent
95% Nitric Acid63.010.57 mol
Reduced Iron55.8530 g (per 0.05 mol nitro compound)
95% Ethanol46.07As solvent
Concentrated Hydrochloric Acid36.46Catalytic amount

Step-by-Step Procedure:

A. 2-Amino-5-bromopyridine

  • In a well-ventilated fume hood, dissolve 2-aminopyridine (3.0 moles) in 500 mL of acetic acid in a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Cool the solution to below 20°C in an ice bath.

  • Add a solution of bromine (3.0 moles) in 300 mL of acetic acid dropwise with vigorous stirring over 1 hour. Maintain the temperature below 20°C initially, allowing it to rise to 50°C after about half of the bromine has been added.

  • After the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with 750 mL of water to dissolve the precipitated hydrobromide salt.

  • Transfer the solution to a 5-L beaker and neutralize it with approximately 1.2 L of 40% sodium hydroxide solution, while stirring and cooling.

  • Collect the precipitated solid by filtration, wash it with water until the washings are free of bromide ions, and dry at 110°C.

  • The crude product contains some 2-amino-3,5-dibromopyridine, which can be removed by washing with hot petroleum ether. The yield of 2-amino-5-bromopyridine is typically in the range of 62-67%.[6]

B. 2-Amino-5-bromo-3-nitropyridine

  • In a 1-L three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, add 500 mL of sulfuric acid (sp. gr. 1.84) and cool it in an ice bath.

  • Add 2-amino-5-bromopyridine (0.5 mole) portion-wise, keeping the temperature below 5°C.

  • Add 95% nitric acid (0.57 mole) dropwise with stirring at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

  • Cool the reaction mixture and pour it onto 5 L of ice.

  • Collect the precipitated product by filtration, wash it with water, and dry.

C. 5-bromo-2,3-diaminopyridine

  • In a 100-mL flask fitted with a reflux condenser, add 2-amino-5-bromo-3-nitropyridine (0.05 mole), 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour.

  • Filter the hot mixture to remove the iron, and wash the iron residue with hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the dark residue from water to obtain 5-bromo-2,3-diaminopyridine.[6]

Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
5-bromo-2,3-diaminopyridine188.021 mmol
Formic Acid (98-100%)46.03As solvent and reactant

Step-by-Step Procedure:

  • Place 5-bromo-2,3-diaminopyridine (1 mmol) in a round-bottom flask.

  • Add an excess of formic acid (e.g., 5-10 mL).

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water and neutralize with a base such as sodium bicarbonate or ammonium hydroxide until the pH is neutral to slightly basic.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of 5-bromo-2,3-diaminopyridine cluster_1 Synthesis of this compound A 2-Aminopyridine B Bromination A->B C 2-Amino-5-bromopyridine B->C D Nitration C->D E 2-Amino-5-bromo-3-nitropyridine D->E F Reduction E->F G 5-bromo-2,3-diaminopyridine F->G H 5-bromo-2,3-diaminopyridine I Cyclocondensation with Formic Acid H->I J This compound I->J

Caption: Synthetic route for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound must be confirmed by various analytical methods.

Expected Characterization Data:

PropertyValue
Molecular Formula C₆H₄BrN₃[7][8][9]
Molecular Weight 198.02 g/mol [8][9]
Appearance Off-white to light brown solid
Melting Point >300 °C[4]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

TechniqueExpected Data
¹H NMR The spectrum will show signals for the aromatic protons. The chemical shifts will depend on the solvent used (e.g., DMSO-d₆ or CDCl₃).
¹³C NMR The spectrum will show signals for the six carbon atoms in the molecule.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks with approximately 1:1 ratio) will be observed.[4]
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-Br stretching (in the fingerprint region).

Workflow for Characterization

G Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Purity Purity Assessment (e.g., HPLC, TLC) Start->Purity Final Characterized This compound NMR->Final MS->Final IR->Final Purity->Final

Caption: Characterization workflow for the final product.

Discussion and Field Insights

  • Choice of Reagents: Formic acid is a simple and effective one-carbon source for the cyclization reaction. Other reagents such as triethyl orthoformate can also be used.

  • Reaction Conditions: The reflux in formic acid is a common and robust method. The reaction time should be optimized by monitoring the disappearance of the starting material by TLC.

  • Purification: Recrystallization is often sufficient for obtaining a pure product. If impurities persist, column chromatography on silica gel can be employed.

  • Tautomerism: It is important to note that this compound can exist in tautomeric forms.[10] The position of the proton on the imidazole ring can vary.

  • Safety Precautions: Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood. Concentrated acids are also corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The described protocols are reliable and have been adapted from established literature procedures. By following this guide, researchers can confidently synthesize and characterize this valuable building block for use in medicinal chemistry and drug discovery programs. The detailed characterization data provides a benchmark for confirming the identity and purity of the synthesized compound.

References

A Technical Guide to the Spectroscopic Characterization of 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-imidazo[4,5-b]pyridine is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. A thorough understanding of its structural and electronic properties is paramount for the rational design and development of novel drug candidates. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this important molecule. By synthesizing data from closely related analogs and fundamental spectroscopic principles, this document offers a detailed interpretation of the spectral features of this compound, alongside practical, field-proven protocols for data acquisition.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine skeleton is a privileged structure in drug discovery, recognized for its ability to mimic purine bases and interact with a wide range of biological targets. The introduction of a bromine atom at the 5-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space.[1] This guide serves as a foundational resource for researchers, providing the essential spectroscopic knowledge required for the unambiguous identification and characterization of this compound and its derivatives.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the accurate assignment of spectroscopic signals. The structure and numbering of this compound are presented below.

Figure 1. Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.5Broad SingletN-H (imidazole)
~8.4DoubletH-7
~8.2SingletH-2
~8.0DoubletH-6

Disclaimer: These are predicted chemical shifts based on data from similar imidazo[4,5-b]pyridine structures and general chemical shift principles. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum

The downfield chemical shifts of the aromatic protons are characteristic of electron-deficient heterocyclic systems. The broad singlet for the N-H proton is typical and its chemical shift can be highly dependent on solvent and concentration. The protons on the pyridine ring (H-6 and H-7) would likely appear as doublets due to coupling with each other. The H-2 proton on the imidazole ring is expected to be a singlet. The bromine atom at C-5 will deshield the adjacent H-6 proton, causing it to appear at a lower field than H-7.

Experimental Protocol for ¹H NMR Data Acquisition

Figure 2. Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). Transfer to a 5 mm NMR tube. Transfer to a 5 mm NMR tube. Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6).->Transfer to a 5 mm NMR tube. Insert sample into NMR spectrometer (e.g., 400 MHz). Insert sample into NMR spectrometer (e.g., 400 MHz). Transfer to a 5 mm NMR tube.->Insert sample into NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument. Tune and shim the instrument. Insert sample into NMR spectrometer (e.g., 400 MHz).->Tune and shim the instrument. Acquire ¹H NMR spectrum using standard pulse sequence. Acquire ¹H NMR spectrum using standard pulse sequence. Tune and shim the instrument.->Acquire ¹H NMR spectrum using standard pulse sequence. Apply Fourier transform. Apply Fourier transform. Acquire ¹H NMR spectrum using standard pulse sequence.->Apply Fourier transform. Phase and baseline correct the spectrum. Phase and baseline correct the spectrum. Apply Fourier transform.->Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak. Reference the spectrum to the residual solvent peak. Phase and baseline correct the spectrum.->Reference the spectrum to the residual solvent peak.

Figure 2. Workflow for ¹H NMR Analysis

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~154C-7a
~148C-2
~145C-5
~143C-3a
~131C-7
~118C-6

Disclaimer: These are predicted chemical shifts based on data from similar imidazo[4,5-b]pyridine structures and general chemical shift principles. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are consistent with an aromatic heterocyclic system. The carbon atom bearing the bromine (C-5) is expected to be significantly downfield. The quaternary carbons (C-3a and C-7a) involved in the ring fusion will also have distinct chemical shifts.

Experimental Protocol for ¹³C NMR Data Acquisition

The sample preparation and initial instrument setup are similar to that for ¹H NMR. A standard proton-decoupled ¹³C NMR experiment should be performed to obtain a spectrum with singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumN-H Stretch (imidazole)
3000-2900WeakC-H Stretch (aromatic)
1620-1580Medium-StrongC=N Stretch
1550-1450Medium-StrongC=C Stretch (aromatic ring)
~1100MediumC-Br Stretch

Disclaimer: These are predicted absorption bands based on characteristic frequencies for similar functional groups.

Interpretation of the IR Spectrum

The IR spectrum will be characterized by a broad absorption in the high-frequency region corresponding to the N-H stretch of the imidazole ring. The aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending vibrations and the C-Br stretch, which is characteristic of the molecule.

Experimental Protocol for IR Data Acquisition

Figure 3. Workflow for IR Analysis (ATR) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Place a small amount of solid sample onto the ATR crystal. Place a small amount of solid sample onto the ATR crystal. Apply pressure to ensure good contact. Apply pressure to ensure good contact. Place a small amount of solid sample onto the ATR crystal.->Apply pressure to ensure good contact. Record a background spectrum. Record a background spectrum. Apply pressure to ensure good contact.->Record a background spectrum. Record the sample spectrum. Record the sample spectrum. Record a background spectrum.->Record the sample spectrum. The instrument software automatically ratios the sample spectrum to the background spectrum. The instrument software automatically ratios the sample spectrum to the background spectrum. Record the sample spectrum.->The instrument software automatically ratios the sample spectrum to the background spectrum. Identify and label significant absorption bands. Identify and label significant absorption bands. The instrument software automatically ratios the sample spectrum to the background spectrum.->Identify and label significant absorption bands.

Figure 3. Workflow for IR Analysis (ATR)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

m/zIon
198/200[M]⁺
199/201[M+H]⁺

Disclaimer: These are predicted m/z values based on the molecular formula and isotopic abundances.

Interpretation of the Mass Spectrum

The key feature of the mass spectrum of this compound will be the presence of a pair of peaks for the molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺) with a roughly 1:1 intensity ratio. This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br.[2] The exact mass of these ions can be used to confirm the elemental formula of the compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 4. Workflow for ESI-MS Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the mass spectrometer or inject it via an LC system. Infuse the solution directly into the mass spectrometer or inject it via an LC system. Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile).->Infuse the solution directly into the mass spectrometer or inject it via an LC system. Ionize the sample using electrospray ionization (ESI). Ionize the sample using electrospray ionization (ESI). Infuse the solution directly into the mass spectrometer or inject it via an LC system.->Ionize the sample using electrospray ionization (ESI). Analyze the ions using a mass analyzer (e.g., TOF or Orbitrap). Analyze the ions using a mass analyzer (e.g., TOF or Orbitrap). Ionize the sample using electrospray ionization (ESI).->Analyze the ions using a mass analyzer (e.g., TOF or Orbitrap). Process the raw data to generate a mass spectrum. Process the raw data to generate a mass spectrum. Analyze the ions using a mass analyzer (e.g., TOF or Orbitrap).->Process the raw data to generate a mass spectrum. Identify the molecular ion and other significant peaks. Identify the molecular ion and other significant peaks. Process the raw data to generate a mass spectrum.->Identify the molecular ion and other significant peaks.

References

An In-depth Technical Guide to the Solubility and Stability of 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-1H-imidazo[4,5-b]pyridine, with a specific focus on its solubility and stability characteristics. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for the characterization of this heterocyclic compound. While specific experimental data for this compound is limited in publicly accessible literature, this guide establishes a robust framework for its analysis by leveraging data from structurally similar imidazo[4,5-b]pyridine derivatives and adhering to internationally recognized guidelines from the International Council for Harmonisation (ICH) and the International Union of Pure and Applied Chemistry (IUPAC). The protocols detailed herein are designed to be self-validating systems, ensuring scientific integrity and trustworthiness.

Introduction: The Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry due to its structural resemblance to endogenous purines. This similarity allows compounds based on this scaffold to interact with a wide array of biological targets, leading to their investigation for various therapeutic applications, including as kinase inhibitors and anticancer agents.[1][2][3] The introduction of a bromine atom at the 5-position of the 1H-imidazo[4,5-b]pyridine ring, yielding this compound, can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Understanding the solubility and stability of this specific analogue is therefore a critical prerequisite for its successful development as a therapeutic agent.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄BrN₃Alfa Chemistry
Molecular Weight 198.02 g/mol Alfa Chemistry
Appearance Solid (predicted)---
Storage Inert atmosphere, 2-8°CBLDpharm

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a pyridine and an imidazole ring suggests that this compound will exhibit pH-dependent solubility. The bromine substituent is expected to increase its lipophilicity compared to the parent imidazo[4,5-b]pyridine.

Predicted Solubility Behavior

Based on the structure, we can anticipate the following solubility trends:

  • Aqueous Solubility: Likely to be low in neutral water due to the hydrophobic bromine atom and the fused aromatic system. Solubility is expected to increase in acidic conditions due to the protonation of the nitrogen atoms in the pyridine and imidazole rings, forming more soluble salts.

  • Organic Solvent Solubility: The compound is expected to have better solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol), which is common for many heterocyclic compounds.[4]

Experimental Protocol for Solubility Determination

A robust determination of the solubility profile requires a systematic experimental approach. The following protocol is based on the principles outlined by IUPAC for solubility measurements.[5]

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound

  • Solvents: Purified Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, DMSO, DMF

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • Validated analytical method for quantification (e.g., HPLC-UV)

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the validated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent.

Stability Profile: A Comprehensive Evaluation

Assessing the stability of a drug substance is mandated by regulatory bodies like the ICH to ensure its quality, safety, and efficacy over its shelf life.[6][7] Forced degradation studies are a crucial component of this assessment, providing insights into the potential degradation pathways and helping to develop stability-indicating analytical methods.[8][9]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8]

dot

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the chemistry of imidazopyridines and halogenated aromatic compounds, the following degradation pathways can be anticipated:

  • Hydrolysis: The imidazole ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions, although the fused aromatic system generally confers stability.

  • Oxidation: The electron-rich imidazole and pyridine rings are potential sites for oxidation. N-oxidation of the pyridine nitrogen is a common metabolic and degradation pathway for related compounds.[10]

  • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond. The fused aromatic system can absorb UV radiation, potentially leading to degradation.

  • Thermal Degradation: High temperatures can lead to decomposition, the pathways for which would need to be elucidated experimentally. Studies on other nitrogen-rich heterocyclic compounds have shown decomposition temperatures above 250°C.[11]

Protocol for a Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.

Objective: To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and its degradation products.

Instrumentation and Materials:

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase components (e.g., acetonitrile, methanol, water, buffers like phosphate or formate)

  • Forced degraded samples of this compound

Methodology:

  • Initial Method Development:

    • Solvent Selection: Based on the predicted solubility, develop a mobile phase system, typically a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.

    • Column Selection: A C18 column is a good starting point for moderately polar compounds.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using the PDA detector.

    • Gradient Elution: Start with a broad gradient to elute all components, including the parent compound and any degradation products.

  • Method Optimization:

    • Inject the forced degraded samples.

    • Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

    • The use of a PDA detector is crucial to check for peak purity and to ensure that no co-eluting peaks are present.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

dot

Caption: Workflow for HPLC Method Development and Validation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for characterizing the solubility and stability of this compound. While direct experimental data for this specific molecule is sparse, the principles and protocols presented here, grounded in established international guidelines and knowledge of analogous compounds, provide a robust framework for its systematic evaluation.

For drug development professionals, it is imperative to conduct the described experimental work to generate specific data for this compound. This will enable informed decisions regarding formulation development, packaging, storage conditions, and the establishment of a suitable re-test period or shelf-life. The elucidation of degradation pathways will also be critical for identifying potentially toxic impurities and ensuring the safety and quality of any future therapeutic product based on this promising scaffold.

References

Unveiling the Electronic Landscape: A Technical Guide to Quantum Chemical Calculations for 5-bromo-1H-imidazo[4,5-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 5-bromo-1H-imidazo[4,5-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[4,5-b]pyridine core is a recognized privileged structure in drug discovery, forming the basis of compounds with diverse therapeutic activities, including anticancer, antibacterial, and antiviral properties.[1] Understanding the intrinsic electronic and structural properties of this scaffold at a quantum mechanical level is paramount for rational drug design and the development of novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, delineates a robust computational workflow using Density Functional Theory (DFT). It moves beyond a mere procedural outline to explain the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability. We will delve into geometry optimization, vibrational frequency analysis, and the exploration of the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. The insights gleaned from these calculations provide a foundational understanding of the molecule's reactivity, stability, and intermolecular interaction propensity, crucial for predicting its behavior in a biological environment.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold and the Power of Quantum Chemistry

The fusion of an imidazole and a pyridine ring to form the imidazo[4,5-b]pyridine system creates a unique electronic architecture that is a cornerstone in the development of numerous therapeutic agents.[2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets. Derivatives of this scaffold have shown promise as inhibitors of crucial enzymes and receptors, highlighting its versatility in addressing various disease states.[2][3] The introduction of a bromine substituent at the 5-position, yielding this compound (Figure 1), further modulates its electronic properties, potentially enhancing its binding affinity and metabolic stability.

Figure 1. 2D and 3D structures of this compound.

To rationally design novel drug candidates based on this scaffold, a deep understanding of its fundamental chemical characteristics is indispensable. Quantum chemical calculations have emerged as a powerful tool in modern drug discovery, offering insights that are often difficult or impossible to obtain through experimental means alone.[4][5] These methods allow us to probe the electronic structure, reactivity, and non-covalent interaction capabilities of a molecule with high accuracy.[4][5] By employing techniques like Density Functional Theory (DFT), we can construct a detailed "electronic landscape" of this compound, providing a theoretical foundation for understanding its structure-activity relationships (SAR).[6]

This guide will provide a step-by-step, field-proven protocol for performing these calculations, emphasizing the "why" behind each step to foster a deeper understanding of the methodology and the interpretation of the results.

Methodology Selection: A Rationale-Driven Approach to Computational Protocol Design

The choice of a computational method is a critical decision that balances accuracy with computational cost. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent compromise, providing reliable results for a wide range of molecular properties.[6][7]

The Choice of Functional and Basis Set: B3LYP/6-311+G(d,p)

Our protocol will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long and successful track record in the computational chemistry of organic and biological molecules, demonstrating high accuracy in predicting geometries, vibrational frequencies, and electronic properties for a diverse range of systems, including heterocyclic compounds.[8][9]

The functional will be paired with the 6-311+G(d,p) basis set. Let's break down this choice:

  • 6-311G: This triple-zeta basis set provides a more flexible description of the valence electrons compared to smaller basis sets, which is crucial for accurately modeling the electronic distribution in a conjugated system like imidazo[4,5-b]pyridine.

  • +: The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are essential for describing the behavior of electrons that are far from the nucleus, which is important for accurately calculating properties like electron affinity and for describing weak intermolecular interactions.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is critical for accurately representing the anisotropic nature of chemical bonds.

This combination of functional and basis set has been shown to yield accurate results for similar heterocyclic systems and represents a robust choice for the calculations outlined in this guide.[10]

Software Selection

Several excellent software packages are available for performing DFT calculations, including Gaussian, ORCA, and GAMESS. The protocols described herein are generally applicable to all of these programs, with minor variations in input syntax. For clarity, we will provide examples based on the widely used Gaussian software suite.

The Computational Workflow: From Structure to Electronic Properties

The following section details the step-by-step protocol for the quantum chemical analysis of this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT: B3LYP/6-311+G(d,p)) cluster_analysis Data Analysis and Interpretation mol_structure 1. Initial Molecular Structure (e.g., from SMILES) geom_opt 2. Geometry Optimization mol_structure->geom_opt Initial Coordinates freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry electronic_props 4. Electronic Property Calculations freq_calc->electronic_props Verified Minimum thermo_data Thermodynamic Properties freq_calc->thermo_data ir_spectrum Simulated IR Spectrum freq_calc->ir_spectrum homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_props->mep nbo Natural Bond Orbital (NBO) Analysis electronic_props->nbo

Diagram 1: Computational workflow for this compound.
Step 1: Building the Initial Molecular Structure

The first step is to generate a 3D structure of this compound. This can be done using molecular building software such as Avogadro or GaussView, starting from its SMILES string (C1=CC(=NC2=C1NC=N2)Br). A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is recommended to obtain a reasonable starting structure.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable, ground-state conformation of the molecule.

Protocol:

  • Input File Creation: Prepare an input file for the chosen software (e.g., Gaussian).

  • Keywords: Specify the following keywords in the route section:

    • #p B3LYP/6-311+G(d,p) Opt

    • Opt requests a geometry optimization.

  • Charge and Multiplicity: For this compound, the charge is 0 and the spin multiplicity is 1 (a singlet state).

  • Execution: Run the calculation. The output will provide the optimized Cartesian coordinates of the atoms and the final electronic energy.

Step 3: Vibrational Frequency Analysis

A frequency calculation should always follow a successful geometry optimization to confirm that the optimized structure is a true energy minimum.

Protocol:

  • Input File: Use the optimized geometry from the previous step.

  • Keywords: Add the Freq keyword to the route section:

    • #p B3LYP/6-311+G(d,p) Freq

  • Execution and Analysis:

    • Confirmation of Minimum: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be re-optimized.

    • Thermodynamic Data: The output will provide important thermodynamic data, such as zero-point vibrational energy (ZPVE), thermal energy, and entropy.

    • Simulated IR Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. This can be compared with experimental data if available, or used as a predictive tool.

Step 4: Calculation of Electronic Properties

With the validated optimized geometry, we can now calculate a range of electronic properties that provide insights into the molecule's reactivity and intermolecular interactions.

Protocol:

  • Input File: Use the optimized geometry.

  • Keywords for NBO Analysis: To perform a Natural Bond Orbital (NBO) analysis, add Pop=NBO to the route section.

  • Generation of Cube Files for Visualization: To visualize the HOMO, LUMO, and MEP, it is necessary to generate cube files. This is typically done as a post-processing step using utilities provided with the quantum chemistry software.

Data Analysis and Interpretation: Translating Numbers into Chemical Insight

The output of these calculations provides a wealth of quantitative data. The true value, however, lies in the interpretation of this data to understand the chemical nature of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are indicative of nucleophilic sites.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are indicative of electrophilic sites.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[11] In drug design, a molecule with an appropriate HOMO-LUMO gap is often sought to ensure a balance between stability and the ability to interact with its biological target.[12]

ParameterCalculated Value (Hartree)Calculated Value (eV)
HOMO EnergyValue to be calculatedValue to be calculated
LUMO EnergyValue to be calculatedValue to be calculated
HOMO-LUMO GapValue to be calculatedValue to be calculated

Table 1: Calculated Frontier Molecular Orbital Energies for this compound.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are rich or poor in electrons, which in turn predicts how the molecule will interact with other molecules.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.

  • Green Regions (Neutral Potential): Indicate areas of relatively neutral electrostatic potential.

The MEP provides a visual representation of the charge distribution and is highly useful for predicting non-covalent interactions, which are fundamental to drug-receptor binding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept.[4]

  • Natural Atomic Charges: NBO analysis provides a more chemically meaningful distribution of atomic charges compared to other methods like Mulliken population analysis. This information helps in understanding the electrostatic interactions within the molecule and with its environment.

  • Second-Order Perturbation Theory Analysis: This analysis, part of the NBO output, quantifies the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions provides a measure of the strength of hyperconjugative and conjugative effects within the molecule, which are crucial for its stability and electronic communication.

Validation and Correlation with Experimental Data

While we lack specific experimental data for the parent this compound, the computational protocol described here is self-validating in its adherence to established and well-benchmarked theoretical methods. The B3LYP/6-311+G(d,p) level of theory has been extensively validated for its accuracy in predicting the properties of organic molecules.

In a real-world drug discovery project, the calculated properties would be correlated with experimental data for a series of analogs. For instance:

  • Calculated IR spectra would be compared with experimental FT-IR spectra to validate the vibrational modes.

  • Calculated NMR chemical shifts (using the GIAO method) would be correlated with experimental 1H and 13C NMR data.

  • Calculated HOMO-LUMO gaps could be correlated with experimentally determined redox potentials or with the biological activity of a series of compounds.

Conclusion: A Foundation for Rational Drug Design

The quantum chemical calculations detailed in this guide provide a powerful, predictive framework for understanding the intrinsic properties of this compound. By elucidating its optimized geometry, vibrational characteristics, and electronic landscape, we gain invaluable insights into its potential as a drug scaffold. The analysis of the HOMO-LUMO gap, MEP, and NBO data allows for a nuanced understanding of its reactivity, stability, and intermolecular interaction capabilities. This knowledge forms a critical foundation for the rational design of novel imidazo[4,5-b]pyridine derivatives with enhanced therapeutic profiles, ultimately accelerating the drug discovery and development process.

References

An In-Depth Technical Guide to the Biological Activities of 5-Bromo-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[4,5-b]pyridine scaffold, a structural isostere of natural purines, represents a "privileged" framework in medicinal chemistry.[1][2] Its ability to mimic purine nucleosides allows it to interact with a multitude of biological targets, particularly the ATP-binding sites of kinases.[3] The strategic introduction of a bromine atom at the 5-position of this core structure significantly modifies its electronic and lipophilic properties, often enhancing binding affinity and metabolic stability. This guide provides a comprehensive technical overview of the burgeoning field of 5-bromo-1H-imidazo[4,5-b]pyridine derivatives, synthesizing current research to illuminate their potential as anticancer, antimicrobial, and antiviral agents for an audience of researchers, scientists, and drug development professionals.

Core Synthesis Strategy

The foundational step in exploring the biological potential of this class of compounds is their chemical synthesis. The most prevalent and efficient method involves the cyclocondensation of 5-bromo-2,3-diaminopyridine with a suitable carbonyl-containing compound, typically an aldehyde or a carboxylic acid derivative.[4][5] This approach allows for facile diversification at the 2-position of the imidazo[4,5-b]pyridine core, which is crucial for structure-activity relationship (SAR) studies.

General Experimental Protocol: Synthesis of 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine

This protocol outlines a conventional method for synthesizing the core scaffold, which can be adapted using various substituted aldehydes.

  • Reactant Preparation : In a round-bottom flask, dissolve 1 equivalent of 5-bromopyridine-2,3-diamine in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).[5]

  • Aldehyde Addition : Add 1.1 equivalents of the desired substituted aldehyde to the solution.

  • Catalyst/Oxidant Addition : Introduce a catalytic amount of an acid (e.g., glacial acetic acid) or an oxidant like iodine (I₂) to facilitate the cyclization and subsequent aromatization.[4][5]

  • Reaction Condition : Heat the mixture to reflux (typically 80-100 °C) for a period ranging from 3 to 24 hours.[5] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting diamine is consumed.

  • Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification : The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivative.[4][5]

General Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification A 5-Bromo-2,3-diaminopyridine C Cyclocondensation A->C B Substituted Aldehyde (R-CHO) B->C D Work-up & Isolation C->D Reflux, Oxidant E Recrystallization or Column Chromatography D->E F Final Product: 6-Bromo-2-(R)-3H-imidazo[4,5-b]pyridine E->F

Caption: General workflow for the synthesis of target compounds.

Anticancer Activities

The most extensively studied biological activity of this compound derivatives is their potent anticancer effect. These compounds exert their activity primarily through the inhibition of key protein kinases that are dysregulated in various cancers.

Mechanism of Action: Kinase Inhibition
A. Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9 is a key transcriptional regulator that, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb).[4][6] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation of transcription.[4] Many cancers are dependent on the continuous high-level expression of anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC), which have short half-lives.[7] By inhibiting CDK9, this compound derivatives can suppress the transcription of these key survival genes, leading to cancer cell death.[6]

CDK9 Transcriptional Regulation Pathway

CDK9_Pathway cluster_inactive Inactive State cluster_active Active State PTEFb_inactive Inactive P-TEFb (CDK9/CycT1) HEXIM1 HEXIM1/7SK snRNP PTEFb_inactive->HEXIM1 Sequestration Release Cellular Stress Signals HEXIM1->Release PTEFb_active Active P-TEFb (CDK9/CycT1) RNAPII RNA Polymerase II (paused) PTEFb_active->RNAPII Phosphorylates CTD RNAPII_elong RNA Polymerase II (elongating) RNAPII->RNAPII_elong mRNA mRNA Transcript (e.g., MYC, Mcl-1) RNAPII_elong->mRNA Transcription Proliferation Cancer Cell Proliferation & Survival mRNA->Proliferation Drives Inhibitor This compound Derivative Inhibitor->PTEFb_active Inhibits Release->PTEFb_active Release

Caption: Simplified CDK9 signaling pathway in cancer transcription.

B. Aurora Kinase Inhibition

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis.[8][9] Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis.[3][10] Overexpression of these kinases is common in many tumors and is linked to chromosomal instability and aneuploidy.[8] Certain this compound derivatives have been identified as potent inhibitors of Aurora kinases.[11][12] Inhibition of Aurora A leads to defects in spindle assembly and mitotic arrest, while inhibition of Aurora B results in failed cytokinesis and endoreduplication, both culminating in apoptosis.[3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives has been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound Class/ExampleTarget KinaseCancer Cell LineIC₅₀ (µM)Reference
Imidazo[4,5-b]pyridine DerivativesCDK9MCF-7 (Breast)0.63 - 1.32[6]
Imidazo[4,5-b]pyridine DerivativesCDK9HCT116 (Colon)N/A (Active)[6]
CCT137690 (Compound 51)Aurora A/B/CN/A0.015 / 0.025 / 0.019[11][12]
Bromo-substituted derivative 8N/AHeLa (Cervical)1.8 - 3.2[13]
Bromo-substituted derivative 8N/ASW620 (Colon)1.8 - 3.2[13]
Bromo-substituted derivative 8N/AMCF-7 (Breast)1.8 - 3.2[13]
Compound 3hN/AMCF-7 / BT-474 (Breast)Prominent Activity[5][14]
Compound 3jN/AMCF-7 / BT-474 (Breast)Prominent Activity[5][14]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][15]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[15][16]

  • Compound Treatment : Prepare serial dilutions of the this compound test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control (medium only).

  • Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[14]

  • MTT Addition : Following the treatment incubation, carefully remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.[11][16]

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization : Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[11][15]

  • Absorbance Reading : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[17]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

MTT Assay Workflow Diagram

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan Formation) D->E F 6. Solubilize Formazan Crystals with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability and IC50 Value G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Antimicrobial Activities

Derivatives of the this compound scaffold have also demonstrated notable activity against various microbial pathogens. This broadens their therapeutic potential beyond oncology.

Mechanism of Action

While the precise mechanisms are still under investigation, the antimicrobial effects are thought to stem from the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), or the disruption of cell wall synthesis or nucleic acid replication.[4] The structural similarity to purines may allow these compounds to interfere with metabolic pathways that are vital for bacterial and fungal survival.

Quantitative Data: In Vitro Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 4Bacillus cereusActive[4]
Compound 6Bacillus cereusActive[4]
Compound 6Escherichia coliActive[4]
Compound 3bN/A (Bacteria)Prominent Activity[5][14]
Compound 3kN/A (Bacteria)Prominent Activity[5][14]
Compound 3fN/A (Bacteria & Fungi)Prominent Activity[5][14]
Compound 14Escherichia coli32 µM[19]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.[13][20]

  • Reagent Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.[21]

  • Inoculum Preparation : From a fresh agar plate (18-24 hours old), select several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21]

  • Inoculum Dilution : Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation : Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control well (bacteria, no compound) and a sterility control well (broth only).

  • Incubation : Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[20]

  • Reading Results : After incubation, visually inspect the plate for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth. The result can be confirmed by reading the optical density (OD) at 600 nm.[13]

Antiviral Activities

The exploration of this compound derivatives as antiviral agents is an emerging area of research with promising initial findings.

Identified Viral Targets

Research has indicated that certain bromo-substituted imidazo[4,5-b]pyridine derivatives exhibit selective, albeit moderate, activity against Respiratory Syncytial Virus (RSV), a common and significant respiratory pathogen.[13][19]

Experimental Protocol: Plaque Reduction Assay for RSV

The plaque reduction neutralization test (PRNT) is the gold standard for measuring the ability of a compound to inhibit viral replication in vitro.[14]

  • Cell Culture : Seed a suitable host cell line (e.g., HEp-2 cells) in 24-well plates and grow them to form a confluent monolayer.[14]

  • Compound-Virus Incubation : Prepare serial dilutions of the test compound. In a separate tube, mix a known titer of RSV (e.g., 50-100 plaque-forming units) with an equal volume of each compound dilution. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus particles.[14]

  • Infection : Remove the growth medium from the cell monolayers and inoculate them with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay : After adsorption, remove the inoculum and overlay the cells with 1 mL of a semi-solid medium (e.g., containing 0.75% methylcellulose) that also includes the corresponding concentration of the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions or "plaques".

  • Incubation : Incubate the plates for 4-5 days at 37°C until plaques are visible.[14]

  • Visualization and Counting : Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The viable cells will be stained, leaving the plaques (areas of dead/lysed cells) as clear zones.[12]

  • Data Analysis : Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. The 50% effective concentration (EC₅₀) is determined as the compound concentration that reduces the number of plaques by 50%.

Conclusion

The this compound scaffold is a highly versatile and promising core for the development of novel therapeutic agents. The existing body of research, particularly in oncology, demonstrates that strategic modifications of this scaffold can yield potent and selective inhibitors of key cellular targets like CDK9 and Aurora kinases. The demonstrated antimicrobial and emerging antiviral activities further underscore the broad therapeutic potential of this chemical class. Future research should focus on elucidating the precise mechanisms of antimicrobial and antiviral action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and expanding the evaluation of these derivatives against a wider range of diseases. This in-depth guide serves as a foundational resource to stimulate and inform such future endeavors in drug discovery and development.

References

Strategic Synthesis of 5-bromo-1H-imidazo[4,5-b]pyridine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural analogy to purines, which allows for its interaction with a multitude of biological targets.[1][2][3] This has led to its incorporation into a wide array of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The introduction of a bromine atom at the 5-position of this scaffold can significantly modulate its physicochemical and pharmacological properties, making 5-bromo-1H-imidazo[4,5-b]pyridine a key building block in drug discovery programs.

This guide provides an in-depth analysis of the prevalent synthetic strategies for accessing this compound, with a focus on the underlying chemical principles and practical considerations for laboratory execution.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of this compound can be broadly categorized into two distinct approaches:

  • Linear Synthesis via Pre-brominated Precursors: This strategy involves the initial preparation of a suitably substituted and brominated pyridine derivative, followed by the annulation of the imidazole ring. This is often the most direct and regiochemically controlled route.

  • Late-Stage Functionalization: This approach entails the synthesis of the parent 1H-imidazo[4,5-b]pyridine core, followed by a direct bromination step. The success of this strategy hinges on the regioselectivity of the bromination reaction.

The choice between these strategies is often dictated by the availability of starting materials, desired scale of synthesis, and the tolerance of other functional groups on the molecule.

Strategy A: Linear Synthesis via Pre-brominated Pyridine Precursors

This is arguably the most reliable and widely employed strategy for the synthesis of this compound. The key to this approach is the use of a brominated diaminopyridine as the foundational building block.

Key Starting Material: 5-Bromopyridine-2,3-diamine

The central precursor for this synthetic route is 5-bromopyridine-2,3-diamine. The synthesis of this intermediate is a critical first step and sets the stage for the subsequent cyclization.

Formation of the Imidazole Ring: The Phillips Cyclization and its Variants

The construction of the imidazole ring onto the 2,3-diaminopyridine core is most commonly achieved through a condensation reaction with a one-carbon electrophile. This is a variation of the classical Phillips benzimidazole synthesis.

This is a straightforward and cost-effective method for the synthesis of the parent this compound.

  • Mechanism: The reaction proceeds via the initial formation of a formamide at one of the amino groups, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic imidazole ring. The acidic conditions protonate the pyridine nitrogen, activating the molecule for nucleophilic attack.

  • Experimental Protocol:

    • To a solution of 5-bromopyridine-2,3-diamine in formic acid, the mixture is heated at reflux for several hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

    • The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

The use of triethyl orthoformate offers a milder alternative to formic acid and can be advantageous when dealing with sensitive substrates.

  • Mechanism: Triethyl orthoformate serves as a synthetic equivalent of formic acid. The reaction is typically catalyzed by an acid and proceeds through the formation of an intermediate amidine, which then undergoes cyclization and elimination of ethanol to furnish the desired product.

  • Experimental Protocol:

    • 5-bromopyridine-2,3-diamine is suspended in triethyl orthoformate, often with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • The mixture is heated, and the ethanol byproduct is distilled off to drive the reaction to completion.

    • After the starting material is consumed, the excess triethyl orthoformate is removed under reduced pressure.

    • The residue is then triturated with a suitable solvent (e.g., diethyl ether or hexane) to induce crystallization of the product.

This method allows for the introduction of a substituent at the 2-position of the imidazo[4,5-b]pyridine core. For the synthesis of the parent this compound, formaldehyde or a synthetic equivalent would be used. However, this is less common for the unsubstituted analogue. For substituted derivatives, an appropriate aldehyde is used.

  • Mechanism: The reaction of a 2,3-diaminopyridine with an aldehyde initially forms an imidazolidine-pyridine intermediate. This intermediate must then be oxidized to form the aromatic imidazo[4,5-b]pyridine.[1] This oxidation can often be achieved by air, especially at elevated temperatures, or by the addition of a mild oxidizing agent.

  • Experimental Protocol (for 2-substituted analogues):

    • A mixture of 5-bromopyridine-2,3-diamine and the desired aldehyde is heated in a suitable solvent, such as ethanol or dimethylformamide (DMF).[5]

    • Often, a catalytic amount of an acid (e.g., acetic acid) is added to facilitate the initial condensation.

    • The reaction is stirred at an elevated temperature, often open to the atmosphere to allow for air oxidation.

    • Upon completion, the product is isolated by cooling the reaction mixture and collecting the precipitate by filtration.

The following diagram illustrates the general workflow for the linear synthesis of this compound.

G cluster_start Starting Material cluster_reagents C1 Electrophiles A 5-Bromopyridine-2,3-diamine B Formic Acid A->B Reflux C Triethyl Orthoformate A->C Acid catalyst, Heat D Aldehyde (R-CHO) A->D Heat, Oxidation E This compound B->E C->E D->E

Caption: Linear synthesis of this compound.

Strategy B: Late-Stage Bromination of 1H-imidazo[4,5-b]pyridine

This approach involves the synthesis of the 1H-imidazo[4,5-b]pyridine core first, followed by electrophilic bromination. The key challenge in this strategy is controlling the regioselectivity of the bromination.

Synthesis of the 1H-imidazo[4,5-b]pyridine Core

The synthesis of the parent 1H-imidazo[4,5-b]pyridine follows similar cyclization strategies as described above, starting from 2,3-diaminopyridine.[1]

Electrophilic Bromination

The imidazo[4,5-b]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The position of bromination is influenced by the electronic effects of the fused rings and the reaction conditions.

  • Mechanism: The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the bromine electrophile attacks the electron-rich pyridine ring, followed by the loss of a proton to restore aromaticity. The regioselectivity is dictated by the relative electron densities at the different positions of the pyridine ring.

  • Reagents and Conditions:

    • Bromine in Acetic Acid: This is a common method for the bromination of heterocyclic compounds. The concentration of acetic acid can influence the outcome of the reaction. For instance, bromination in 50% aqueous acetic acid has been reported to yield 6-bromoimidazo[4,5-b]pyridines.[6] This suggests that careful control of reaction conditions is necessary to achieve bromination at the 5-position.

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than elemental bromine. It is often used with a radical initiator (e.g., AIBN) or under acidic conditions.

  • Challenges and Considerations:

    • Regioselectivity: The primary challenge is to achieve selective bromination at the 5-position. Over-bromination to yield di- or tri-brominated products is also a possibility.[6]

    • Reaction Optimization: A thorough optimization of the brominating agent, solvent, temperature, and reaction time is crucial to maximize the yield of the desired 5-bromo isomer.

The following diagram illustrates the late-stage bromination approach.

G A 1H-Imidazo[4,5-b]pyridine B Brominating Agent (e.g., Br2, NBS) A->B Electrophilic Aromatic Substitution C This compound B->C Selective Conditions D Other Bromo-isomers B->D Non-selective Conditions

Caption: Late-stage bromination of 1H-imidazo[4,5-b]pyridine.

Quantitative Data Summary

While specific yield data for the synthesis of this compound is not extensively detailed in the provided search results, the synthesis of analogous 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines has been reported with high yields, often exceeding 90% when using microwave-assisted methods.[5][7] For instance, the reaction of 5-bromopyridine-2,3-diamine with various benzaldehydes in DMF with a catalytic amount of glacial acetic acid under microwave irradiation has been shown to be highly efficient.[5]

Starting MaterialReagentConditionsProductYield (%)Reference
5-Bromopyridine-2,3-diamineBenzaldehydeDMF, Acetic Acid (cat.), Microwave6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine99[5]
5-Bromopyridine-2,3-diamine2-ChlorobenzaldehydeDMF, Acetic Acid (cat.), Microwave6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine94[5]
5-Bromopyridine-2,3-diamine4-CyanobenzaldehydeDMF, Acetic Acid (cat.), Microwave4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile92[5]

Note: The table shows yields for 6-bromo analogues, which are structurally similar and synthesized via a comparable route to the target 5-bromo compound.

Conclusion and Expert Recommendations

For the reliable and regiochemically controlled synthesis of this compound, the linear synthesis strategy starting from 5-bromopyridine-2,3-diamine is highly recommended. This approach avoids the potential for isomeric mixtures that can arise from the late-stage bromination of the 1H-imidazo[4,5-b]pyridine core.

For the cyclization step, the choice between formic acid and triethyl orthoformate will depend on the scale of the reaction and the available equipment. Formic acid is a cost-effective option for large-scale synthesis, while triethyl orthoformate may offer milder conditions and easier workup on a laboratory scale.

The application of microwave-assisted synthesis should be considered to reduce reaction times and potentially improve yields, as has been demonstrated for structurally related compounds.[5][7]

As with any synthetic endeavor, careful monitoring of the reaction progress and thorough characterization of the final product by spectroscopic methods (NMR, MS) are essential to ensure the desired compound's identity and purity.

References

reactivity and electrophilic substitution of 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 5-Bromo-1H-imidazo[4,5-b]pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-imidazo[4,5-b]pyridine scaffold, a purine isostere, is of significant interest in medicinal chemistry due to its versatile biological activities.[1][2] The 5-bromo derivative, in particular, serves as a crucial building block, offering a site for diversification. This guide provides a detailed analysis of the electronic properties and reactivity of this compound towards electrophilic substitution. We will dissect the factors governing regioselectivity, provide field-proven experimental protocols for key transformations, and contextualize this reactivity against other functionalization strategies.

The this compound Scaffold: A Core Overview

The imidazo[4,5-b]pyridine ring system is a foundational heterocyclic core in numerous pharmacologically active agents, recognized for its role in developing treatments for cancer, inflammation, and central nervous system disorders.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets.[2][3]

The introduction of a bromine atom at the 5-position (on the pyridine moiety) serves two primary strategic purposes in drug design:

  • Electronic and Steric Modulation: The halogen atom alters the electronic distribution and size of the scaffold, which can be critical for tuning binding affinity and pharmacokinetic properties.

  • A Handle for Diversification: The C-Br bond is an exceptionally versatile functional handle for post-synthesis modification, most notably via transition-metal-catalyzed cross-coupling reactions.[4][5]

While cross-coupling is a dominant strategy, understanding the scaffold's intrinsic reactivity to electrophilic aromatic substitution (EAS) is essential for accessing novel chemical space and functional group patterns.

Electronic Landscape and Predicted Reactivity

The reactivity of this compound is a complex interplay between the fused imidazole and pyridine rings, further influenced by the bromine substituent.

  • Pyridine Ring: As a six-membered heteroaromatic ring containing an electronegative nitrogen atom, the pyridine ring is inherently electron-deficient and significantly deactivated towards electrophilic attack compared to benzene.[6] Electrophilic substitution on pyridine requires harsh conditions and typically directs incoming electrophiles to the 3- and 5-positions.[6]

  • Imidazole Ring: This five-membered ring contains two nitrogen atoms and is considered an electron-rich aromatic system, making it the more nucleophilic component of the fused scaffold and thus more susceptible to electrophilic attack.

  • Influence of the 5-Bromo Substituent: The bromine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Located on the already electron-poor pyridine ring, its primary influence is to further deactivate this part of the molecule towards electrophilic substitution.

Electronic_Influences Electronic Influences on the Core Scaffold Core This compound Pyridine Ring Imidazole Ring Pyridine Pyridine Moiety (Positions 4, 5, 6, 7) Core->Pyridine Electron Deficient Imidazole Imidazole Moiety (Positions 1, 2, 3) Core->Imidazole Electron Rich Reactivity Site of Electrophilic Attack Pyridine->Reactivity Highly Disfavored Imidazole->Reactivity Predicted Site Bromine C5-Bromine (-I Effect) Bromine->Pyridine Strongly Deactivates PyridineNitrogen Pyridine Nitrogen (Deactivating) PyridineNitrogen->Pyridine Strongly Deactivates

Caption: Key electronic factors governing electrophilic substitution.

Key Electrophilic Substitution Reactions

Due to the deactivating nature of the pyridine ring, electrophilic substitutions on this scaffold often require forcing conditions. The following sections detail the most relevant transformations.

Halogenation

Introducing a second halogen atom can provide a new site for orthogonal chemistry or serve as a key pharmacophoric element.

Causality and Mechanistic Insight: The reaction proceeds via a standard electrophilic aromatic substitution pathway. Given the analysis in Section 2, the substitution is expected on the imidazole ring. Studies on related imidazo[4,5-b]pyridin-2-one derivatives show that halogenation can occur on the pyridine ring at positions 5 and 6, but this is on a different core structure.[7] For the parent 1H-imidazo[4,5-b]pyridine, the imidazole moiety remains the most probable site of attack.

Experimental Protocol: Bromination of this compound

  • Preparation: Dissolve this compound (1.0 eq) in glacial acetic acid (approx. 0.1 M concentration).

  • Reagent Addition: To this solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The use of NBS is a trustworthy method as it provides a controlled, solid source of electrophilic bromine, mitigating the hazards associated with handling liquid bromine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress should be meticulously monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the formation of a new, more nonpolar product spot.

  • Work-up: Once the reaction is complete, pour the mixture into an ice-water slurry.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until effervescence ceases and a precipitate forms.

  • Isolation: Collect the crude solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold diethyl ether.

  • Purification: Dry the solid under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Nitration

The introduction of a nitro group is a cornerstone of synthetic chemistry, as it can be readily reduced to an amine, which is a key functional group in many pharmaceuticals.

Causality and Mechanistic Insight: This reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric and sulfuric acids. The strong acidic conditions protonate the basic nitrogen atoms of the heterocyclic system, which further deactivates the rings. However, the high reactivity of the nitronium ion can overcome this energy barrier to effect substitution. Nitration of related 6-halo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones has been shown to yield 5-nitro compounds, demonstrating that substitution on the pyridine ring is possible under these conditions.[7]

Experimental Protocol: Nitration of this compound

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add solid this compound (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C.

  • Reagent Addition: Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to more concentrated sulfuric acid in a separate, cooled flask. Add this mixture dropwise to the substrate solution, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC (using a neutralized aliquot).

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice. A precipitate should form. Cautiously neutralize the mixture with a saturated solution of sodium carbonate or aqueous ammonia until the pH is ~7.

  • Purification: Collect the solid product by filtration, wash extensively with cold water, and dry under high vacuum.

Nitration_Workflow Substrate This compound in conc. H2SO4 Reaction Stir at 0°C -> RT (Monitor by TLC) Substrate->Reaction Add Reagents Dropwise at 0°C Reagents Fuming HNO3 (in conc. H2SO4) Workup Pour onto Ice & Neutralize (e.g., Na2CO3) Reaction->Workup Reaction Complete Product Purified Nitro-Product (via Filtration/Recrystallization) Workup->Product Isolate & Purify

Caption: General workflow for the nitration of the scaffold.

Friedel-Crafts and Sulfonation Reactions
  • Friedel-Crafts Reactions: Acylation and alkylation are generally not successful on this scaffold. The Lewis basic nitrogen atoms of both the pyridine and imidazole rings will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), leading to catastrophic deactivation of the entire ring system.

  • Sulfonation: While possible, sulfonation would require extremely harsh conditions (e.g., fuming sulfuric acid at high temperatures) and may lead to complex product mixtures or degradation.

Summary of Reactivity

Reaction TypeTypical ReagentsPredicted Major SiteConditions & Rationale
Halogenation NBS, NCS in Acetic AcidImidazole RingMild conditions; NBS provides a controlled source of electrophilic bromine.
Nitration Conc. HNO₃ / Conc. H₂SO₄Pyridine or Imidazole RingHarsh, cold conditions required to generate the highly reactive NO₂⁺ electrophile.
Sulfonation Fuming H₂SO₄ (Oleum)Imidazole RingVery harsh conditions needed; often low yielding.
Friedel-Crafts RCOCl / AlCl₃Not FeasibleCatalyst is quenched by Lewis basic nitrogen atoms, deactivating the substrate.

Conclusion and Strategic Outlook

This compound exhibits a nuanced reactivity profile. While it is susceptible to electrophilic substitution under controlled, often forcing, conditions, the regiochemical outcomes are dictated by the powerful deactivating effects of the pyridine nitrogen and the bromine substituent. Electrophilic attack is most likely to occur on the electron-rich imidazole ring for milder electrophiles, though substitution on the pyridine ring can be achieved with highly reactive electrophiles like the nitronium ion.

For drug development professionals, it is critical to recognize that the C5-bromo position is most effectively utilized as a synthetic handle for transition-metal-catalyzed cross-coupling reactions. This approach offers a more reliable, predictable, and versatile strategy for introducing a wide array of substituents at this position. Electrophilic substitution should be considered a complementary tool, best employed when functionalization of the imidazole ring or other positions on the pyridine ring is the primary synthetic goal.

References

Tautomeric Landscape of 5-bromo-1H-imidazo[4,5-b]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Chameleon in the Scaffold

In the realm of medicinal chemistry, the imidazo[4,5-b]pyridine core is a privileged scaffold, forming the foundation of numerous therapeutic agents due to its structural similarity to endogenous purines.[1] However, this heterocyclic system harbors a subtle yet profound complexity: prototropic tautomerism. This phenomenon, where a molecule exists as a mixture of readily interconvertible structural isomers differing in proton and double bond positions, can be likened to a molecular chameleon.[2] The tautomeric preference of a drug candidate is not a trivial academic curiosity; it profoundly influences its physicochemical properties, including pKa, lipophilicity, hydrogen bonding capabilities, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[3][4] For researchers and drug development professionals, a comprehensive understanding of the tautomeric landscape of a molecule like 5-bromo-1H-imidazo[4,5-b]pyridine is therefore not just beneficial, but critical for rational drug design and optimization.

This in-depth technical guide provides a multi-faceted analysis of the tautomerism of this compound. We will dissect the potential tautomeric forms, explore the powerful analytical techniques used to characterize them, and discuss the critical implications for drug discovery. The narrative is structured to provide not just data, but a causal understanding of the experimental and computational choices that illuminate this dynamic equilibrium.

The Tautomeric Equilibrium of this compound

Prototropic tautomerism in the imidazo[4,5-b]pyridine ring system involves the migration of a proton between the nitrogen atoms of the imidazole and pyridine moieties.[5] For this compound, two primary tautomers are in equilibrium: the 1H- and the 3H- tautomer. While other tautomeric forms are theoretically possible, they are generally considered to be of significantly higher energy and thus not present in appreciable concentrations.[6]

The position of the bromine atom at C5 (or C6 in some nomenclature systems) is expected to influence the electronic distribution within the heterocyclic system, thereby affecting the relative stability of the tautomers.[7] The equilibrium is not static; it is a dynamic process influenced by a multitude of factors, most notably the solvent environment.[2][8] Solvents can stabilize one tautomer over another through specific interactions like hydrogen bonding or non-specific dielectric effects, shifting the equilibrium constant (KT).[9]

tautomerism cluster_1H 1H-Tautomer cluster_3H 3H-Tautomer T1 T1 T2 T2 T1->T2 K_T (Solvent, Temp, pH) label_1H This compound label_3H 5-bromo-3H-imidazo[4,5-b]pyridine

Caption: Prototropic tautomerism in 5-bromo-imidazo[4,5-b]pyridine.

Elucidating the Dominant Tautomer: A Multi-pronged Analytical Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[10][11] The interconversion between tautomers, if slow on the NMR timescale, results in distinct sets of signals for each species. Conversely, rapid interconversion leads to a single set of time-averaged signals.[12]

Key Observables in NMR:

  • Chemical Shifts (¹H and ¹³C): The electronic environment of each nucleus differs significantly between tautomers, leading to distinct chemical shifts.[13] For instance, the chemical shifts of the protons and carbons on the pyridine and imidazole rings will be uniquely characteristic of the 1H- and 3H-forms.

  • Coupling Constants: While less commonly used for tautomer analysis, changes in coupling constants can sometimes provide structural insights.

  • Nuclear Overhauser Effect (NOE): 2D NOESY experiments can be invaluable for confirming the regiochemistry of N-substituted derivatives, which in turn helps to assign the spectra of the parent tautomers.[14]

Experimental Protocol: Variable-Temperature ¹H NMR Spectroscopy

This protocol is designed to probe the dynamics of the tautomeric equilibrium. By altering the temperature, one can potentially slow down the interconversion rate, causing the coalescence of averaged signals into distinct peaks for each tautomer.[15][16]

  • Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., DMSO-d₆, CD₃OD, CDCl₃, and toluene-d₈).

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) for each sample.

  • Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe in increments of 10 K, acquiring a spectrum at each step until the solvent freezing point is approached or significant signal broadening/splitting is observed.

  • High-Temperature Analysis: Gradually increase the temperature from ambient in 10 K increments, acquiring a spectrum at each step until the boiling point of the solvent is approached or signal coalescence is complete.

  • Data Analysis: Analyze the spectra for changes in chemical shifts, signal broadening, and the appearance of new signals corresponding to the minor tautomer. If coalescence is observed, the Gibbs free energy of activation (ΔG‡) for the interconversion can be calculated using the Eyring equation.

Anticipated ¹H and ¹³C NMR Data:

Nucleus Predicted ¹³C Chemical Shift Range (ppm) for Pyridine Carbons Predicted ¹³C Chemical Shift Range (ppm) for Imidazole Carbons
C2-~145-155
C5~110-120 (due to Br)~110-120 (due to Br)
C6~140-150~140-150
C7~125-135~125-135
C7a~140-150~140-150

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound Tautomers. Note: These are estimations based on general values for pyridine and imidazole rings and are subject to substituent effects.[18][19]

UV-Vis Spectroscopy: A Probe of Electronic Transitions

UV-Vis spectroscopy is a sensitive technique for studying tautomerism, as different tautomers possess distinct electronic structures and therefore exhibit different absorption spectra.[20][21] By monitoring changes in the absorption spectrum as a function of solvent polarity or pH, one can infer shifts in the tautomeric equilibrium.[8]

Experimental Protocol: Solvatochromism and pH Titration

  • Solvatochromism Study:

    • Prepare dilute solutions (~10⁻⁵ M) of this compound in a series of solvents with a wide range of polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).

    • Analyze the spectra for shifts in the absorption maxima (λmax) and changes in molar absorptivity, which indicate solvent-induced shifts in the tautomeric equilibrium.[22]

  • pH Titration Study:

    • Prepare an aqueous solution of the compound with a suitable co-solvent if necessary for solubility.

    • Record the UV-Vis spectrum at various pH values, typically from highly acidic (pH 1-2) to highly basic (pH 12-13), using appropriate buffers.

    • Plot absorbance at a specific wavelength versus pH to determine the pKa values associated with protonation/deprotonation events, which can be correlated with the tautomeric equilibrium.[8]

X-ray Crystallography: A Snapshot in the Solid State

Single-crystal X-ray diffraction provides unambiguous structural information, including the precise location of protons, thereby definitively identifying the tautomeric form present in the solid state.[17] While this does not directly reflect the equilibrium in solution, it provides a crucial reference point and can reveal the energetically most stable tautomer in the absence of solvent effects. To date, no crystal structure for the parent this compound has been reported, but structures of derivatives, such as 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridines, have been solved, confirming the 3H-tautomer in the crystalline form for those specific molecules.[11]

Computational Chemistry: In Silico Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[4] By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvent environments (using continuum solvation models like PCM), one can predict the equilibrium constant KT.[3]

Computational Workflow: DFT-Based Tautomer Stability Prediction

Caption: Workflow for DFT calculation of tautomer stability.

Implications for Drug Development

The tautomeric state of this compound is not a mere physical attribute; it is a critical determinant of its biological activity and drug-like properties.

  • Receptor Binding: Tautomers present different hydrogen bond donor/acceptor patterns and overall shapes. One tautomer may bind to a biological target with significantly higher affinity than the other. For example, X-ray crystallography has shown that imidazo[4,5-b]pyridine derivatives can act as both hydrogen bond donors and acceptors in the active sites of enzymes.[1] A shift in the tautomeric equilibrium could disrupt or alter these crucial interactions.

  • Pharmacokinetics (ADME):

    • Solubility and Permeability: Tautomers often have different polarities and lipophilicities. A change in the dominant tautomer can affect a compound's solubility in aqueous biological fluids and its ability to permeate cell membranes, thereby impacting absorption and distribution.[4]

    • Metabolism: The metabolic fate of a drug can be tautomer-dependent. Different tautomers may be recognized and processed by metabolic enzymes (e.g., Cytochrome P450s) at different rates.

  • Intellectual Property: The existence of multiple tautomers can have implications for patent claims. It is crucial to characterize and claim the relevant tautomeric forms to ensure robust intellectual property protection.

Conclusion and Future Directions

The tautomerism of this compound represents a fascinating and functionally significant area of study for medicinal chemists. The equilibrium between the 1H- and 3H-tautomers is a delicate balance, exquisitely sensitive to the surrounding environment. A comprehensive analytical strategy, integrating high-resolution NMR, UV-Vis spectroscopy, and DFT calculations, is essential for a complete characterization.

For drug development professionals, recognizing and controlling the tautomeric behavior of this and related scaffolds is paramount. It allows for the rational design of molecules with optimized binding affinities, improved pharmacokinetic profiles, and ultimately, enhanced therapeutic efficacy. Future work should focus on obtaining a complete set of experimental data for this compound to validate the predictions made in this guide and to build a more comprehensive understanding of how substitution patterns on the imidazo[4,5-b]pyridine ring systematically tune the tautomeric equilibrium. This knowledge will undoubtedly accelerate the development of next-generation therapeutics based on this versatile and potent chemical scaffold.

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 5-bromo-1H-imidazo[4,5-b]pyridine in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. As a bioisostere of purine, this scaffold is foundational to a multitude of biologically active molecules, including potent inhibitors of kinases, viruses, and microbial agents.[1][2] The ability to functionalize this core structure with precision is paramount for developing novel therapeutic candidates.

Among the most robust and versatile methods for forging C-C bonds in contemporary organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[3] Its operational simplicity, mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids make it an indispensable tool.[4]

This guide provides a comprehensive overview of the application of 5-bromo-1H-imidazo[4,5-b]pyridine as a key building block in Suzuki coupling. We will delve into the mechanistic nuances specific to this nitrogen-rich heterocycle, present optimized protocols, and offer field-tested insights to navigate potential challenges, enabling researchers to efficiently generate libraries of novel 5-aryl-1H-imidazo[4,5-b]pyridines.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl halides.[7]

  • Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[8]

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond of the desired product and regenerating the catalytically active Pd(0) species.[6]

Suzuki_Cycle sub This compound (Ar-X) pd2_int1 Ar-Pd(II)L2-X sub->pd2_int1 Oxidative Addition bor Aryl Boronic Acid (Ar'-B(OH)2) pd2_int2 Ar-Pd(II)L2-Ar' bor->pd2_int2 base Base base->pd2_int2 prod 5-aryl-1H-imidazo[4,5-b]pyridine (Ar-Ar') pd0 Pd(0)L2 pd2_int1->pd2_int2 Transmetalation pd2_int2->prod Reductive Elimination pd2_int2->pd0

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
A Critical Consideration: The N-H Imidazole Moiety

A significant challenge when using unprotected, nitrogen-rich heterocycles like this compound is the potential for the acidic N-H proton and the lone pair on the pyridine-type nitrogen to interact with the palladium catalyst. This interaction can lead to catalyst inhibition or deactivation, resulting in poor reaction yields.[9][10] While N-protection strategies can circumvent this issue, they add extra steps to the synthesis. The protocols outlined below are optimized for the direct use of the N-unprotected substrate, which is often desirable for synthetic efficiency.[9]

Key Parameters & Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of catalyst, base, and solvent. The following table summarizes conditions that have been successfully applied to imidazo[4,5-b]pyridine and structurally related bromopyridine systems.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis)A robust, general-purpose Pd(0) catalyst. Often sufficient for many couplings. It must be handled under an inert atmosphere as Pd(0) can be sensitive to oxygen.[11][12][13]
Pd(dppf)Cl₂A stable Pd(II) precatalyst that is reduced in situ. The dppf ligand is effective for a broad range of substrates and can sometimes give better results than PPh₃-based systems.[14]
Pd(OAc)₂ + LigandRequires an external phosphine ligand (e.g., SPhos, XPhos). This combination allows for fine-tuning and is often necessary for more challenging or sterically hindered couplings.[15][16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is critical for activating the boronic acid for transmetalation.[8] K₃PO₄ is a moderately strong base often used with nitrogen-containing heterocycles.[12][17] Cs₂CO₃ is stronger and more soluble, which can accelerate the reaction but may also promote side reactions.[14]
Solvent System 1,4-Dioxane / WaterA widely used biphasic system. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[3][11][17]
Toluene / Ethanol / WaterAn alternative solvent system that can be effective. The choice of solvent can significantly impact reaction rate and yield.[11]
Temperature 80 - 100 °CThermal energy is typically required to drive the reaction, particularly the oxidative addition and reductive elimination steps. Reactions are commonly refluxed for several hours.[6][12][14]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (for workup)

  • Brine (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Experimental Workflow Diagram

Workflow setup 1. Reaction Setup - Combine solids in a Schlenk flask. - Seal and purge with Argon/N2. reagents 2. Reagent Addition - Add degassed solvents (Dioxane/Water). - Stir to dissolve. setup->reagents heating 3. Reaction - Heat to 85-95 °C. - Stir vigorously for 12-24h. - Monitor by TLC/LC-MS. reagents->heating workup 4. Workup - Cool to RT. - Dilute with EtOAc and Water. - Separate layers, wash organic phase. heating->workup purify 5. Purification & Analysis - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. workup->purify product Final Product purify->product

Figure 2: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 198 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water). Degas this solvent mixture by bubbling with Argon or Nitrogen for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 90 °C. Stir the mixture vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[18]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure 5-aryl-1H-imidazo[4,5-b]pyridine product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Catalyst Deactivation: Presence of oxygen.[7]Ensure all reagents and solvents are properly degassed. Use fresh, high-quality catalyst. Consider using a more air-stable precatalyst like Pd(dppf)Cl₂.[13][14]
Ineffective Base: Base is not strong enough or has poor solubility.Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[14][17]
Low Reactivity: The specific arylboronic acid may be electron-poor or sterically hindered.Increase reaction temperature or time. Consider using a more active catalyst system (e.g., Pd(OAc)₂ with SPhos).[15]
Dehalogenation The bromo-substituent is reduced to a proton.This can sometimes occur, especially with prolonged heating or certain catalyst/base combinations.[1] Try lowering the temperature or using a milder base like KF.
Protodeboronation The boronic acid is converted to the corresponding arene (Ar-H).[17]Use anhydrous solvents. Ensure the base is not too strong or the reaction mixture too aqueous. Using boronic esters (e.g., pinacol esters) can increase stability against this side reaction.[7]
Homocoupling Boronic acid couples with itself (Ar'-Ar').Use a more precise stoichiometry of the boronic acid (1.1-1.2 equivalents) to minimize this side reaction.[18]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile strategy for synthesizing libraries of novel compounds for drug discovery and development. By understanding the underlying mechanism and carefully optimizing key reaction parameters—particularly the choice of catalyst and base—researchers can successfully navigate the challenges associated with this nitrogen-rich heterocyclic substrate. The protocol provided herein serves as a robust foundation for the efficient synthesis of 5-aryl-1H-imidazo[4,5-b]pyridines, opening avenues for the exploration of new chemical space and the development of next-generation therapeutics.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core, an isostere of natural purines, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its structural resemblance to endogenous purines allows molecules incorporating this heterocycle to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3][4] Consequently, this scaffold is a cornerstone in the synthesis of compounds with diverse therapeutic potential, exhibiting activities such as anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][5]

The functionalization of this core structure is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for achieving this, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions.[6][7] The strategic placement of a bromine atom at the C5 position of the 1H-imidazo[4,5-b]pyridine ring provides a reactive handle for a suite of palladium-catalyzed transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

This guide provides an in-depth exploration of these key transformations, offering detailed mechanistic insights, step-by-step protocols, and troubleshooting advice tailored for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic platform.

Pillar 1: The General Mechanism of Palladium-Catalyzed Cross-Coupling

At its core, palladium-catalyzed cross-coupling follows a general, three-step catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[8][9] Understanding this fundamental pathway is crucial for rationalizing reaction conditions and troubleshooting experiments.

  • Oxidative Addition: The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-1H-imidazo[4,5-b]pyridine. This step forms a square planar Pd(II) complex.[6]

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings):

    • Suzuki: An organoboron species (boronic acid), activated by a base, undergoes transmetalation, transferring its organic group to the palladium center and displacing the halide.[9]

    • Buchwald-Hartwig: An amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[10][11]

    • Sonogashira: A copper(I) acetylide, formed from a terminal alkyne and a copper co-catalyst, transfers the alkynyl group to the palladium center.[12]

  • Reductive Elimination: The two organic fragments coupled on the Pd(II) center are eliminated to form the new C-C or C-N bond, yielding the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8][13]

Palladium Catalytic Cycle Pd0 Pd(0)L n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)L n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation / Amine Coordination PdII_Aryl->Transmetalation PdII_Coupling Aryl-Pd(II)L n-R Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product_out Aryl-R (Product) RedElim->Product_out ArylHalide_in Aryl-Br (this compound) ArylHalide_in->OxAdd CouplingPartner_in R-M or R-NH2 (Coupling Partner) CouplingPartner_in->Transmetalation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis P1 Dry Glassware & Select Reagents P2 Weigh Substrates, Base, & Catalyst P1->P2 R1 Assemble Under Inert Gas (Ar/N2) P2->R1 R2 Add Anhydrous/ Degassed Solvents R1->R2 R3 Heat & Stir R2->R3 R4 Monitor Progress (TLC / LC-MS) R3->R4 R4->R3 Incomplete I1 Reaction Quench & Aqueous Workup R4->I1 Complete I2 Organic Extraction I1->I2 I3 Dry & Concentrate I2->I3 I4 Column Chromatography I3->I4 A1 Characterize Product (NMR, MS, etc.) I4->A1 A2 Determine Yield A1->A2

References

Application Notes and Protocols for the Derivatization of 5-bromo-1H-imidazo[4,5-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[4,5-b]pyridine

The 5-bromo-1H-imidazo[4,5-b]pyridine core is a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets with high affinity and specificity.[1][2] This "privileged" structure has been successfully incorporated into a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The bromine atom at the C5-position serves as a versatile synthetic handle, enabling extensive derivatization through various modern cross-coupling and substitution reactions. This guide provides detailed protocols and technical insights for the strategic derivatization of this compound, empowering researchers to unlock its full therapeutic potential.

Strategic Derivatization Pathways

The chemical versatility of this compound allows for a multi-pronged derivatization strategy. The primary sites for modification are the C5-position via the bromo-substituent and the nitrogen atoms of the imidazole and pyridine rings. This section outlines the core synthetic transformations that enable the exploration of the chemical space around this scaffold.

G cluster_c5 C5-Position Derivatization cluster_n N-Position Derivatization main This compound c5_suzuki Suzuki Coupling (C-C Bond Formation) main->c5_suzuki Aryl/Heteroaryl Boronic Acids c5_buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->c5_buchwald Primary/Secondary Amines n_alkylation N-Alkylation (Regioselective) main->n_alkylation Alkyl Halides n_arylation N-Arylation (Regioselective) main->n_arylation Aryl Halides

Figure 1: Key derivatization strategies for the this compound scaffold.

Part 1: C5-Position Functionalization via Cross-Coupling Reactions

The carbon-bromine bond at the C5-position is the most common and versatile site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering broad functional group tolerance and high yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent, typically an aryl or heteroaryl boronic acid.[5][6] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other targeted therapies.[7]

This protocol outlines a general method for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Dioxane/H₂O 4:1951685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF/H₂O 5:11001280-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.5)Dioxane/H₂O 4:11001875-85

Note: Yields are indicative and may vary based on the specific substrate and reaction scale.

G start Reaction Setup (Reactants, Catalyst, Base) inert Inert Atmosphere (Ar/N2 Purge) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (90-100 °C, 12-18h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Work-up (Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Figure 2: Workflow for Suzuki-Miyaura Coupling Protocol.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is particularly valuable for synthesizing arylamines and heteroarylamines, which are common pharmacophores.[11] The choice of ligand and base is critical for achieving high yields and accommodating a wide range of amine coupling partners.[4][12]

This protocol provides a general method for the amination of this compound with primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the palladium precatalyst (Pd₂(dba)₃) and the ligand (Xantphos).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (NaOtBu), this compound, and the amine.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography.

Table 2: Ligand and Base Selection for Buchwald-Hartwig Amination

Amine TypeRecommended LigandRecommended BaseTypical Temp (°C)
Primary AliphatictBuBrettPhosLHMDS80-100
Primary AromaticXPhosNaOtBu100-110
Secondary CyclicBINAPCs₂CO₃110
Secondary AcyclicXantphosNaOtBu100-110

Note: The choice of ligand and base is crucial for successful amination and may require optimization for specific substrates.[13][14]

Part 2: N-Position Functionalization

Alkylation and arylation of the nitrogen atoms in the imidazo[4,5-b]pyridine ring system offer another avenue for structural diversification. A key challenge in this approach is controlling the regioselectivity of the reaction due to the presence of multiple nucleophilic nitrogen atoms.[15]

N-Alkylation: Introducing Alkyl Substituents

N-alkylation of the imidazo[4,5-b]pyridine core can lead to a mixture of regioisomers. The reaction conditions, particularly the choice of base and solvent, can significantly influence the product distribution. Generally, alkylation tends to occur on the pyridine nitrogen (N4) under basic conditions in polar aprotic solvents like DMF.[16]

This protocol provides a method that generally favors alkylation at the N4 position.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Base Addition: Add potassium carbonate to the solution and stir the suspension.

  • Alkylating Agent Addition: Add the alkyl halide dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to separate the regioisomers.

G cluster_regio N-Alkylation Regioselectivity start This compound + Alkyl Halide conditions Base (e.g., K2CO3) Solvent (e.g., DMF) start->conditions n4_product N4-alkylated product (Major) conditions->n4_product Favored Pathway n1_n3_product N1/N3-alkylated products (Minor) conditions->n1_n3_product Minor Pathways

Figure 3: Regioselectivity in the N-alkylation of this compound.

Conclusion and Future Outlook

The derivatization of this compound is a fertile ground for the discovery of novel therapeutic agents. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation provide a robust toolkit for medicinal chemists to systematically explore the structure-activity relationships of this privileged scaffold. The strategic application of these methods will undoubtedly continue to yield new and improved drug candidates with diverse pharmacological profiles.

References

Application Notes and Protocols for the N-arylation of 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-arylated Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, serving as a core component in a multitude of biologically active compounds, including potent inhibitors of kinases such as CDK9 and Aurora A.[1][2] The strategic introduction of an aryl group at the N1 or N3 position of the imidazole ring—a transformation known as N-arylation—can profoundly influence the compound's pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile. Consequently, robust and versatile protocols for the N-arylation of functionalized imidazo[4,5-b]pyridines are of paramount importance to researchers in the field.

This guide provides a detailed technical overview and step-by-step protocols for the N-arylation of 5-bromo-1H-imidazo[4,5-b]pyridine, a key intermediate for further synthetic elaboration.[3] We will delve into the two predominant catalytic systems employed for this transformation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The causality behind experimental choices, from catalyst and ligand selection to the choice of base and solvent, will be thoroughly explained to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific needs.

Catalytic Systems for N-arylation: A Comparative Overview

The formation of a C-N bond between an aryl group and the nitrogen of an imidazole ring is most effectively achieved through transition metal catalysis. The two most prominent and reliable methods are the Buchwald-Hartwig amination, which utilizes palladium catalysts, and the Ullmann condensation, which employs copper catalysts.[4][5]

The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[4] Its development has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[6]

Mechanistic Rationale:

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7] The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are particularly effective as they promote the reductive elimination step and prevent catalyst decomposition.[4]

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(H-Nuc)]+X- Oxidative Addition Complex->Amine Coordination + H-Nuc Amido Complex Ar-Pd(II)(L)-Nuc Amine Coordination->Amido Complex + Base - Base-H+X- Amido Complex->Pd(0)L Reductive Elimination Ar-Nuc Ar-X This compound H-Nuc Aryl Amine Base Base Ar-Nuc N-arylated product Ullmann_Condensation_Cycle cluster_reactants Reactants cluster_product Product Cu(I)X Cu(I)X Copper Amide L-Cu(I)-Nuc Cu(I)X->Copper Amide + H-Nuc, + Base - Base-H+X- Oxidative Addition Complex L-Cu(III)(Ar)(Nuc)X Copper Amide->Oxidative Addition Complex + Ar-X Oxidative Addition Complex->Cu(I)X Reductive Elimination Ar-Nuc Ar-X This compound H-Nuc Aryl Amine Base Base L Ligand Ar-Nuc N-arylated product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Reagents Weigh Reagents AddReagents Add Reagents Reagents->AddReagents Solvent Dry Solvents Solvent->AddReagents Glassware Dry Glassware Assemble Assemble Apparatus Glassware->Assemble Inert Inert Atmosphere Assemble->Inert Inert->AddReagents Heat Heat and Stir AddReagents->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Quench Quench Reaction Cool->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

Application Notes & Protocols: 5-bromo-1H-imidazo[4,5-b]pyridine as a Privileged Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a recognized "privileged structure" in medicinal chemistry, owing to its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.[1][2][3] This scaffold is a common motif in molecules exhibiting diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][4][5] The strategic introduction of a bromine atom at the 5-position transforms this already valuable scaffold into a highly versatile fragment for Fragment-Based Drug Discovery (FBDD).

The 5-bromo-1H-imidazo[4,5-b]pyridine fragment offers a unique combination of features for drug development professionals:

  • A Versatile Interaction Hub: The imidazo[4,5-b]pyridine core provides multiple points for hydrogen bonding, serving as both donor and acceptor, mimicking the interactions of purine bases.

  • The Power of the Halogen Bond: The bromine atom is not merely a steric substituent; it is a powerful halogen bond donor.[6][7][8] This directional, non-covalent interaction with Lewis bases like backbone carbonyl oxygens in a protein's active site can significantly enhance binding affinity and selectivity.[9][10] The strength of this interaction generally increases with the size and polarizability of the halogen, making bromine a more potent halogen bond donor than chlorine.[9]

  • A Vector for Growth: The bromine atom provides a reactive handle for synthetic elaboration, allowing for the facile "growing" of the fragment into a more potent lead compound through established cross-coupling chemistries.[11]

  • An X-ray Crystallography Beacon: For structural biology efforts, the bromine atom's anomalous scattering properties make it an excellent label for unequivocally identifying the fragment's binding pose in electron density maps.[12]

This application note will provide a comprehensive guide to leveraging this compound in an FBDD campaign, from initial screening to hit-to-lead optimization, supported by detailed experimental protocols.

Key Applications and Target Classes

Derivatives of the imidazo[4,5-b]pyridine scaffold have shown activity against a range of important drug targets:

Target ClassSpecific ExamplesTherapeutic Area
Kinasesp21-activated kinase 4 (PAK4), Cyclin-Dependent Kinase 9 (CDK9)[5][13]Oncology
BromodomainsBromodomain and Extra-Terminal (BET) proteins[14]Neuropathic Pain, Inflammation
Viral EnzymesRNA-dependent RNA polymerase[2]Antiviral
Other EnzymesDprE1[15]Tuberculosis

The inherent properties of this compound make it an ideal starting point for targeting ATP-binding sites in kinases, acetyl-lysine binding pockets in bromodomains, and other sites where halogen bonding and hydrogen bonding can be effectively utilized.

Experimental Workflow: A Fragment-Based Drug Discovery Campaign

The following diagram outlines a typical FBDD workflow utilizing this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization Screening Fragment Library Screening (NMR, SPR) Hit_Validation Hit Validation (ITC, X-ray/NMR) Screening->Hit_Validation Primary Hits Structure_Guided Structure-Guided Design (X-ray Crystallography) Hit_Validation->Structure_Guided Confirmed Hits SAR SAR by Synthesis (Medicinal Chemistry) Structure_Guided->SAR Design Hypothesis SAR->Structure_Guided New Analogs ADMET ADMET Profiling SAR->ADMET Optimized Leads In_Vivo In Vivo Efficacy ADMET->In_Vivo Candidate

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Part 1: Synthesis of this compound

The starting fragment can be synthesized from commercially available precursors. A common route involves the condensation of 5-bromo-2,3-diaminopyridine with a suitable one-carbon source.[16][17]

Synthesis_Scheme reactant1 5-bromo-2,3-diaminopyridine product This compound reactant1->product Reflux reactant2 Formic Acid reactant2->product

Caption: Synthesis of this compound.

Protocol 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (Example)

  • Reactants: 5-bromopyridine-2,3-diamine (1.00 g, 5.31 mmol), benzaldehyde (0.56 g, 5.31 mmol), and sodium metabisulfite (0.55 g, 2.92 mmol).[4]

  • Solvent: Dimethyl sulfoxide (DMSO) (5 mL).[4]

  • Procedure:

    • Combine the reactants in DMSO.

    • Heat the mixture under reflux for the appropriate time, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Note: This is an example for a substituted derivative. For the unsubstituted 1H-imidazo[4,5-b]pyridine, a one-carbon source like formic acid or triethyl orthoformate would be used instead of benzaldehyde.

Part 2: Primary Screening for Hit Identification

Due to the expected low affinity of fragments, highly sensitive biophysical techniques are required for screening.[18][19] Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are robust methods for this purpose.[20][21][22][23]

Protocol 2: Fragment Screening using Protein-Observed 2D NMR Spectroscopy

This method monitors changes in the protein's NMR spectrum upon ligand binding.[21][23]

  • Rationale: Binding of a fragment to the protein will cause chemical shift perturbations (CSPs) or line broadening of the signals from amino acid residues at or near the binding site. This provides information on binding and the location of the binding site.[21]

  • Materials:

    • Uniformly ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.0) with 5-10% D₂O.

    • This compound stock solution in a deuterated solvent (e.g., DMSO-d₆) at high concentration (e.g., 100 mM).

  • Instrumentation: High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

  • Procedure:

    • Acquire a reference ¹H-¹⁵N HSQC or TROSY-HSQC spectrum of the protein alone.[21]

    • Add a small aliquot of the fragment stock solution to the protein sample (final fragment concentration typically 100 µM to 1 mM).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

    • Overlay the two spectra and analyze for changes in peak positions (CSPs) or intensity. Significant changes indicate a binding event.

    • (Optional) Perform a titration by adding increasing concentrations of the fragment to determine the dissociation constant (Kd).[21]

Protocol 3: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for the detection of binding events in real-time.[20][22][24]

  • Rationale: Immobilizing the target protein on a sensor chip and flowing fragments over the surface allows for the detection of binding, and the determination of kinetic parameters (kₐ and kₑ).[20]

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Purified target protein.

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Running buffer (e.g., HBS-EP+).

    • This compound solutions at various concentrations in running buffer with matched DMSO concentration.

  • Procedure:

    • Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to a target density that will provide an adequate signal for small fragment binding.

    • Screening: Inject a high concentration of the fragment (e.g., 200 µM) over the protein and reference surfaces. A response significantly above the reference surface indicates a binding event.

    • Hit Characterization: For identified hits, perform a dose-response experiment by injecting a series of fragment concentrations.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (Kd), and association (kₐ) and dissociation (kₑ) rate constants. It is crucial to ensure the DMSO concentration is accurately matched between samples and the running buffer to avoid false positives.[20]

Part 3: Hit Validation and Structural Characterization

Once hits are identified, their binding must be validated by an orthogonal method, and their binding mode determined, typically by X-ray crystallography.

Protocol 4: Elucidating the Binding Mode by X-ray Crystallography

  • Rationale: A high-resolution crystal structure of the protein-fragment complex provides definitive proof of binding and reveals the precise interactions between the fragment and the protein, including the geometry of the crucial halogen bond. This structural information is paramount for the next phase of structure-guided design.

  • Procedure:

    • Crystallization: Obtain high-quality crystals of the target protein.

    • Soaking or Co-crystallization:

      • Soaking: Transfer protein crystals into a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period. This is often the quickest method.[12]

      • Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.

    • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source. The presence of bromine allows for the collection of data at the bromine absorption edge to utilize anomalous scattering for phasing and unambiguous identification of the fragment's location.[12]

    • Structure Solution and Refinement: Solve the crystal structure and refine the model of the protein-fragment complex.

    • Analysis: Analyze the binding site, paying close attention to the interactions made by the imidazopyridine core and the bromine atom. Confirm the presence and geometry of the halogen bond (typically a C-Br···O angle close to 180°).[10]

Halogen_Bond cluster_fragment This compound cluster_protein Protein Backbone Fragment C-Br Protein O=C Fragment->Protein σ-hole interaction (Halogen Bond)

Caption: The halogen bond interaction between the fragment and a protein.

Conclusion: A Pathway to Novel Therapeutics

This compound is a powerful and versatile fragment for modern drug discovery campaigns. Its purine-like core engages targets through conventional hydrogen bonding, while the strategically placed bromine atom offers the distinct advantages of halogen bonding for enhanced affinity and a synthetic handle for rapid lead optimization. The protocols outlined in this note provide a robust framework for researchers to effectively utilize this fragment, from initial screening to detailed structural characterization, paving the way for the development of novel, high-efficacy therapeutics.

References

Application Note: High-Throughput Screening of 5-Bromo-1H-Imidazo[4,5-b]pyridine Libraries for Novel Drug Discovery Leads

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for 5-bromo-1H-imidazo[4,5-b]pyridine compound libraries. The this compound scaffold, a purine isostere, is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including kinase inhibition, and antimicrobial and antiproliferative effects[1][2][3]. We present detailed, field-proven protocols for every stage of the HTS process, from initial assay development and validation to the final hit confirmation cascade. This guide emphasizes the causality behind experimental choices and integrates self-validating systems to ensure scientific integrity and the generation of high-quality, actionable data.

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The imidazo[4,5-b]pyridine core structure is of significant interest due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets[1]. This has led to the discovery of compounds with potent activities, such as p21-activated kinase 4 (PAK4) inhibitors, highlighting its potential in oncology[4].

High-throughput screening (HTS) is the definitive methodology for rapidly evaluating large and diverse chemical libraries against specific biological targets to identify active compounds, or "hits"[5][6]. The success of an HTS campaign hinges not on speed alone, but on a meticulously planned and rigorously controlled workflow. This document provides the strategic framework and detailed protocols to successfully screen this compound libraries, transforming a collection of molecules into a validated set of starting points for a hit-to-lead campaign[5].

Compound Library Preparation and Management

The quality of the screening library is the foundation of any HTS campaign. An efficient compound management operation is essential for the success of all downstream processes[7].

Causality: Inconsistent compound quality, inaccurate concentrations, or degradation can lead to misleading results, wasting significant resources on the pursuit of false positives or the dismissal of true hits. A systematic approach to library management is a non-negotiable prerequisite for reliable screening[8][9].

Protocol for Library Preparation:

  • Compound Sourcing & QC: Acquire or synthesize the this compound library. Each compound must undergo rigorous quality control (QC) via LC-MS and ¹H-NMR to confirm identity and assess purity (ideally >95%).

  • Solubilization: Using an automated liquid handler, dissolve each compound in 100% DMSO to a standard stock concentration, typically 10 mM.

  • Master Plate Creation: Transfer the DMSO stocks into 384-well master plates. These plates should be sealed and stored under controlled conditions (-20°C or -80°C) to ensure long-term stability[8].

  • Assay-Ready Plates: Create intermediate or "daughter" plates by diluting the master plates in DMSO. From these, generate final "assay-ready" plates by dispensing nanoliter volumes of the compounds into the assay plates, followed by the addition of assay buffer. This "pinning" process minimizes the final DMSO concentration in the assay to a level that does not interfere with the biological system (typically ≤0.5%).

Assay Development and Validation: The Blueprint for Success

The selection and optimization of the screening assay are the most critical steps in the HTS process. The assay must be robust, reproducible, and sensitive enough to detect real hits from a vast library[10]. The choice between a biochemical and a cell-based assay depends on the target and the desired information[11][12]. Biochemical assays offer a controlled environment to study direct target interaction, while cell-based assays provide data in a more physiologically relevant context[10][12].

Protocol 1: Biochemical Kinase Assay (Time-Resolved FRET)

Rationale: Given that the imidazo[4,5-b]pyridine scaffold has yielded potent kinase inhibitors, a kinase-targeted assay is a logical starting point[4][13]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a preferred format for HTS due to their high sensitivity, low background, and resistance to interference from fluorescent compounds[14].

Principle: This homogenous assay measures the inhibition of substrate (e.g., a peptide) phosphorylation by a kinase. A europium (Eu)-labeled antibody that specifically binds to the phosphorylated substrate is used. When the substrate is phosphorylated, the Eu-donor and an acceptor fluorophore on the substrate are brought into proximity, allowing FRET to occur upon excitation. Inhibitors prevent this, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Optimization:

    • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal without depleting the substrate too quickly.

    • ATP Titration: Determine the ATP concentration at or near the Michaelis-Menten constant (Km) for the kinase. Screening at the Km of ATP allows for the sensitive detection of ATP-competitive inhibitors.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of test compound from the assay-ready plate into the assay plate.

    • Add 5 µL of kinase solution in assay buffer.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and develop the signal by adding 10 µL of a stop/detection solution containing EDTA and the Eu-labeled antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Validation: Perform a validation run using plates containing only positive controls (a known inhibitor) and negative controls (DMSO). Calculate the Z'-factor to assess assay quality[15][16].

Protocol 2: Cell-Based Reporter Gene Assay

Rationale: To identify compounds that modulate a specific signaling pathway within a cellular environment, reporter gene assays are invaluable. They provide a more integrated biological readout than a purified biochemical assay[17][18].

Principle: Cells are engineered to express a reporter gene (e.g., Luciferase) under the control of a promoter that is responsive to a specific signaling pathway. Compounds that activate or inhibit this pathway will cause a corresponding increase or decrease in reporter protein expression, which is measured via luminescence.

Step-by-Step Methodology:

  • Cell Line Optimization:

    • Determine the optimal cell seeding density to ensure a healthy monolayer during the assay.

    • Optimize the concentration of the stimulating ligand (if applicable) and the incubation time to achieve a robust signal window.

  • Assay Procedure (384-well format):

    • Seed the engineered cells into 384-well, white, clear-bottom plates and incubate overnight.

    • Dispense 50 nL of test compounds into the wells.

    • Incubate for the optimized duration (e.g., 6-24 hours).

    • Remove the culture medium and add a lytic reagent containing the luciferase substrate.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence signal on a plate reader.

  • Validation: As with the biochemical assay, run control plates to determine the Z'-factor, signal-to-background ratio, and coefficient of variation (CV)[19][20].

The High-Throughput Screening Campaign

The primary screen involves testing every compound in the library at a single concentration to identify initial hits[21]. This process relies heavily on automation to ensure consistency and throughput[6].

HTS_Workflow cluster_0 Preparation cluster_1 Primary Screen cluster_2 Analysis & Hit Selection cluster_3 Hit Validation Compound_Library This compound Library Stocks (10mM in DMSO) Assay_Ready_Plates Assay-Ready Plates (Nanoliter Dispensing) Compound_Library->Assay_Ready_Plates Plating & Dilution Primary_HTS Automated Primary HTS (Single Concentration) Assay_Ready_Plates->Primary_HTS Data_Acquisition Plate Reading & Raw Data Acquisition Primary_HTS->Data_Acquisition Data_Analysis Data Normalization & QC (Z'-factor) Data_Acquisition->Data_Analysis Hit_Selection Hit Selection (Thresholding) Data_Analysis->Hit_Selection Hit_Confirmation Hit Confirmation (Re-test from source) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response (IC50) & Orthogonal Assays Hit_Confirmation->Dose_Response Validated_Hits Validated Hits for Hit-to-Lead Dose_Response->Validated_Hits

Caption: Overall workflow for HTS and hit validation.
Protocol 3: Automated Primary HTS Workflow

  • System Integration: The HTS system typically comprises a robotic arm that moves plates between a plate hotel, liquid handlers, incubators, and a plate reader[22].

  • Execution:

    • The robot retrieves an assay-ready compound plate and a biological assay plate.

    • A liquid handler dispenses cells or enzyme into the assay plate.

    • A nanoliter-volume liquid handler "pins" the compounds from the assay-ready plate to the assay plate.

    • The robot moves the plate to an incubator for a defined period.

    • The robot transfers the plate to a liquid handler to add detection reagents.

    • After a final incubation, the robot moves the plate to the reader for signal detection.

  • Controls: Every assay plate must include wells for negative (e.g., DMSO vehicle) and positive (e.g., a known reference compound) controls to monitor assay performance in real-time[23].

Data Analysis and Hit Identification

HTS campaigns generate vast amounts of data that require a systematic and statistically sound analysis pipeline to reliably identify hits[24].

Caption: Data analysis pipeline for primary hit identification.

Data Processing Steps:

  • Normalization: Raw data from each test well is normalized relative to the on-plate controls. For an inhibition assay, this is typically calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))

  • Quality Control: The Z'-factor is calculated for each plate to ensure its data is reliable. The Z'-factor is a measure of the statistical effect size and assesses the separation between the positive and negative control signal distributions[15][25][26]. Z' = 1 - (3*(SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|

  • Hit Selection: A "hit" is defined as a compound that produces a response exceeding a pre-defined threshold[21]. A common starting point is a threshold of >50% inhibition or three standard deviations from the mean of the sample population.

Table 1: Key HTS Quality Control Metrics

MetricFormulaAcceptance CriteriaRationale
Z'-Factor 1 - [3(σp + σn) / |μp - μn|]> 0.5 Indicates an excellent assay with a large separation between control signals and low data variability, suitable for HTS.[16][19]
Signal-to-Background (S/B) μn / μp> 10 (assay dependent)Measures the dynamic range of the assay. A higher ratio indicates a more robust assay.
Coefficient of Variation (%CV) (σ / μ) * 100< 15% Measures the relative variability of the data. Low %CV for controls indicates good reproducibility.[20]

(μp = mean of positive control, σp = standard deviation of positive control, μn = mean of negative control, σn = standard deviation of negative control)

Hit Validation and Confirmation Cascade

A primary hit is not a validated lead. A rigorous validation cascade is mandatory to eliminate false positives and confirm the activity of genuine hits[5][27]. This process systematically increases confidence in the selected compounds before committing resources to medicinal chemistry efforts.

Protocol 4: Dose-Response (IC₅₀) Determination

Rationale: Confirming that a compound's activity is concentration-dependent is a critical validation step. It provides a quantitative measure of potency (IC₅₀ or EC₅₀) and helps identify compounds with undesirable behavior, such as steep or flat dose-response curves[23].

Step-by-Step Methodology:

  • Cherry-Pick Hits: Select the primary hits and prepare a new plate.

  • Serial Dilution: Create a series of dilutions for each hit compound, typically an 8- to 12-point curve with 3-fold dilutions, starting from a top concentration of ~50-100 µM.

  • Assay Performance: Run the compounds through the primary assay at each concentration.

  • Curve Fitting: Plot the % inhibition (or activation) against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀/EC₅₀ value[28].

The Full Validation Cascade:

  • Hit Confirmation: Re-test all primary hits at the initial screening concentration from the original master plate to confirm activity.

  • Dose-Response Analysis: Perform IC₅₀ determination as described above for all confirmed hits[29].

  • Orthogonal Assay Confirmation: Test the active compounds in an orthogonal assay. This involves using a different detection technology to measure the same biological endpoint (e.g., confirming a TR-FRET kinase hit with a luminescence-based ADP detection assay). This step is crucial for ruling out technology-specific artifacts[23][30].

  • Counter-Screening & Triage: Perform counter-screens to identify compounds that interfere with the assay technology (e.g., autofluorescence). Computationally flag and experimentally test for Pan-Assay Interference Compounds (PAINS)[27].

  • Initial SAR: Analyze the structure-activity relationships (SAR) of the validated hits. Clusters of structurally related active compounds provide higher confidence than singletons[27].

Conclusion

The high-throughput screening of a focused this compound library is a powerful strategy for identifying novel starting points for drug discovery programs. Success is not merely a function of automation but is built upon a foundation of scientific rigor. By implementing robust assay development, stringent quality control using metrics like the Z'-factor, and a comprehensive hit validation cascade, researchers can effectively navigate the complexities of HTS. This structured approach minimizes the risk of pursuing artifacts and maximizes the probability of discovering validated, potent, and progressable hit compounds that can serve as the basis for next-generation therapeutics.

References

Application Note & Protocols: Strategic Synthesis of Substituted 1H-Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-Imidazo[4,5-b]pyridine Scaffold

The 1H-imidazo[4,5-b]pyridine core, often referred to as 1-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[3][4] This has led to the discovery of compounds with diverse pharmacological activities, including potent kinase inhibitors for oncology, as well as anti-inflammatory, antimicrobial, and antiviral agents.[3][5][6][7]

The functionalization of this scaffold is critical for modulating its physicochemical properties and biological activity. Therefore, a deep understanding of the available synthetic routes is paramount for drug discovery and development programs. This guide provides a detailed overview of the primary synthetic strategies for accessing substituted 1H-imidazo[4,5-b]pyridines, offering field-proven insights into methodological choices and providing detailed, validated protocols for key transformations.

Strategy 1: Classical Cyclocondensation of 2,3-Diaminopyridines

The most fundamental and widely utilized approach to the 1H-imidazo[4,5-b]pyridine core involves the construction of the imidazole ring from a 2,3-diaminopyridine precursor. The choice of the carbon source for the C2 position of the imidazole dictates the specific reaction conditions.

A. Condensation with Aldehydes

This method involves the reaction of 2,3-diaminopyridine with an aldehyde, which proceeds through the formation of a Schiff base intermediate, followed by an oxidative cyclization to yield the aromatic product. The oxidation is often accomplished using air, but specific oxidizing agents can be employed to improve efficiency and yield.[5]

Causality: The choice of solvent and catalyst is crucial. An environmentally benign methodology utilizes water as a solvent under thermal conditions, relying on atmospheric oxygen for the final aromatization step, which is both cost-effective and green.[5] For more challenging substrates, catalysts like Al³⁺-exchanged K10 montmorillonite clay can facilitate the intramolecular cyclization, often leading to excellent yields.[5]

G cluster_0 Reaction Pathway 2,3-Diaminopyridine 2,3-Diaminopyridine Schiff_Base Schiff Base Intermediate 2,3-Diaminopyridine->Schiff_Base + R-CHO - H2O Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Schiff_Base Cyclized_Intermediate Dihydro-imidazo- [4,5-b]pyridine Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Final_Product 2-Substituted-1H-imidazo- [4,5-b]pyridine Cyclized_Intermediate->Final_Product Oxidation (e.g., Air, [O])

Caption: Oxidative cyclocondensation of 2,3-diaminopyridine with aldehydes.

Protocol 1: Air-Oxidative Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines
  • Principle: This protocol leverages a simple, one-step thermal condensation in water, using air as the oxidant for the final aromatization step.[5]

  • Materials:

    • 2,3-Diaminopyridine (1.0 mmol)

    • Substituted aryl aldehyde (1.0 mmol)

    • Deionized water (5 mL)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Combine 2,3-diaminopyridine (1.0 mmol, 109 mg) and the desired aryl aldehyde (1.0 mmol) in a 25 mL round-bottom flask.

    • Add deionized water (5 mL) to the flask.

    • Heat the reaction mixture to reflux (100 °C) with stirring for 4-6 hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product typically precipitates from the solution. Collect the crude product by vacuum filtration.

    • Wash the solid with cold water (2 x 5 mL) and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to afford the pure 2-substituted-1H-imidazo[4,5-b]pyridine.

B. Condensation with Carboxylic Acids or Their Derivatives

When using carboxylic acids, a strong dehydrating agent is required to drive the condensation. Polyphosphoric acid (PPA) is a classic choice, serving as both a solvent and a catalyst at elevated temperatures.[5] Microwave-assisted synthesis has emerged as a powerful alternative, dramatically reducing reaction times from hours to minutes and often improving yields.[5]

G cluster_0 Reaction Pathway 2,3-Diaminopyridine 2,3-Diaminopyridine Amide_Intermediate Amide Intermediate 2,3-Diaminopyridine->Amide_Intermediate + R-COOH Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Amide_Intermediate Final_Product 2-Substituted-1H-imidazo- [4,5-b]pyridine Amide_Intermediate->Final_Product Cyclization/ Dehydration (PPA or MW)

Caption: Dehydrative cyclocondensation with carboxylic acids.

Protocol 2: Microwave-Assisted Synthesis using Carboxylic Acids
  • Principle: This protocol utilizes microwave irradiation to rapidly synthesize 2-substituted imidazo[4,5-b]pyridines from 2,3-diaminopyridine and a carboxylic acid, often with silica gel as a solid support.[5]

  • Materials:

    • 2,3-Diaminopyridine (1.0 mmol)

    • Carboxylic acid (1.0 mmol)

    • Silica gel (2 g)

    • Dichloromethane (DCM)

    • Microwave reactor vial

  • Procedure:

    • In a mortar, thoroughly grind 2,3-diaminopyridine (1.0 mmol, 109 mg) and the carboxylic acid (1.0 mmol) with silica gel (2 g) until a homogeneous powder is formed.

    • Transfer the mixture to a 10 mL microwave reactor vial.

    • Irradiate the mixture in a microwave reactor at 100-120 °C for 10-20 minutes at 100 W power.

    • After cooling, add ethyl acetate or DCM to the vial and transfer the slurry to a sintered funnel.

    • Wash the silica gel thoroughly with additional solvent.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the pure product.

Strategy 2: Reductive Cyclization of 2-Amino-3-nitropyridines

This powerful strategy constructs the imidazole ring by first reacting a 2-amino-3-nitropyridine with an aldehyde or ketone, followed by in-situ reduction of the nitro group, which triggers spontaneous cyclization. This method avoids the need for an external oxidant and allows for the synthesis of a wide range of derivatives.

Causality: The choice of reducing agent is critical. Stannous chloride (SnCl₂·2H₂O) is effective in acidic media (e.g., formic acid), which can also participate in the reaction, while sodium dithionite (Na₂S₂O₄) is a common choice in aqueous systems.[5] The process is often a one-pot reaction, enhancing its operational simplicity.

G cluster_0 Workflow Start 2-Amino-3-nitropyridine + Ketone/Aldehyde Reduction Add Reducing Agent (e.g., SnCl2) Start->Reduction Cyclization In-situ Reductive Cyclization Reduction->Cyclization Product Final Product Cyclization->Product

Caption: One-pot reductive cyclization workflow.

Protocol 3: Reductive Cyclization using SnCl₂
  • Principle: A one-pot synthesis where a 2-amino-3-nitropyridine is treated with a ketone in the presence of formic acid, followed by reduction with stannous chloride to induce cyclization.[5]

  • Materials:

    • 2-Amino-3-nitropyridine (1.0 mmol)

    • Substituted acetophenone (1.1 mmol)

    • Formic acid (3 mL)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol)

    • Round-bottom flask

  • Procedure:

    • To a solution of 2-amino-3-nitropyridine (1.0 mmol, 139 mg) and the substituted acetophenone (1.1 mmol) in formic acid (3 mL), add SnCl₂·2H₂O (4.0 mmol, 802 mg) portion-wise.

    • Heat the reaction mixture at 80 °C for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel) to yield the desired product.

Strategy 3: Modern Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of N-heterocycles by providing a mild and highly versatile method for C-N bond formation.[8][9] This approach can be used to construct the core scaffold or to further functionalize it.

Causality: The reaction's success hinges on the synergistic action of a palladium precursor and a specialized phosphine ligand. Ligands like XantPhos are crucial as they stabilize the palladium catalyst, facilitate the oxidative addition and reductive elimination steps, and prevent catalyst decomposition, thereby enabling high yields under relatively mild conditions.[5]

G cluster_0 Buchwald-Hartwig Amidation/Cyclization Reactants 3-Amino-2-chloropyridine + Primary Amide Coupling C-N Cross-Coupling Reactants->Coupling Catalyst Catalyst Pd(0) Catalyst + Ligand (e.g., XantPhos) + Base (e.g., K3PO4) Catalyst->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Product N1, C2-Disubstituted Imidazo[4,5-b]pyridine Cyclization->Product

Caption: Pd-catalyzed synthesis of N1, C2-disubstituted products.

Protocol 4: Pd-Catalyzed Synthesis of N1, C2-Disubstituted Imidazo[4,5-b]pyridines
  • Principle: A one-pot procedure involving the palladium-catalyzed coupling of a 3-alkyl/arylamino-2-chloropyridine with a primary amide, which undergoes subsequent intramolecular cyclization to form the product.[5][10]

  • Materials:

    • 3-Alkylamino-2-chloropyridine (1.0 mmol)

    • Primary amide (R-CONH₂) (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol)

    • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.06 mmol)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Anhydrous tert-butanol (t-BuOH) (5 mL)

    • Schlenk tube or similar reaction vessel for inert atmosphere

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (23 mg), XantPhos (35 mg), and K₃PO₄ (424 mg).

    • Add the 3-alkylamino-2-chloropyridine (1.0 mmol) and the primary amide (1.2 mmol).

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add anhydrous t-BuOH (5 mL) via syringe.

    • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the target compound.

Comparative Summary of Synthetic Strategies

StrategyKey Starting MaterialsTypical Reagents/CatalystsGeneral Yield Range (%)Scope & LimitationsKey Advantages
1A. Aldehyde Condensation 2,3-Diaminopyridine, AldehydesAir, Na₂S₂O₅, Al³⁺-K10 clay35-95%Broad aldehyde scope; may require specific oxidants.Operationally simple, often uses mild conditions.[5]
1B. Carboxylic Acid Condensation 2,3-Diaminopyridine, Carboxylic AcidsPPA, Microwave, Silica Gel50-99%Good for diverse acid inputs; PPA requires harsh workup.Microwave methods are extremely rapid.[5]
2. Reductive Cyclization 2-Amino-3-nitropyridine, Ketones/AldehydesSnCl₂, Na₂S₂O₄70-95%Excellent yields; functional group tolerance is high.Requires stoichiometric amounts of reducing agents.[5]
3. Buchwald-Hartwig Amination 3-Amino-2-halopyridines, AmidesPd₂(dba)₃, XantPhos, K₃PO₄50-99%Excellent for N1- and C2-substitution; catalyst cost.High functional group tolerance, mild conditions.[5][10]

References

Application Note: The Strategic Use of 5-Bromo-1H-imidazo[4,5-b]pyridine as a Versatile Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[4,5-b]pyridine Core in Agrochemical Design

The imidazo[4,5-b]pyridine scaffold is a nitrogen-containing fused heterocycle of significant interest in both pharmaceutical and agrochemical research.[1][2] Structurally, it is a bio-isostere of purine, allowing it to interact with a wide range of biological targets.[2][3] This structural feature has led to the development of imidazo[4,5-b]pyridine derivatives with a broad spectrum of biological activities, including insecticidal, fungicidal, antimicrobial, and herbicidal properties.[1][4][5][6]

Within this class of compounds, 5-bromo-1H-imidazo[4,5-b]pyridine (CAS: 28279-52-9, Formula: C₆H₄BrN₃) stands out as a pivotal building block.[7][8] The bromine atom at the 6-position (numbering can vary, but the position on the pyridine ring is key) is not merely a component of the final active molecule but serves as a versatile synthetic handle. It provides a reactive site for introducing chemical diversity through various organic reactions, most notably nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the core structure to optimize biological activity, selectivity, and physicochemical properties, a process central to modern agrochemical discovery.

This application note provides a technical guide for researchers and synthetic chemists on the strategic utilization of this compound and its precursors. We will detail validated synthetic protocols, explore its application in creating potent agrochemicals, and present biological activity data to underscore its potential.

Part 1: Synthetic Strategy & Core Scaffold Formation

The primary route to the target scaffold involves the condensation of a substituted diaminopyridine with an aldehyde or carboxylic acid.[6] For incorporating the crucial bromine handle, the synthesis typically starts with 5-bromo-2,3-diaminopyridine . This precursor ensures the bromine is positioned correctly on the pyridine ring of the resulting fused heterocycle.

The cyclization to form the imidazole ring is a critical step, often achieved through oxidative condensation. The choice of aldehyde allows for the introduction of various substituents at the 2-position of the imidazo[4,5-b]pyridine core, which is a key site for modulating biological activity.

Below is a general workflow for the synthesis of the core structure, which serves as the foundation for further derivatization.

G cluster_0 Core Synthesis cluster_1 Derivatization A 5-Bromo-2,3-diaminopyridine C Oxidative Cyclization (e.g., I₂, Na₂S₂O₅ in EtOH) A->C B Substituted Aldehyde (e.g., Benzaldehyde) B->C D 6-Bromo-2-substituted- 3H-imidazo[4,5-b]pyridine (Core Scaffold) C->D Formation of Imidazole Ring E N-Alkylation (e.g., Alkyl Halide, PTC) D->E F Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) (Untapped Potential) D->F G Diverse Agrochemical Candidates E->G F->G

Caption: General workflow for synthesis and derivatization.

Protocol 1: Synthesis of the Core Scaffold: 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol describes a reliable method for synthesizing a foundational building block, adapting procedures found in the literature.[9][10] The reaction condenses 5-bromo-2,3-diaminopyridine with benzaldehyde.

Causality & Rationale:

  • Starting Materials: 5-bromo-2,3-diaminopyridine provides the brominated pyridine backbone. Benzaldehyde is used to install a phenyl group at the 2-position, a common feature in biologically active derivatives.

  • Reaction Conditions: The condensation is performed in a solvent like ethanol. An oxidizing agent, such as iodine (I₂) or sodium metabisulfite (Na₂S₂O₅), is crucial for facilitating the cyclization and aromatization to the imidazole ring.[9][10]

Materials & Reagents:

  • 5-bromo-2,3-diaminopyridine

  • Benzaldehyde

  • Ethanol (EtOH), reagent grade

  • Iodine (I₂) or Sodium Metabisulfite (Na₂S₂O₅)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard workup and purification supplies (e.g., sodium thiosulfate solution, ethyl acetate, silica gel)

Step-by-Step Procedure:

  • To a round-bottom flask, add 5-bromo-2,3-diaminopyridine (1.0 eq).

  • Dissolve the starting material in ethanol.

  • Add benzaldehyde (1.0-1.1 eq) to the solution.

  • Add the oxidizing agent (e.g., Na₂S₂O₅, 1.1 eq) to the mixture.[9]

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Perform an aqueous workup. If iodine was used, wash with aqueous sodium thiosulfate to quench excess iodine. Extract the product into an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected mass for C₁₂H₈BrN₃ would show characteristic isotopic peaks for bromine ([M+H]⁺ at m/z 275.99 and 277.13).[9]

Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part 2: Application in Agrochemical Synthesis

The 6-bromo-imidazo[4,5-b]pyridine scaffold is a launchpad for creating a wide array of agrochemical candidates. The subsequent derivatization, often through N-alkylation, is key to tuning the molecule's properties.

Protocol 2: N-Alkylation of the 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Core

Alkylation of the imidazole nitrogen introduces new functional groups that can significantly impact biological activity and physical properties like solubility and systemicity in plants. Phase Transfer Catalysis (PTC) is an effective method for this transformation.[2]

Causality & Rationale:

  • Phase Transfer Catalysis: The imidazo[4,5-b]pyridine substrate and the inorganic base (K₂CO₃) have poor mutual solubility with the alkylating agent in many solvents. A phase transfer catalyst, like tetra-n-butylammonium bromide (TBAB), facilitates the transport of the deprotonated imidazole anion into the organic phase where it can react with the alkyl halide. This enhances reaction rates and yields.[2]

Materials & Reagents:

  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (from Protocol 1)

  • Alkylating agent (e.g., allyl bromide, propargyl bromide, ethyl bromoacetate)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetra-n-butylammonium bromide (TBAB)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard workup and purification supplies

Step-by-Step Procedure:

  • In a round-bottom flask, suspend 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1.0 eq) and potassium carbonate (2.2 eq) in DMF.

  • Add a catalytic amount of TBAB (0.15 eq).

  • Add the alkylating agent (1.6 eq) dropwise to the stirring mixture at room temperature.[2]

  • Continue stirring at room temperature for 24 hours or until TLC indicates the consumption of the starting material.

  • Filter off the inorganic salts and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting residue using column chromatography. Note that alkylation can produce a mixture of regioisomers (e.g., N1 and N3 substitution), which may require careful separation.

  • Characterization: Characterize the product(s) by NMR and MS to confirm the structure and identify the position of alkylation.

G A 6-Bromo-imidazo[4,5-b]pyridine Core B Deprotonation (Base: K₂CO₃) A->B Reactant C Imidazolide Anion B->C Forms F N-Alkylated Product (Mixture of Regioisomers) C->F Reacts with D Alkyl Halide (R-X) D->F Reactant E Phase Transfer Catalyst (TBAB) E->B Facilitates

Caption: Logical flow of N-alkylation via Phase Transfer Catalysis.

Part 3: Biological Activity of Imidazo[4,5-b]pyridine Derivatives

Derivatives synthesized from the this compound building block have demonstrated significant efficacy across several classes of agrochemicals.

Insecticidal and Acaricidal Activity

Research has shown that imidazo[4,5-b]pyridine derivatives possess potent insecticidal activity against various pests.[1][4] The introduction of trifluoromethyl groups, in particular, has been noted to enhance insecticidal efficacy, likely by increasing the lipophilicity of the compound.[1]

Compound Class/Example Target Pest Activity Level Reference
Substituted Imidazo[4,5-b]pyridines (e.g., A20)Aphis fabae (Bean aphid)LC₅₀ = 4.72 mg/L[1]
Imidazo[4,5-b]pyridines (A3, A10, A15, etc.)Aphis fabae100% mortality at 500 mg/L[1]
Amino-fragment containing Imidazo[4,5-b]pyridines (10a)Mythimna separata (Armyworm), Plutella xylostella (Diamondback moth)100% mortality at 1 mg/L[4][11]
Acaricidal Derivatives (A10, A20, A21, etc.)Tetranychus urticae (Two-spotted spider mite)>90% efficacy[1]
Fungicidal Activity

The scaffold has also been successfully exploited to develop fungicides. Certain derivatives show broad-spectrum activity against economically important plant pathogens.

Compound Class/Example Target Pathogen Activity Level Reference
Imidazo[4,5-b]pyridine derivative (7b)Puccinia polysora (Southern rust)EC₅₀ = 4.00 mg/L (comparable to tebuconazole)[12][13]
Imidazo[4,5-b]pyridine derivative (A2)Erysiphe graminis (Powdery mildew), Puccinia polysora95% fungicidal activity at 500 mg/L[1]
Imidazo[4,5-b]pyridine derivative (A2)Botrytis cinerea (Gray mold), Sclerotonia sclerotiorum (White mold)>60% fungicidal activity at 25 mg/L[1]
Herbicidal Activity

While less prominent, some herbicidal activity has been reported. However, initial screenings suggest that this may not be the most promising application for this scaffold, with many derivatives showing low or no activity.[1] One compound (A22) did show 80% herbicidal activity in a screen, indicating that with further optimization, useful activity might be achievable.[1]

Conclusion and Future Outlook

This compound and its direct precursors are high-value intermediates for the discovery of novel agrochemicals. The protocols and data presented herein demonstrate a clear and validated pathway from core synthesis to the generation of biologically active candidates. The bromine atom provides a reliable handle for synthetic chemists to explore chemical space, leading to potent insecticides and fungicides.

Future work should focus on leveraging the bromo-substituent in modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to introduce a much wider range of functional groups. This underexplored area holds significant potential for discovering next-generation agrochemicals with improved efficacy, novel modes of action, and favorable environmental profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis.

Synthesis Overview: The Phillips Cyclocondensation Route

The synthesis of the 1H-imidazo[4,5-b]pyridine core, a purine bioisostere, is a cornerstone in medicinal chemistry due to its wide range of biological activities.[1][2] A common and effective method for constructing this heterocyclic system is the Phillips cyclocondensation reaction. This involves the reaction of a 2,3-diaminopyridine derivative with a carboxylic acid or its equivalent. For the synthesis of this compound, the primary route involves the cyclization of 5-bromo-2,3-diaminopyridine with formic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate the intricacies of the synthesis.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low to no yield is a common frustration. Let's break down the potential culprits, starting from your reagents and moving through the reaction conditions.

1. Quality of Starting Materials:

  • 5-bromo-2,3-diaminopyridine: The purity of this starting material is critical. It can degrade over time, especially if exposed to air and light. Impurities can interfere with the cyclization reaction.

    • Solution: Before starting, verify the purity of your 5-bromo-2,3-diaminopyridine using techniques like NMR or LC-MS. If it's old or appears discolored, consider recrystallizing it or purchasing a fresh batch.

  • Formic Acid: While a common reagent, the concentration and purity of formic acid can affect the reaction rate and outcome.

    • Solution: Use a high-purity grade of formic acid (e.g., >98%). Ensure it has been stored properly to prevent water absorption, which can dilute it and hinder the dehydration step of the cyclization.

2. Reaction Conditions:

  • Temperature and Reaction Time: The Phillips cyclocondensation typically requires elevated temperatures to drive the dehydration and ring closure. Insufficient heat or reaction time will lead to an incomplete reaction.

    • Solution: Ensure your reaction is refluxing vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, you may need to extend the reflux period. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields.[3][4]

3. Work-up Procedure:

  • Product Precipitation: The product is typically isolated by basifying the acidic reaction mixture. If the pH is not sufficiently high, the product may remain protonated and soluble in the aqueous layer.

    • Solution: Carefully adjust the pH of the reaction mixture with a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9. Ensure thorough mixing and cooling during basification, as the neutralization is exothermic.

Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are these and how can I avoid them?

Answer: Impurity formation is often related to side reactions or incomplete reactions. Here are the common culprits and mitigation strategies:

1. Incomplete Cyclization:

  • Cause: As mentioned above, insufficient heating or reaction time can leave unreacted starting materials or formylated intermediates that have not cyclized.

  • Solution: Optimize your reaction conditions by ensuring a steady reflux and monitoring the reaction to completion by TLC.

2. Di-acylation or Other Side Reactions:

  • Cause: While less common with formic acid, using other acylating agents can sometimes lead to di-acylation of the diaminopyridine.

  • Solution: Stick to formic acid for this specific synthesis. If you are adapting this protocol for other derivatives with different carboxylic acids, carefully control the stoichiometry.

3. Purification Challenges:

  • Problem: The crude product may contain colored impurities or closely related side products that are difficult to remove by simple filtration.

  • Solution: Recrystallization is a powerful purification technique. Ethanol is often a suitable solvent for this class of compounds.[3] If recrystallization is insufficient, column chromatography on silica gel may be necessary. A solvent system of dichloromethane and methanol is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: Can I use a different acid instead of formic acid?

A1: Yes, other carboxylic acids can be used to synthesize 2-substituted imidazo[4,5-b]pyridines. However, for the synthesis of the parent this compound (unsubstituted at the 2-position), formic acid is the most direct and common reagent.

Q2: Is an inert atmosphere necessary for this reaction?

A2: While the reaction is generally robust, performing it under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions, especially if your starting materials are of borderline purity. This can lead to a cleaner reaction profile and a purer final product.

Q3: How can I improve the solubility of my final product for purification or analysis?

A3: 1H-imidazo[4,5-b]pyridines can have limited solubility in common organic solvents. For purification by chromatography, a mixture of dichloromethane and methanol is often effective. For NMR analysis, DMSO-d6 is a common solvent. Gentle heating can also aid in dissolution.

Q4: What are the key safety precautions for this synthesis?

A4: Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be performed in a well-ventilated area.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for similar compounds.

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-bromo-2,3-diaminopyridine (1.0 eq).

  • Reagent Addition: Add an excess of formic acid (e.g., 10-15 mL per gram of diamine).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the mixture into a beaker of crushed ice.

    • Basify the solution to pH 8-9 by the slow addition of concentrated ammonium hydroxide or a solution of sodium hydroxide. Perform this step in an ice bath to control the temperature.

    • A precipitate should form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the crude product in a vacuum oven.

    • For further purification, recrystallize the solid from ethanol.

Data Presentation

Table 1: Solvent Effects on a Related Condensation Reaction [3]

EntrySolventYield (%)
1EthanolLess Efficient
2MethanolLess Efficient
3BenzeneLess Efficient
4DMFBest
5TolueneLess Efficient
6THFLess Efficient

Note: This data is for the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde, but it highlights the importance of solvent selection in the synthesis of the imidazo[4,5-b]pyridine core.

Visualizations

Reaction Mechanism

Reaction_Mechanism DAP 5-bromo-2,3- diaminopyridine Intermediate1 N-formyl intermediate DAP->Intermediate1 Formylation FormicAcid Formic Acid FormicAcid->Intermediate1 Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 5-bromo-1H-imidazo [4,5-b]pyridine Intermediate2->Product Dehydration

Caption: Phillips cyclocondensation mechanism.

Troubleshooting Workflow

Caption: Troubleshooting decision tree.

References

Technical Support Center: Purification of Brominated Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common purification challenges and achieve high purity for your target molecules.

Introduction: The Unique Purification Challenges of Brominated Imidazopyridines

Brominated imidazopyridines are a critical class of heterocyclic compounds in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active agents.[1] However, their purification can be far from straightforward. The presence of a basic pyridine nitrogen, a reactive C-Br bond, and the potential for various side-products during synthesis create a unique set of challenges. This guide will equip you with the knowledge and techniques to address these issues effectively.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Co-elution of my desired product with impurities during column chromatography.

Question: I'm running a silica gel column, but my brominated imidazopyridine is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution is a common hurdle. Here’s a systematic approach to troubleshoot and optimize your chromatographic separation:

  • Identify the Impurity: If possible, try to identify the nature of the co-eluting impurity. Is it a starting material, a di-brominated byproduct, or a regioisomer? Knowing the impurity's structure will help in selecting the appropriate purification strategy. For instance, di-brominated compounds are typically less polar than their mono-brominated counterparts.

  • Optimize the Solvent System: The choice of eluent is critical for achieving good separation on silica gel.

    • Systematic TLC Analysis: Before scaling up to a column, perform a thorough TLC analysis with a range of solvent systems. A good starting point for many imidazopyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[2][3]

    • Finding the "Sweet Spot": Aim for an Rf value between 0.2 and 0.4 for your target compound on the TLC plate, as this often translates to good separation on a column.[3]

    • Varying Polarity: If you are using a hexanes/ethyl acetate system, try gradually changing the ratio to fine-tune the separation. Sometimes, switching one of the solvents (e.g., using dichloromethane as a component) can alter the selectivity and improve resolution.

  • Consider Dry Loading: If your crude product has poor solubility in the eluent, it can lead to band broadening at the top of the column and contribute to poor separation.[4] In such cases, a dry loading technique is recommended.

    • Protocol for Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.

Problem 2: My product is streaking or tailing on the TLC plate and column, leading to poor separation and low purity.

Question: My brominated imidazopyridine is showing significant peak tailing during chromatography. What causes this and how can I fix it?

Answer: Peak tailing is a frequent issue when purifying basic compounds like imidazopyridines on standard silica gel.[3]

  • The Underlying Cause: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[3][4] This strong interaction leads to a slow and uneven elution of the compound, resulting in tailed peaks.

  • The Solution: Deactivating the Silica Gel: To minimize this unwanted interaction, you can add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Adding 0.1-1% triethylamine to your mobile phase is a highly effective way to suppress the interaction between the basic product and the acidic silica gel.[3] The TEA will preferentially bind to the active silanol sites, allowing your compound to elute more symmetrically.

    • Ammonia: A solution of ammonia in methanol can also be used as a modifier, particularly in more polar solvent systems.

Experimental Workflow: Column Chromatography of Brominated Imidazopyridines

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hexanes/EtOAc +/- 1% TEA) Solvent 2. Select Optimal Solvent System (Rf ~0.3) TLC->Solvent Slurry 3. Prepare Silica Gel Slurry Solvent->Slurry Pack 4. Pack Column Slurry->Pack Dissolve 5. Dissolve Crude Product (Minimal Solvent) Pack->Dissolve Load 6. Load Sample onto Column Dissolve->Load Elute 7. Elute with Solvent System Load->Elute Collect 8. Collect Fractions Elute->Collect TLC_fractions 9. Analyze Fractions by TLC Collect->TLC_fractions Combine 10. Combine Pure Fractions TLC_fractions->Combine Evaporate 11. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A typical workflow for the purification of brominated imidazopyridines by column chromatography.

Problem 3: My product seems to be decomposing on the silica gel column.

Question: I'm experiencing low recovery from my column, and I suspect my brominated imidazopyridine is degrading. What can I do?

Answer: Degradation on silica gel can be a significant issue, especially for sensitive molecules.

  • Acid Sensitivity: As mentioned, the acidic nature of silica can be detrimental.[3] Using a base-deactivated silica gel is the first line of defense.

  • Alternative Stationary Phases: If degradation persists even with a basic modifier, consider using a less acidic stationary phase such as neutral or basic alumina.[4] A preliminary TLC analysis on alumina plates can help determine if this is a viable option.

  • Minimizing Contact Time: The longer your compound is on the column, the greater the chance of degradation.

    • Use Flash Chromatography: Employing flash chromatography with pressure will speed up the elution process.

    • Don't Let the Column Run Dry: Ensure the silica bed is always covered with solvent to prevent cracking and channeling, which can prolong the purification time.

Problem 4: My product is "oiling out" during recrystallization instead of forming crystals.

Question: I've purified my compound by chromatography and am trying to recrystallize it, but it's forming an oil. What should I do?

Answer: "Oiling out" is a common problem in recrystallization and can be caused by several factors.[5]

  • Cooling Too Rapidly: If the solution is cooled too quickly, the molecules don't have enough time to align in a crystal lattice and may separate as a supercooled liquid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.

  • Impure Compound: Even small amounts of impurities can disrupt the crystallization process.

    • Solution: If your compound has been through a column, it should be relatively pure. However, if you suspect impurities are the issue, you may need to repeat the chromatographic purification.

  • Solvent Choice: The solvent system may not be ideal.

    • Solution: Try redissolving the oil by heating and adding a small amount of additional solvent. Then, allow it to cool slowly. If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can sometimes help.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of brominated imidazopyridines?

A1: The impurity profile can vary depending on the synthetic route, but some common side-products include:

  • Over-brominated products: The formation of di- or even tri-brominated species is a common issue, especially if an excess of the brominating agent is used or if the reaction is run for too long.[6]

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials, such as the unbrominated imidazopyridine or the aminopyridine precursor.[7]

  • Regioisomers: Depending on the substitution pattern of the starting imidazopyridine, bromination can sometimes occur at multiple positions, leading to a mixture of regioisomers.

  • Byproducts from cyclization: If you are synthesizing the imidazopyridine ring and then brominating, incomplete cyclization can result in impurities.[7]

  • Dimers and Mannich products: In some specific syntheses, such as that of zolpidem, these types of side-products have been observed.[8]

Q2: How do I choose the best solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9]

  • Single Solvent Systems: For moderately polar compounds like many brominated imidazopyridines, polar solvents like ethanol or isopropanol are often a good starting point.[5]

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be used. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not. Common combinations include ethanol/water, methanol/water, or acetone/hexane.[5] The procedure involves dissolving the compound in the minimum amount of the hot "good" solvent, then adding the "poor" solvent dropwise until the solution becomes cloudy. The solution is then heated until it is clear again and allowed to cool slowly.

Data Summary Table: Common Purification Solvents

Purification TechniqueNon-Polar SolventsPolar SolventsModifiers
Column Chromatography Hexanes, Petroleum EtherEthyl Acetate, Diethyl Ether, DichloromethaneTriethylamine (0.1-1%)
Recrystallization Hexanes, TolueneEthanol, Methanol, Isopropanol, Acetone, WaterN/A

Q3: What are the best methods for visualizing brominated imidazopyridines on a TLC plate?

A3: Most imidazopyridines are UV-active due to their aromatic nature, making UV light the primary method of visualization.

  • UV Light (254 nm): This is a non-destructive method that will show the compound as a dark spot on a fluorescent green background.[10][11]

  • Iodine Vapor: Exposing the TLC plate to iodine vapor is a general, non-destructive method that can visualize many organic compounds as brown spots.[10][12]

  • Potassium Permanganate Stain: This is a destructive method that is useful for visualizing compounds that can be oxidized. It will typically show up as a yellow or brown spot on a purple background.

  • Specific Stains: For certain derivatives, specific stains can be used. For example, a ninhydrin stain can be used to visualize primary or secondary amines if your imidazopyridine has such a functionality.[13]

Q4: My brominated imidazopyridine is a precursor for a Suzuki-Miyaura coupling reaction. Are there any special purification considerations?

A4: Yes. When your brominated imidazopyridine is intended for use in a palladium-catalyzed cross-coupling reaction, it is crucial to ensure that it is free of any impurities that could inhibit or deactivate the catalyst.

  • Removal of Basic Impurities: Any residual basic impurities (like unreacted aminopyridine) should be meticulously removed, as they can coordinate to the palladium catalyst and hinder its activity.[6]

  • Purity is Key: The success of a cross-coupling reaction is often highly dependent on the purity of the starting materials. Therefore, taking the extra time to ensure the high purity of your brominated imidazopyridine through careful chromatography and/or recrystallization is well worth the effort.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Base Deactivation
  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the solvent mixture to prevent peak tailing.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis (e.g., 9:1 hexanes/ethyl acetate with 1% TEA).

    • Carefully pour the slurry into the column and use gentle pressure (from a pump or house air) to pack the column evenly.

    • Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude brominated imidazopyridine in a minimal amount of the initial mobile phase or a low-boiling point solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb into the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting with the predetermined mobile phase, applying gentle pressure.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the elution process by TLC.

  • Product Isolation:

    • Once the fractions containing the pure product have been identified by TLC, combine them.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which your compound is soluble and a miscible "poor" solvent in which it is not. For example, acetone ("good") and hexanes ("poor").

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the hot "good" solvent to completely dissolve the solid.

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

    • Heat the solution gently until it becomes clear again.

  • Crystal Formation:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Logical Relationship Diagram: Recrystallization Troubleshooting

G Start Start Recrystallization Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Oil Oiling Out? Cool->Oil Crystals Crystals Form? Success Collect Crystals Crystals->Success Yes Scratch Scratch flask, add seed crystal Crystals->Scratch No Oil->Crystals No Reheat Reheat, add more 'good' solvent Oil->Reheat Yes Failure Re-evaluate Solvent System Reheat->Cool Scratch->Cool Scratch->Failure Still no crystals

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination of 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-bromo-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. The unique electronic properties and coordinating nature of the imidazo[4,5-b]pyridine core present distinct challenges that require careful optimization of reaction parameters.

Understanding the System: The Challenge of Coordinating Heterocycles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2][3] However, substrates like this compound, which contain multiple nitrogen atoms, can act as ligands for the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive complexes, resulting in low yields or failed reactions.[4][5][6] Therefore, the selection of an appropriate catalyst system—comprising a palladium precursor and a sterically demanding, electron-rich ligand—is paramount to mitigate these undesired interactions and promote the desired catalytic cycle.[7][8]

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of this compound.

Issue 1: Low to No Product Formation

Q: I am not observing any significant formation of my desired aminated product. What are the likely causes and how can I address them?

A: Low or no product formation is a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.

1. Catalyst Inactivation:

  • Cause: The nitrogen atoms in the imidazo[4,5-b]pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[4][5][6]

  • Solution: Employ sterically bulky ligands that shield the palladium center and disfavor coordination of the substrate as a ligand. Ligands from the biarylphosphine class, such as XPhos, RuPhos, or BrettPhos, are excellent starting points.[7][9] N-heterocyclic carbene (NHC) ligands have also shown great promise for challenging heterocyclic substrates due to their strong σ-donating properties which promote oxidative addition.[10] Consider using a pre-catalyst, which can provide a more consistent source of the active Pd(0) species.[11][12][13]

2. Inappropriate Base Selection:

  • Cause: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine or the palladium-amine complex in the catalytic cycle.[14] Conversely, a base that is too strong could lead to side reactions or degradation of sensitive functional groups.[11]

  • Solution: A screening of bases is highly recommended. Start with common strong, non-nucleophilic bases like NaOt-Bu or LHMDS. If substrate compatibility is an issue, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher reaction temperatures.[12][15]

3. Suboptimal Solvent and Temperature:

  • Cause: The solvent plays a crucial role in solubility of the reagents and the stability of the catalytic species.[16][17] Inadequate temperature can lead to slow reaction rates.

  • Solution: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions.[16] For polar substrates, solvents like t-amyl alcohol or CPME (cyclopentyl methyl ether) can be beneficial. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. The reaction temperature typically ranges from 80-120 °C.[1][12] If you suspect thermal decomposition, lowering the temperature and extending the reaction time may be necessary.

4. Poor Quality of Reagents:

  • Cause: The presence of impurities, water, or oxygen can significantly impact the catalytic cycle.

  • Solution: Use high-purity reagents. Ensure your amine is pure and the this compound starting material is of high quality. Solvents should be anhydrous and degassed. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[1][2]

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low or No Product catalyst Screen Ligands (e.g., XPhos, RuPhos, NHCs) Use Pre-catalyst start->catalyst Catalyst Inactivation? base Screen Bases (NaOt-Bu, LHMDS, Cs2CO3, K3PO4) start->base Inappropriate Base? solvent_temp Optimize Solvent & Temperature (Toluene, Dioxane, 80-120 °C) start->solvent_temp Suboptimal Conditions? reagents Verify Reagent Quality (Anhydrous, Degassed) start->reagents Poor Reagent Quality?

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

Q: I am observing a significant amount of the debrominated starting material (1H-imidazo[4,5-b]pyridine) in my reaction mixture. How can I minimize this side reaction?

A: The formation of the hydrodehalogenated product is a common side reaction in palladium-catalyzed cross-couplings.

  • Cause: Hydrodehalogenation can occur through a competing pathway in the catalytic cycle, often facilitated by the presence of water or other protic impurities. It can also be more prevalent with certain ligand/base combinations.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled or purchased anhydrous, degassed solvents.

    • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. If you are using a ligand like P(t-Bu)₃, consider switching to a biarylphosphine ligand such as XPhos or RuPhos, which can sometimes suppress this side reaction.

    • Base Selection: The choice of base can influence the extent of hydrodehalogenation. In some cases, switching from an alkoxide base (like NaOt-Bu) to a carbonate or phosphate base (like Cs₂CO₃ or K₃PO₄) can be beneficial, although this may require higher temperatures.[15]

    • Amine Purity: Ensure your amine coupling partner is free of impurities that could act as hydrogen sources.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor and ligand combination is a good starting point for the amination of this compound?

A1: For a challenging substrate like this compound, a robust catalyst system is required. A highly recommended starting point is a combination of a palladium pre-catalyst and a sterically hindered biarylphosphine ligand.

Palladium PrecursorLigandRationale
Pd₂(dba)₃XantphosA versatile system for heteroaromatic couplings.[2][18][19]
G3 or G4 Pre-catalystsXPhos or RuPhosThese pre-catalysts are air-stable and provide reliable generation of the active Pd(0) species. The bulky ligands are effective for coordinating heterocycles.[12]
[Pd(IPr)(cin)Cl]IPr (NHC Ligand)N-heterocyclic carbene ligands are excellent for electron-deficient or coordinating heterocycles.[20]

Q2: What is the optimal catalyst loading for this reaction?

A2: Typically, a catalyst loading of 1-5 mol% of the palladium precursor is sufficient. For challenging substrates, a slightly higher loading (e.g., 5 mol%) might be necessary for initial screening. Once the reaction is optimized, the catalyst loading can often be reduced to 1-2 mol%. The ligand-to-palladium ratio is also important; for monodentate ligands, a 1:1 to 2:1 ratio is common.

Q3: How do I choose the right base for my specific amine?

A3: The choice of base often depends on the pKa of the amine being coupled.

  • For primary and secondary aliphatic amines: Strong bases like NaOt-Bu or LHMDS are generally effective.

  • For less nucleophilic aromatic amines: A strong base is usually required.

  • If your substrate or product is base-sensitive: Weaker bases like Cs₂CO₃ or K₃PO₄ should be screened. These often require higher reaction temperatures to achieve good conversion.[12][15]

Q4: Can I run this reaction open to the air?

A4: While some modern pre-catalysts show remarkable stability, it is strongly recommended to perform Buchwald-Hartwig aminations under an inert atmosphere (argon or nitrogen).[1][2] The active Pd(0) species is susceptible to oxidation, which can lead to catalyst deactivation and lower yields.

Experimental Protocol: General Procedure for Optimization Screening

This protocol provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine of choice

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium pre-catalyst (e.g., 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol of NaOt-Bu), this compound (1.0 mmol), and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Optimization Workflow

optimization_workflow start Initial Reaction Setup (Pd Pre-catalyst, Ligand, Base, Solvent, Temp.) analyze Analyze Reaction Outcome (TLC, LC-MS, NMR) start->analyze low_yield Low Yield or No Reaction analyze->low_yield side_products Side Products Observed analyze->side_products good_yield Good Yield analyze->good_yield screen_ligands Screen Ligands (e.g., RuPhos, BrettPhos, NHCs) low_yield->screen_ligands If catalyst is suspected screen_bases Screen Bases (LHMDS, Cs2CO3, K3PO4) low_yield->screen_bases If base is suspected screen_solvents Screen Solvents (Dioxane, t-Amyl Alcohol, CPME) low_yield->screen_solvents If solubility/stability is an issue adjust_temp Adjust Temperature (80-120 °C) low_yield->adjust_temp If rate is slow screen_ligands->analyze screen_bases->analyze screen_solvents->analyze adjust_temp->analyze check_conditions Ensure Anhydrous/Inert Conditions side_products->check_conditions change_base Change Base Type (e.g., Alkoxide to Carbonate) side_products->change_base check_conditions->analyze change_base->analyze optimize_loading Optimize Catalyst Loading good_yield->optimize_loading end Optimized Conditions optimize_loading->end

Caption: A systematic workflow for optimizing the Buchwald-Hartwig amination.

References

Technical Support Center: Sonogashira Coupling with 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered during the Sonogashira coupling of 5-bromo-1H-imidazo[4,5-b]pyridine, a key transformation in the synthesis of novel chemical entities. The unique electronic properties of this heterocyclic core can present specific hurdles. This guide provides in-depth, question-and-answer-based troubleshooting advice to help you navigate these challenges and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing very low or no conversion of my this compound. What are the primary causes and how can I resolve this?

Low to no product yield is a frequent issue, often stemming from several factors related to the catalyst's activity and the inherent nature of the imidazo[4,5-b]pyridine substrate.

Underlying Causes:

  • Catalyst Deactivation/Poisoning: The imidazo[4,5-b]pyridine core contains multiple nitrogen atoms with lone pairs of electrons. These can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation, a phenomenon known as catalyst poisoning.[1][2] This prevents the catalyst from efficiently participating in the catalytic cycle.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring of the substrate can be less reactive towards oxidative addition to the Pd(0) center, which is often the rate-determining step of the Sonogashira reaction.[3]

  • Poor Reagent Quality: Moisture, oxygen, or impurities in solvents, bases, or starting materials can significantly hamper the reaction by deactivating the catalyst or promoting side reactions.[4]

Troubleshooting Protocol:

  • Ensure a Rigorously Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also damage the phosphine ligands and the Pd(0) catalyst.

    • Action: Use Schlenk techniques or a glovebox. Degas all solvents and the amine base thoroughly using at least three freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

  • Re-evaluate Your Catalyst System: For challenging substrates like N-heterocycles, the choice of both the palladium source and the ligand is critical.

    • Action: Switch to a more robust and active catalyst system. Consider using pre-formed Pd(0) sources like Pd(PPh₃)₄ or more advanced pre-catalysts. Pair your palladium source with bulky, electron-rich phosphine ligands which can promote the oxidative addition step and stabilize the catalytic species.

  • Verify Reagent Purity:

    • Action: Use freshly distilled, anhydrous solvents. Ensure the amine base is pure and dry. If possible, purify the this compound and the terminal alkyne before use.

Question 2: My reaction is plagued by the formation of a di-alkyne byproduct (homocoupling). How can I suppress this side reaction?

The formation of a homocoupled alkyne, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst.

Underlying Cause:

The copper(I) acetylide intermediate, formed during the catalytic cycle, can undergo oxidative dimerization in the presence of trace amounts of oxygen. This consumes your alkyne and reduces the yield of the desired cross-coupled product.

Troubleshooting Protocol:

  • Strict Anaerobic Conditions: As mentioned above, the most effective way to minimize Glaser coupling is to rigorously exclude oxygen from the reaction.

    • Action: Ensure all reagents and the reaction setup are properly degassed.

  • Minimize Copper(I) Co-catalyst: While CuI is a common additive to facilitate the reaction, excessive amounts can promote homocoupling.

    • Action: Reduce the loading of CuI to 1-2 mol%. In some cases, even trace amounts can be effective.

  • Consider a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling.[5]

    • Action: Employ a palladium catalyst system, often with a more specialized ligand, in the absence of a copper co-catalyst. This may require slightly higher reaction temperatures or longer reaction times.

Question 3: My reaction mixture turns black and stalls. What is happening and is it salvageable?

The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[6] Once this occurs, the catalytic cycle ceases, and the reaction will not proceed to completion.

Underlying Causes:

  • High Reaction Temperature: Excessive heat can cause the palladium complex to decompose and agglomerate into inactive palladium metal.

  • Inappropriate Solvent Choice: Some solvents can promote the decomposition of the catalyst. For instance, THF has been anecdotally reported to sometimes lead to the formation of palladium black.[6]

  • Presence of Impurities: Impurities in the starting materials or solvents can lead to catalyst deactivation and precipitation.

Troubleshooting Protocol:

  • Optimize Reaction Temperature:

    • Action: Start the reaction at a lower temperature (e.g., room temperature or 50 °C) and gradually increase it if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the reaction without causing decomposition.

  • Solvent Screening:

    • Action: If catalyst decomposition is a recurring issue, consider switching to a different solvent system. Common solvents for Sonogashira couplings include DMF, dioxane, acetonitrile, or using the amine base itself as the solvent.

  • Use a More Stable Catalyst:

    • Action: Employing a more robust ligand can help to stabilize the palladium center and prevent decomposition at higher temperatures. Biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are often more stable than simpler phosphine ligands like PPh₃.

Experimental Protocols & Optimization

Starting Point Protocol: Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization for your specific alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv, or as solvent)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (start at room temperature or 50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimization Parameters

For a systematic approach to optimization, consider screening the following parameters. The table below provides a summary of common choices and their potential impact.

ParameterOptionsRationale & Considerations
Palladium Pre-catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂, PdCl₂(dppf)Pd(PPh₃)₄ is a Pd(0) source and doesn't require in-situ reduction. Pd(II) sources are often more air-stable but require reduction, which can be initiated by the alkyne or amine.
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhos, dppfBulky, electron-rich ligands like P(t-Bu)₃ and biaryl phosphines (XPhos, SPhos) can increase catalyst activity and stability, which is crucial for electron-deficient substrates.[7]
Base Et₃N, DIPEA, Piperidine, Cs₂CO₃, K₂CO₃An amine base is required to deprotonate the alkyne. Inorganic bases can be used, especially in copper-free protocols, but may require different solvent systems.
Solvent DMF, Dioxane, THF, Acetonitrile, Toluene, Et₃NThe choice of solvent can affect solubility and catalyst stability. For poorly soluble starting materials, DMF is often a good choice.
Temperature Room Temp to 100 °CHigher temperatures can increase the reaction rate but also risk catalyst decomposition. Optimization is key.

Visualizing the Process

The Sonogashira Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 CuX Cu(I)X TM->CuX Regeneration RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product Alkyne H-R² Cu_Alkyne Cu(I)-R² Alkyne->Cu_Alkyne Base, Cu(I)X Base Base Cu_Alkyne->TM To Pd Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow for this compound

A logical approach to problem-solving will save time and resources.

Troubleshooting_Workflow Start Low/No Yield with This compound Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Inert->Start [ Issue Found ] Optimize_Catalyst Optimize Catalyst System (Pd Source & Ligand) Check_Inert->Optimize_Catalyst [ OK ] Screen_Base_Solvent Screen Base & Solvent Optimize_Catalyst->Screen_Base_Solvent Adjust_Temp Adjust Temperature Screen_Base_Solvent->Adjust_Temp Failure Persistent Failure: Re-evaluate Substrate Stability Adjust_Temp->Failure Check_Homocoupling Check for Homocoupling Adjust_Temp->Check_Homocoupling Success Successful Coupling Check_Homocoupling->Success [ No ] Copper_Free Switch to Copper-Free Protocol Check_Homocoupling->Copper_Free [ Yes ] Copper_Free->Adjust_Temp

Caption: A systematic workflow for troubleshooting the Sonogashira coupling of this compound.

References

Technical Support Center: Scale-Up Synthesis of 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 5-bromo-1H-imidazo[4,5-b]pyridine. This document is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the transition from bench-scale to pilot or manufacturing scale, focusing on providing robust, scalable, and safe solutions.

Overview of Synthetic Strategy

The most common and scalable route to this compound involves the condensation and subsequent oxidative cyclization of 5-bromo-2,3-diaminopyridine with an appropriate C1 source, typically an aldehyde or its equivalent.[1][2] This method is favored for its atom economy and the availability of starting materials.

Synthesis_Pathway A 5-bromo-2,3-diaminopyridine C Intermediate (Schiff Base / Amide) A->C Condensation B Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) B->C D This compound C->D Oxidative Cyclization

Caption: Common synthetic route to this compound.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis and scale-up in a practical question-and-answer format.

Question 1: My reaction yield is consistently low (<60%) upon scaling up. What are the likely causes and how can I improve it?

Low yields are a common scale-up challenge and can stem from multiple factors that are less pronounced at the bench scale.[3]

  • Possible Cause 1: Inefficient Heat Transfer.

    • Explanation: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent and optimal temperature throughout the reaction mixture. Pockets of lower temperature can lead to an incomplete reaction.[4]

    • Suggested Solution:

      • Use a jacketed reactor: This provides more uniform heating compared to a heating mantle.

      • Optimize stirring: Ensure the stirring is vigorous enough to promote good mixing and heat distribution without causing splashing or mechanical shear issues.

      • Monitor internal temperature: Use a temperature probe placed in the reaction mixture, not just monitoring the jacket temperature.

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Explanation: Conditions optimized at the gram scale may not be ideal for kilogram production. Solvent choice is critical; for instance, DMF has been shown to be an effective solvent for similar syntheses, but other solvents like ethanol or toluene are less efficient.[5]

    • Suggested Solution:

      • Solvent Screening: Re-evaluate solvent choice. While DMF is effective, consider its high boiling point and potential for decomposition issues during workup at scale. Solvents like nitrobenzene or acetic acid can also be used.[6]

      • Temperature & Time Optimization: Perform a Design of Experiments (DoE) at a small scale to identify the optimal temperature and reaction time. Monitor reaction progress by TLC or LC-MS to determine when the reaction has stalled or when product degradation begins.[3]

  • Possible Cause 3: Air and Moisture Sensitivity.

    • Explanation: The 2,3-diaminopyridine starting material can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to highly polar, colored byproducts that reduce yield and complicate purification.[7]

    • Suggested Solution:

      • Inert Atmosphere: Run the reaction under a nitrogen or argon blanket to minimize oxidative side reactions.[3]

      • Dry Solvents: Use anhydrous solvents, as water can interfere with the condensation step.

Question 2: I'm observing a significant amount of an inseparable impurity. How can I identify and prevent its formation?

The most common impurity issue in this synthesis is the formation of regioisomers, which often have very similar physical properties, making separation challenging.[6]

  • Possible Cause: Regioisomer Formation.

    • Explanation: When alkylating or acylating the final this compound, the reaction can occur on different nitrogen atoms of the imidazole ring, leading to a mixture of isomers.[6][8] Even during the initial cyclization, if using an unsymmetrical precursor, different cyclization pathways can exist.

    • Suggested Solution:

      • Structural Confirmation: Use 2D NMR techniques like NOESY and HMBC to definitively identify the structure of the major product and the isomeric impurity.[6]

      • Control Reaction Conditions: Regioselectivity can sometimes be influenced by temperature, solvent, and the nature of the catalyst. For instance, steric hindrance from bulky reagents may favor one isomer over another.[6]

      • Purification Strategy: If isomer formation is unavoidable, develop a robust purification method.

        • Recrystallization: Screen a variety of solvents and solvent mixtures to find conditions that selectively crystallize the desired isomer.

        • Chromatography: For large-scale purification, flash chromatography with an optimized solvent gradient is often necessary. A gradient elution with reversed-phase HPLC can be developed for analytical separation and then scaled up to preparative HPLC.[6]

Question 3: The reaction workup is difficult and results in product loss. How can I optimize the isolation procedure?

  • Possible Cause 1: Emulsion Formation.

    • Explanation: During aqueous workup, especially with solvents like DMF, emulsions can form, making phase separation difficult and leading to loss of product in the aqueous layer or at the interface.

    • Suggested Solution:

      • Solvent Choice: If possible, switch to a solvent that is less miscible with water, such as ethyl acetate or toluene, for the extraction step.

      • Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride solution (brine) to help break emulsions and further dry the organic layer.

      • Filtration: Passing the mixture through a pad of Celite can help to break up fine emulsions.

  • Possible Cause 2: Product Precipitation.

    • Explanation: The product may be poorly soluble in the chosen extraction solvent, causing it to precipitate during workup.

    • Suggested Solution:

      • Increase Solvent Volume: Use a larger volume of extraction solvent.

      • Use a Solvent Mixture: A co-solvent system (e.g., ethyl acetate/THF) might be required to keep the product fully dissolved during extraction.

Scale-Up Troubleshooting Workflow

Troubleshooting_Workflow start Scale-Up Synthesis Start issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield impurity Impurity Issues issue->impurity Purity workup Workup Problems issue->workup Isolation ly_sol1 Check Heat Transfer (Jacketed Reactor, Stirring) low_yield->ly_sol1 imp_sol1 Identify Impurity (2D NMR, LC-MS) impurity->imp_sol1 wu_sol1 Change Extraction Solvent workup->wu_sol1 ly_sol2 Optimize Conditions (Solvent, Temp, Time) ly_sol1->ly_sol2 ly_sol3 Use Inert Atmosphere (N2 or Ar) ly_sol2->ly_sol3 end Optimized Process ly_sol3->end imp_sol2 Control Reaction (Temp, Reagent Choice) imp_sol1->imp_sol2 imp_sol3 Develop Purification (Recrystallization, Chromatography) imp_sol2->imp_sol3 imp_sol3->end wu_sol2 Use Brine Wash / Celite wu_sol1->wu_sol2 wu_sol2->end

Caption: A decision tree for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis at scale? A1: Safety is paramount during scale-up.[9]

  • Reagent Handling: this compound and its precursors are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Exotherm Control: The condensation reaction can be exothermic. At a large scale, this heat generation can be dangerous if not controlled.[9] Reagents should be added slowly and in a controlled manner, with continuous monitoring of the internal reaction temperature. Ensure a cooling system is readily available.

  • Solvent Safety: Be aware of the flash points and handling requirements of the solvents used. High-boiling solvents like DMF or nitrobenzene require careful handling at elevated temperatures.

Q2: Which analytical techniques are essential for process monitoring and quality control? A2: A combination of techniques is crucial.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[8] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS is recommended.

  • Purity Analysis: HPLC is the standard for determining the purity of the final product and quantifying impurities.

  • Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure of the final product and any isolated byproducts.[5][8]

Q3: Can microwave-assisted synthesis be scaled up for this reaction? A3: While microwave-assisted synthesis can offer reduced reaction times and higher yields at the lab scale, scaling it up presents challenges.[5] Industrial-scale microwave reactors are available but are less common than traditional jacketed reactors. The primary hurdles are ensuring even energy distribution throughout a large volume and managing pressure buildup. For multi-kilogram production, a well-optimized thermal process in a conventional reactor is often more practical and cost-effective.[11]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol is adapted from established literature procedures and is intended for scale-up.[5][8]

Materials:

  • 5-bromopyridine-2,3-diamine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (approx. 5-10 L/kg of starting material)

  • Ethyl acetate (for extraction)

  • Saturated NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with 5-bromopyridine-2,3-diamine (1.0 eq) and anhydrous DMF.

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Reagent Addition: Begin stirring and slowly add benzaldehyde (1.1 eq) to the mixture over 30-60 minutes, ensuring the internal temperature does not rise uncontrollably.

  • Reaction: Heat the reaction mixture to 100-120°C. Monitor the reaction progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing cold water (approx. 3-4 times the volume of DMF), with vigorous stirring. This will precipitate the crude product.

  • Filtration: Filter the resulting solid and wash the filter cake thoroughly with water to remove residual DMF.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Purification (Recrystallization): The crude solid can be purified by recrystallization from a suitable solvent like ethanol.[5] Dissolve the crude product in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

  • Purification (Chromatography): If recrystallization is insufficient, purify the material via flash column chromatography on silica gel, using a gradient elution (e.g., hexanes/ethyl acetate).

ParameterRecommended ConditionRationale / Comment
Starting Material 5-bromopyridine-2,3-diamineKey precursor for the imidazopyridine core.
Reagent BenzaldehydeC1 source for the imidazole ring.
Solvent DMFFound to be highly effective for this condensation.[5]
Temperature 100-120°CProvides sufficient energy for cyclization.
Atmosphere Inert (Nitrogen)Prevents oxidation of the diamine starting material.[7]
Workup Precipitation in waterEfficiently removes high-boiling DMF solvent.
Purification Recrystallization/ChromatographyNecessary to remove isomers and other impurities.[8]
Typical Yield 85-95% (Optimized)High yields are achievable with careful control.[5]
Table 1: Summary of Optimized Reaction Parameters.

References

Technical Support Center: Purity Determination of 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 5-bromo-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during purity determination. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this heterocyclic compound is paramount for the integrity of downstream processes and the safety of the final active pharmaceutical ingredient (API).

This resource is structured in a question-and-answer format to directly address specific issues you may face during your experiments. We will delve into the nuances of various analytical techniques, explaining not just the "how" but also the critical "why" behind each methodological choice.

Section 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of non-volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.

Frequently Asked Questions (FAQs) - HPLC

Q1: I'm developing an HPLC method for this compound. Where should I start with column and mobile phase selection?

A1: For a polar heterocyclic compound like this compound, a reversed-phase (RP) C18 column is an excellent starting point due to its versatility and wide availability. Given the basic nature of the pyridine and imidazole rings, peak tailing can be a common issue due to interactions with residual silanols on the silica support. Therefore, using a modern, end-capped, high-purity silica C18 column is highly recommended.

For the mobile phase, a gradient elution with acetonitrile (ACN) and water is a standard approach. To ensure good peak shape, it is crucial to control the pH of the aqueous component. An acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid in water) will protonate the basic nitrogens on your molecule, leading to sharper, more symmetrical peaks. A good starting point for a gradient would be 5-95% ACN over 20-30 minutes.

Q2: My peaks are tailing significantly. What are the likely causes and how can I fix this?

A2: Peak tailing is a common problem when analyzing basic compounds like this compound on silica-based columns. The primary cause is the interaction of the protonated amine functionalities with negatively charged, acidic silanol groups on the silica surface.

Here is a troubleshooting workflow to address peak tailing:

G start Peak Tailing Observed check_ph Is the mobile phase pH at least 2 pH units below the pKa of the analyte? start->check_ph adjust_ph Adjust mobile phase pH with an acid (e.g., 0.1% Formic Acid). check_ph->adjust_ph No check_column Are you using a high-purity, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a modern, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). check_column->change_column No check_overload Is the column overloaded? check_column->check_overload Yes change_column->check_overload add_additive Consider adding a competing base (e.g., triethylamine) to the mobile phase (use with caution, may affect MS compatibility). solution Improved Peak Shape add_additive->solution check_overload->add_additive No reduce_conc Reduce sample concentration and/or injection volume. check_overload->reduce_conc Yes reduce_conc->solution G start Select Potential Internal Standard check_purity Is the standard of high, certified purity? start->check_purity check_solubility Is it soluble in the chosen NMR solvent? check_purity->check_solubility Yes unsuitable_standard Unsuitable Internal Standard check_purity->unsuitable_standard No check_overlap Do its signals overlap with the analyte's signals? check_solubility->check_overlap Yes check_solubility->unsuitable_standard No check_stability Is it chemically inert towards the analyte and solvent? check_overlap->check_stability No check_overlap->unsuitable_standard Yes suitable_standard Suitable Internal Standard check_stability->suitable_standard Yes check_stability->unsuitable_standard No

Technical Support Center: Enhancing the Stability of 5-Bromo-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-1H-imidazo[4,5-b]pyridine derivatives. This guide is structured to provide in-depth, actionable strategies to address the stability challenges often encountered with this important class of compounds. The imidazo[4,5-b]pyridine scaffold is a crucial motif in medicinal chemistry, largely due to its structural analogy to endogenous purines, which allows for interaction with a wide array of biological targets.[1][2] However, the very features that make this scaffold electronically active—the nitrogen-rich heterocyclic core and the reactive bromo substituent—also render it susceptible to specific degradation pathways.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Understanding the Instability Profile of Your Derivative

Before implementing stability-improving measures, it's critical to understand the underlying chemical liabilities. The this compound core is prone to several modes of degradation.

Question: My this compound derivative shows signs of degradation (e.g., color change, appearance of new peaks in HPLC/LCMS) over time. What are the most likely causes?

Answer: The instability of your compound likely stems from one or more of four primary vulnerabilities: photodegradation, oxidation, pH sensitivity, and thermal stress.

  • Photodegradation: The Carbon-Bromine (C-Br) bond on the aromatic ring is a significant chromophore and can be susceptible to cleavage upon exposure to light, particularly UV radiation.[3] This can lead to a radical-mediated debromination or other substitution reactions.[4] Furthermore, the imidazole moiety itself is known to be sensitive to photodegradation, potentially leading to ring-opening or rearrangement.[5]

  • Oxidation: The electron-rich nature of the fused imidazole-pyridine ring system makes it a target for oxidation. This can occur via auto-oxidation in the presence of atmospheric oxygen, a process that may be accelerated by basic conditions, or through exposure to oxidizing agents.[5][6] The pyridine ring can undergo oxidative cleavage, while the imidazole portion is also a known site of oxidation.[7][8]

  • pH Sensitivity: These derivatives can be unstable under strongly acidic or basic conditions.[6] The nitrogen atoms in the rings are basic and can be protonated. While this can improve solubility, extreme pH can catalyze hydrolysis or other degradation reactions.

  • Thermal Instability: High temperatures, often encountered during synthesis or purification (e.g., high-heat distillations or prolonged reflux), can provide the activation energy needed for decomposition. It has been noted in synthetic procedures for these derivatives that lowering reaction temperatures is essential to prevent degradation.[9]

DegradationPathways cluster_photo Photodegradation cluster_ox Oxidation cluster_ph pH-Mediated Degradation Parent This compound Derivative Photo_Radical Bromo-Aryl Radical Cation Parent->Photo_Radical Light (hν) Oxidized_Imidazole Oxidized Imidazole Ring (e.g., Hydroxylated, Ring-Opened) Parent->Oxidized_Imidazole O₂, H₂O₂ Hydrolysis_Product Hydrolysis/Rearrangement Product Parent->Hydrolysis_Product Strong Acid/Base Debrominated Debrominated Product Photo_Radical->Debrominated + H•

Caption: Primary degradation pathways for the this compound core.

Section 2: Troubleshooting Guide for Experimental Stability

This section addresses specific issues that may arise during synthesis, purification, and in-solution experiments.

Question: My compound appears to be degrading during my aqueous workup or purification on silica gel. What's happening and how can I fix it?

Answer: This is a common issue related to pH sensitivity. Standard silica gel is slightly acidic and can retain your basic compound, leading to prolonged exposure and potential on-column degradation. Similarly, aqueous workups using strong acids or bases can cause rapid decomposition.

Causality: The basic nitrogen atoms of the imidazopyridine core interact strongly with the acidic silanol groups of silica gel. This extended contact time on a solid support can catalyze degradation.

Solutions:

  • Neutralize Silica Gel: Prepare a slurry of silica gel in your desired solvent system containing 1-2% triethylamine or ammonia. This deactivates the acidic sites.

  • Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for purification, which operate under less acidic conditions.

  • Minimize Contact Time: Perform flash chromatography quickly. Do not let the compound sit on the column for an extended period.

  • Gentle Workup: Use mild reagents for workups, such as saturated sodium bicarbonate solution instead of strong bases, and saturated ammonium chloride instead of strong acids.

Question: I observe significant byproduct formation or low yields during N-alkylation reactions, and the product seems unstable. How can I improve this?

Answer: N-alkylation of the imidazo[4,5-b]pyridine core can be non-selective, often yielding a mixture of N1, N3, and N4 regioisomers.[10][11] These isomers can have different electronic properties and, consequently, different stabilities. The harsh conditions sometimes used for alkylation (e.g., strong bases like NaH at high temperatures) can also degrade the starting material and product.

Solutions:

  • Use Phase-Transfer Catalysis (PTC): PTC conditions, using a catalyst like tetra-n-butylammonium bromide (TBAB) with a milder base like potassium carbonate in a solvent like DMF, can provide better regioselectivity and proceed at lower temperatures, preserving the integrity of the molecule.[12]

  • Careful Base Selection: Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, DBU) to optimize regioselectivity and minimize degradation.

  • Isomer Separation and Characterization: After synthesis, carefully separate the isomers using chromatography. It is crucial to characterize the stability of each pure regioisomer independently, as one may be significantly more stable than the others.

Question: My stock solution, stored in a clear vial in the lab, has turned yellow/brown and shows new peaks in the LCMS after a few days. What is the cause?

Answer: This is a classic sign of combined photodegradation and oxidation. Ambient laboratory light and atmospheric oxygen are sufficient to initiate these processes in sensitive compounds.

Immediate Mitigation Protocol:

  • Protect from Light: Immediately transfer any remaining solution to an amber glass vial or wrap the clear vial completely in aluminum foil.[13]

  • Inert Atmosphere: Prepare fresh stock solutions using solvents that have been sparged with an inert gas (argon or nitrogen) to remove dissolved oxygen.

  • Seal and Store: After preparing the solution, flush the headspace of the vial with inert gas before sealing tightly.

  • Cold Storage: Store the solution at low temperatures (e.g., -20°C or -80°C) to drastically slow the rate of any degradation.

Section 3: FAQs on Proactive Handling, Storage, and Formulation

Proactive measures are the most effective way to ensure the long-term stability and reproducibility of your experiments.

Question: What are the definitive best practices for storing my solid this compound derivative?

Answer: To maximize shelf-life, you must protect the solid compound from light, oxygen, and moisture.

Parameter Condition Rationale
Temperature 2-8°C or -20°CReduces the kinetic rate of decomposition reactions.[14]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation of the electron-rich heterocyclic ring.[15]
Light Protection Amber Glass VialPrevents light-induced degradation, particularly C-Br bond cleavage.[13]
Container Tightly SealedPrevents ingress of atmospheric moisture and oxygen.[15][16]
Table 1: Recommended long-term storage conditions for solid derivatives.

Question: How should I prepare solutions for cell-based assays to ensure the compound is stable throughout the experiment?

Answer: The stability in your assay medium is critical for data accuracy.

  • Solvent Choice: Use anhydrous, high-purity solvents like DMSO to prepare concentrated stock solutions.

  • Inert Preparation: Prepare the stock solution under an inert atmosphere if possible.

  • Storage of Stock: Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Final Dilution: Just before the experiment, dilute the stock solution into your final assay medium.

  • Stability Check: If the assay runs for an extended period (e.g., >24 hours), it is advisable to run a parallel stability test. Incubate the compound in the assay medium under assay conditions for the full duration, then analyze it by LCMS to quantify any degradation.

Question: I am in early-stage drug development. Are there any formulation strategies to improve the stability of my lead compound?

Answer: Yes, several formulation strategies can enhance stability for in vivo studies.

  • pH Control: Formulate the compound in a buffered solution at a pH where it exhibits maximum stability. This must be determined empirically for each derivative.

  • Antioxidants: The inclusion of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can protect against oxidative degradation.

  • Exclusion of Oxygen: For injectable formulations, manufacturing and packaging under an inert atmosphere is standard practice to prevent oxidation.

  • Lyophilization: If the compound is unstable in solution but stable as a solid, lyophilization (freeze-drying) to create a powder for reconstitution is a highly effective strategy.

Section 4: Advanced Strategies for Improving Intrinsic Stability

If extrinsic measures are insufficient, the intrinsic chemical stability of the molecule must be addressed through structural modification. This is a core activity in lead optimization.

Question: How can I rationally modify the chemical structure of my derivative to make it inherently more stable?

Answer: Your goal is to modulate the electronic and steric properties of the molecule to disfavor degradation pathways. The strategy depends on the primary mode of instability you have identified.

StrategyWorkflow Start Identify Primary Instability Photo Photodegradation Start->Photo Oxidation Oxidation Start->Oxidation Metabolism Metabolic Liability Start->Metabolism Strat4 Replace Bromo with Cl or F Photo->Strat4 Reduces C-X bond lability Strat1 Introduce EWGs on Aromatic Rings (e.g., -CF₃, -CN) Oxidation->Strat1 Lowers ring electron density Strat2 Introduce Steric Hindrance Near Labile Bonds Oxidation->Strat2 Hinders oxidant approach Strat3 Block Metabolic Hotspots (e.g., with Fluorine) Metabolism->Strat3 Prevents enzymatic attack

Caption: Decision workflow for selecting a chemical modification strategy.

Strategic Approaches:

  • Modulate Electronics with Withdrawing Groups (EWGs): If your molecule is susceptible to oxidation, adding strong electron-withdrawing groups (e.g., -CF₃, -CN, -SO₂Me) to attached aryl rings or the pyridine core itself can decrease the electron density of the heterocyclic system, making it less prone to oxidation.[9]

  • Block Metabolic Sites: The introduction of a halogen, such as the bromine already present, is a known strategy to block sites of metabolic degradation.[17] If metabolism at a different site is an issue, strategic placement of a stable group like fluorine can increase metabolic stability.[18]

  • Enhance Stability via Halogen Bonding: The bromine atom can participate in stabilizing halogen bonds with biological targets.[19] Replacing it with chlorine or iodine can modulate this interaction and potentially affect both binding affinity and stability.

  • Steric Shielding: Introducing bulky substituents near a known site of degradation (e.g., adjacent to the C-Br bond or on the imidazole ring) can physically block the approach of water, oxygen, or metabolic enzymes, thereby improving stability.

By systematically applying these diagnostic and strategic principles, you can significantly improve the stability of your this compound derivatives, leading to more reliable, reproducible, and successful research outcomes.

References

resolving poor solubility of 5-bromo-1H-imidazo[4,5-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-1H-imidazo[4,5-b]pyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. Here, we provide troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations to empower you to overcome these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in common organic solvents like methanol or acetone?

Answer: The low solubility of this compound stems from its molecular structure and solid-state properties.

  • High Crystal Lattice Energy: The molecule has a planar, rigid heterocyclic ring system. In the solid state, these molecules can stack efficiently through intermolecular forces like hydrogen bonding (via the imidazole N-H) and π-π stacking. These strong interactions create a stable crystal lattice.[1][2][3][4][5] Significant energy, known as lattice energy, is required to break apart this stable crystal structure before the individual molecules can be solvated.[1][2][3]

  • Polarity Mismatch: While the molecule possesses polar functional groups (nitrogen atoms), the overall structure has significant nonpolar character from the aromatic rings. Many common, low-boiling point organic solvents may not have the optimal polarity to effectively solvate both the polar and nonpolar regions of the molecule simultaneously.

Q2: I see some undissolved particles even after vigorous stirring. What are the first simple steps I should try?

Answer: Before moving to more complex methods, always start with fundamental physical techniques to enhance dissolution kinetics.

  • Increase Surface Area: If possible, gently grind the solid material into a finer powder using a mortar and pestle. This increases the surface area exposed to the solvent, which can improve the rate of dissolution.[6][7]

  • Apply Thermal Energy (Heating): Gently warm the mixture. Increased temperature provides the energy needed to help overcome the crystal lattice energy and increases the kinetic energy of solvent molecules, enhancing solvation. Always monitor for potential degradation, especially with prolonged heating.

  • Apply Acoustic Energy (Sonication): Use a bath sonicator. Sonication applies high-frequency sound waves that create microscopic cavitation bubbles in the liquid.[8][9] The rapid collapse of these bubbles generates localized energy and strong mechanical forces, which help to break apart solid aggregates and accelerate the dissolution process.[8][9][10]

Q3: Which organic solvents are the best starting points for dissolving this compound?

Answer: Based on the structure, polar aprotic solvents are generally the most effective choice. These solvents have a high dielectric constant and polarity, which can disrupt the intermolecular forces in the solid, but they do not have acidic protons that can be donated.

SolventClassBoiling Point (°C)Rationale for Use
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Excellent dissolving power for a wide range of polar and nonpolar compounds. Often the first choice for creating high-concentration stock solutions.
N,N-Dimethylformamide (DMF) Polar Aprotic153Similar to DMSO, it is a powerful solvent for many heterocyclic compounds.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202A less volatile alternative to DMSO and DMF with strong solubilizing properties.
1,4-Dioxane Nonpolar Ether101Can be effective, sometimes in combination with other solvents, due to its ability to solvate aromatic systems.

Note: Always use these solvents in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for proper handling procedures.

Q4: My compound is for a biological assay, and I need to use an aqueous buffer. How can I use pH modification to my advantage?

Answer: The imidazo[4,5-b]pyridine core contains basic nitrogen atoms.[11] These nitrogens can be protonated in an acidic environment. This protonation creates a positive charge on the molecule, forming a salt that is significantly more soluble in polar, protic solvents like water or aqueous buffers.[12][13][14][15]

  • Mechanism: In an acidic solution (low pH), the equilibrium shifts to favor the protonated, ionized form of the molecule. This ionic form has much stronger interactions with polar water molecules, leading to a dramatic increase in solubility.[13][14][15]

  • Practical Tip: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO. Then, slowly add this organic stock solution to your acidic aqueous buffer (e.g., pH 2.0-4.0) while vortexing or stirring vigorously to prevent precipitation.

Troubleshooting Workflow & Protocols

If the basic steps have failed, a more systematic approach is required. The following workflow provides a logical progression from simple to more advanced techniques.

G cluster_0 cluster_1 Level 1: Physical Methods cluster_2 Level 2: Solvent Optimization cluster_3 Level 3: Chemical Modification cluster_4 start Start: Undissolved Compound heat Apply Gentle Heat (e.g., 40-60°C) start->heat sonicate Use Bath Sonicator (15-30 min) heat->sonicate If still insoluble end_soluble Compound Solubilized heat->end_soluble Success solvent_screen Test Polar Aprotic Solvents (DMSO, DMF, NMP) sonicate->solvent_screen If still insoluble sonicate->end_soluble Success cosolvent Use a Co-solvent System (e.g., DMF/DCM, DMSO/Toluene) solvent_screen->cosolvent If still insoluble solvent_screen->end_soluble Success ph_adjust pH Adjustment (Acidification) For aqueous-organic systems cosolvent->ph_adjust If applicable cosolvent->end_soluble Success ph_adjust->end_soluble end_insoluble Consider Advanced Formulation (e.g., Solid Dispersion) ph_adjust->end_insoluble Failure

Caption: Troubleshooting workflow for solubilizing this compound.

Protocol 1: Systematic Co-solvent Screening

Objective: To identify an effective binary solvent system to improve solubility. Co-solvents work by modifying the overall polarity of the solvent system to better match the solute.[16][17][18]

Materials:

  • This compound

  • Primary solvents: DMSO, DMF

  • Co-solvents: Dichloromethane (DCM), Toluene, Acetonitrile, Tetrahydrofuran (THF)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and stir bars

Procedure:

  • Preparation: Place a small, equivalent amount of the compound (e.g., 1-2 mg) into a series of labeled vials.

  • Primary Solvent Addition: To each vial, add a small volume of a primary solvent (e.g., 100 µL of DMSO) and stir for 5 minutes. Observe if the compound dissolves completely. If not, proceed to the next step.

  • Co-solvent Titration: Begin adding a co-solvent dropwise (e.g., 10 µL at a time) to the suspension while stirring vigorously.

  • Observation: After each addition, cap the vial and stir for 2-3 minutes. Observe for dissolution. Continue adding the co-solvent up to a defined ratio (e.g., 1:1 or 1:2 primary:co-solvent).

  • Evaluation: Record which co-solvent system(s) and approximate ratios result in complete dissolution. For example, you may find that a 1:1 mixture of DMF:DCM is effective.

Causality: A combination like DMF/DCM works by having the polar DMF interact with the heterocyclic parts of the molecule, while the less polar DCM helps to solvate the bromo-aromatic portion, creating a more favorable overall solvation environment.

Protocol 2: Assessing the Impact of Solid-State Form

Objective: To determine if the insolubility is due to a highly stable crystalline form and if an amorphous form is more soluble. Amorphous solids lack long-range molecular order and do not have the high lattice energy of crystals, often making them more soluble.[19][20][21][22][23]

Materials:

  • This compound

  • Solvent with moderate solubility (e.g., THF or Ethyl Acetate)

  • Rotary evaporator or high-vacuum line

  • Solvent for solubility test (e.g., Acetonitrile)

Procedure:

  • Create a Saturated Solution: Dissolve as much of the compound as possible in a suitable solvent (like THF) with gentle heating.

  • Filter: Filter the warm, saturated solution through a syringe filter to remove any undissolved solid.

  • Rapid Solvent Removal: Immediately place the filtered solution on a rotary evaporator and remove the solvent as quickly as possible under high vacuum. This rapid process prevents the molecules from having time to arrange into an ordered crystal lattice, ideally forming an amorphous solid.

  • "Crash" Precipitation (Alternative): Alternatively, take the saturated solution from step 2 and rapidly add it to a large volume of a non-solvent (e.g., hexane or heptane) with very rapid stirring. This will cause the compound to precipitate out quickly, often in a less crystalline or amorphous state.

  • Isolate and Dry: Collect the resulting solid and dry it thoroughly under vacuum.

  • Comparative Solubility Test: Take an equivalent mass of the original (crystalline) material and the newly prepared (potentially amorphous) material and test their solubility in a target solvent. The amorphous form should dissolve more readily or to a higher concentration.[19][21]

Trustworthiness: This protocol is self-validating. If the material produced in step 5 dissolves significantly faster or to a higher concentration than the starting material, it confirms that the high crystal lattice energy was a primary barrier to dissolution. However, be aware that amorphous forms are thermodynamically unstable and may convert back to the crystalline form over time.[20][23]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1H-imidazo[4,5-b]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the imidazo[4,5-b]pyridine scaffold is a privileged structure due to its isosteric relationship with purines. This core is a frequent constituent of bioactive molecules, including kinase inhibitors and antiviral agents.[1] Functionalization of this heterocyclic system, particularly at the 5-position, is a common strategy for modulating pharmacological activity. The choice of the halogen at this position—typically bromine or chlorine—is a critical decision that significantly impacts the synthetic strategy, particularly for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 5-bromo- and 5-chloro-1H-imidazo[4,5-b]pyridine, supported by established principles and experimental data from related systems, to inform rational substrate selection and reaction optimization.

Mechanistic Considerations: The Carbon-Halogen Bond Dictates Reactivity

The disparate reactivity between aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This difference is primarily rooted in the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds. The C-Br bond (approx. 72 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol). This has a profound effect on the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst.[2]

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] Consequently, 5-bromo-1H-imidazo[4,5-b]pyridine is inherently more reactive than its 5-chloro counterpart. This translates to milder reaction conditions—lower temperatures, shorter reaction times, and often lower catalyst loadings—being required for the bromo-derivative. Conversely, the more robust C-Cl bond in 5-chloro-1H-imidazo[4,5-b]pyridine necessitates more forcing conditions and specialized catalytic systems to achieve efficient oxidative addition.[3]

The electronic properties of the imidazo[4,5-b]pyridine ring system also play a role. This electron-deficient heterocycle can influence the electron density at the C5 position, thereby affecting the ease of oxidative addition. Computational studies on related imidazo[4,5-b]pyridine derivatives have provided insights into their electronic structures, which are crucial for understanding their reactivity.[4][5]

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. When comparing the two substrates, a clear distinction in the required reaction conditions emerges.

  • This compound: This substrate is expected to undergo Suzuki-Miyaura coupling under relatively standard conditions. Typical catalysts include Pd(PPh₃)₄ or PdCl₂(dppf), with a carbonate or phosphate base in a solvent mixture like dioxane/water or DME/water. Reaction temperatures generally range from 80-100 °C. For instance, the Suzuki coupling of the related 5-bromo-2-methylpyridin-3-amine derivatives proceeds efficiently under these types of conditions.[6]

  • 5-Chloro-1H-imidazo[4,5-b]pyridine: The chloro-analogue demands a more robust catalytic system. Achieving high yields often requires the use of bulky, electron-rich phosphine ligands such as XPhos or SPhos, which facilitate the challenging oxidative addition step. Higher temperatures (often >100 °C) and stronger bases like K₃PO₄ or Cs₂CO₃ are also common. The coupling of other chloropyridines often necessitates these more specialized conditions to achieve reasonable yields.[3][7]

FeatureThis compound5-Chloro-1H-imidazo[4,5-b]pyridine
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Base Na₂CO₃, K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃
Temperature 80-100 °C100-140 °C
Reaction Time Generally shorterGenerally longer
Yields Typically good to excellentModerate to good, highly dependent on catalyst system
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity difference between the bromo and chloro substrates is also pronounced in this transformation.

  • This compound: C-N bond formation with a variety of amines can be achieved using standard Buchwald-Hartwig conditions. Catalytic systems based on ligands like BINAP or Xantphos are often effective.[8] The reactions can typically be run at temperatures between 80-110 °C with bases such as NaOtBu or Cs₂CO₃.[8]

  • 5-Chloro-1H-imidazo[4,5-b]pyridine: The amination of the 5-chloro derivative is more challenging and necessitates the use of more active, specialized catalyst systems. Bulky biarylphosphine ligands are often required to achieve good yields.[6] A relevant example is the palladium-catalyzed amidation of 2-chloro-3-amino-pyridines to form the imidazo[4,5-b]pyridine core, which utilizes a Me₄tBu-XPhos ligand.[9][10]

FeatureThis compound5-Chloro-1H-imidazo[4,5-b]pyridine
Catalyst Pd(OAc)₂, Pd₂(dba)₃ with ligands like BINAP, XantphosPd₂(dba)₃ with bulky biarylphosphine ligands (e.g., tBuXPhos, RuPhos)
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS
Temperature 80-110 °C100-130 °C
Reaction Time ModerateOften longer, requires careful optimization
Yields Generally goodVariable, highly dependent on the amine and catalyst system
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, introducing a versatile alkynyl moiety. The trend in reactivity between the bromo and chloro substrates is consistent with the other coupling reactions.

  • This compound: This substrate readily participates in Sonogashira couplings under standard conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine or diisopropylamine.[11] These reactions can often be performed at or slightly above room temperature.

  • 5-Chloro-1H-imidazo[4,5-b]pyridine: The chloro-analogue is significantly less reactive in Sonogashira couplings. Successful reactions often require higher temperatures, more active palladium catalysts, and sometimes copper-free conditions with specialized ligands. The coupling of other electron-deficient chloro-heterocycles in Sonogashira reactions has been shown to be challenging, often requiring forcing conditions.[12]

FeatureThis compound5-Chloro-1H-imidazo[4,5-b]pyridine
Catalyst Pd(PPh₃)₂Cl₂/CuIMore active Pd catalysts (e.g., with NHC ligands), often requires higher loadings
Base Et₃N, iPr₂NHStronger amine bases or inorganic bases like Cs₂CO₃
Temperature Room temperature to 80 °C80-120 °C
Reaction Time Typically rapidLonger, may require extended heating
Yields Good to excellentLower to moderate, prone to side reactions

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of 5-bromo- and 5-chloro-1H-imidazo[4,5-b]pyridine, based on established procedures for similar heterocyclic systems.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for the Suzuki coupling of bromo-pyridines.[6]

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 5-Chloro-1H-imidazo[4,5-b]pyridine

This protocol is based on modern methods for the coupling of challenging chloro-heterocycles.[3]

Materials:

  • 5-Chloro-1H-imidazo[4,5-b]pyridine

  • Arylboronic acid

  • Pd₂(dba)₃

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon source

Procedure:

  • In a glovebox, add 5-chloro-1H-imidazo[4,5-b]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv) to a dry reaction vial.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison cluster_bromo This compound cluster_chloro 5-Chloro-1H-imidazo[4,5-b]pyridine Bromo_OA Faster Oxidative Addition Bromo_Conditions Milder Conditions (Lower Temp, Shorter Time) Bromo_OA->Bromo_Conditions Bromo_Yields Higher Yields Bromo_Conditions->Bromo_Yields Chloro_OA Slower Oxidative Addition Chloro_Conditions Harsher Conditions (Higher Temp, Longer Time) Chloro_OA->Chloro_Conditions Chloro_Yields Lower/Variable Yields Chloro_Conditions->Chloro_Yields C_X_Bond C-X Bond Strength (Br < Cl) C_X_Bond->Bromo_OA Weaker Bond C_X_Bond->Chloro_OA Stronger Bond

Caption: Comparison of reactivity based on C-X bond strength.

Conclusion

The choice between 5-bromo- and 5-chloro-1H-imidazo[4,5-b]pyridine as a synthetic precursor has significant practical implications. The bromo-derivative offers the advantage of higher reactivity, allowing for the use of milder and more conventional cross-coupling conditions, which can be beneficial for substrates with sensitive functional groups. In contrast, the chloro-derivative, while often more cost-effective, requires more specialized and robust catalytic systems to achieve comparable results. A thorough understanding of these reactivity differences is paramount for the efficient and successful synthesis of novel imidazo[4,5-b]pyridine derivatives in a research and drug development setting.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-1H-imidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1H-imidazo[4,5-b]pyridine core is a prime example of such a scaffold.[1] Its structural resemblance to natural purines allows it to function as a purine isostere, making it a cornerstone for designing antagonists and inhibitors for various biological receptors and enzymes.[2] This versatility has led to the development of imidazopyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][5]

The 5-bromo-1H-imidazo[4,5-b]pyridine motif, in particular, serves as an exceptionally valuable starting point for chemical exploration. The bromine atom at the C5-position is not merely a substituent; it is a strategic chemical handle. It facilitates the introduction of diverse molecular fragments through powerful cross-coupling reactions like the Suzuki coupling, enabling extensive Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[6] This guide provides a comparative analysis of SAR studies for this class of compounds, focusing on their development as kinase inhibitors and cytotoxic agents, supported by experimental data and protocols.

SAR_Workflow cluster_synthesis Chemical Synthesis & Diversification cluster_screening Biological Evaluation cluster_optimization SAR-Guided Optimization Core This compound Core Synthesis Analogs Analog Generation (e.g., Suzuki Coupling) Core->Analogs Diversify at C2, N3, C5 Screen Primary Screening (e.g., Kinase Assay) Analogs->Screen Hit_ID Hit Identification Screen->Hit_ID SAR SAR Analysis Hit_ID->SAR Analyze Structure vs. Activity Data Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Analogs Iterative Design & Synthesis Preclinical Preclinical Lead_Opt->Preclinical Candidate Selection

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs is predicated on robust and flexible synthetic chemistry. The primary approach involves the initial construction of the core heterocyclic system, followed by diversification.

A common and effective method for synthesizing the 2-substituted-5-bromo-1H-imidazo[4,5-b]pyridine core is through the condensation of 5-bromopyridine-2,3-diamine with a variety of substituted aldehydes.[7] This reaction is typically performed under oxidative conditions to facilitate the cyclization and aromatization to the final imidazopyridine ring system.

Key Diversification Points:

  • Position C2: The choice of aldehyde directly installs the desired substituent at the C2-position. This is a critical interaction point for many biological targets, particularly the hinge region of protein kinases.

  • Position N1/N3: The imidazole nitrogen atoms can be alkylated to explore additional binding pockets or modulate physicochemical properties like solubility.

  • Position C5: The bromo-substituent is the linchpin for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the introduction of a vast array of aryl and heteroaryl groups, profoundly impacting the molecule's biological activity and selectivity.[6]

Synthesis cluster_diversification Diversification Reactions Diamine 5-Bromopyridine-2,3-diamine Core 5-Bromo-2-(R2)-1H-imidazo[4,5-b]pyridine Core Diamine->Core Condensation/ Oxidation Aldehyde R2-CHO (Aldehyde) Aldehyde->Core Condensation/ Oxidation N_Alkylation N-Alkylation (R1-X) Core->N_Alkylation Suzuki Suzuki Coupling (R5-B(OH)2) Core->Suzuki Final_Analog Final Analog N_Alkylation->Final_Analog Modify N1/N3 Suzuki->Final_Analog Modify C5

Caption: Key diversification points in analog synthesis.

Representative Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol is adapted from methodologies described for the synthesis of related analogs.[7]

  • Reaction Setup: To a solution of 5-bromopyridine-2,3-diamine (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.1 mmol).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: The elevated temperature provides the activation energy for the condensation between the diamine and the aldehyde to form the intermediate dihydroimidazole, which then oxidizes in air to the aromatic product.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative SAR Analysis: Targeting Protein Kinases

The imidazo[4,5-b]pyridine scaffold has proven to be a particularly fertile ground for the discovery of potent protein kinase inhibitors.[8] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[9]

p38α MAP Kinase Inhibitors for Anti-inflammatory Activity

The p38α mitogen-activated protein (MAP) kinase is a key mediator of the inflammatory response, making it an attractive target for diseases like rheumatoid arthritis.[10][11] Several studies have detailed the SAR of imidazo[4,5-b]pyridines as p38α inhibitors.[10][12]

A crucial discovery was that imidazo[4,5-b]pyridin-2-one derivatives are potent inhibitors.[11][13] The SAR exploration revealed the following key insights:

  • C2-Position: This position generally does not tolerate large substituents. Small, hydrophobic groups are often preferred.

  • N3-Position: Substitution with a tert-butyl group was found to be optimal for potency.[13]

  • C6-Position: This position is critical for interaction with the solvent-exposed region of the kinase. Introduction of aryl groups via Suzuki coupling from a bromo-precursor is a common strategy. A 4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide moiety at this position resulted in a compound with potent p38 inhibition and significant in vivo efficacy in a rat model of arthritis.[13]

Compound IDC3-SubstituentC6-Substituentp38α IC₅₀ (nM)[11][13]
1 HPhenyl>1000
21 tert-Butyl4-Fluorophenyl9.6
25 tert-Butyl4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide4.4

This table is a representative summary based on published data and is for illustrative purposes.

Caption: Key SAR takeaways for p38 MAPK inhibitors.

Dual FLT3/Aurora Kinase Inhibitors for Anticancer Activity

FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are critical targets in acute myeloid leukemia (AML).[14] Optimization of an imidazo[4,5-b]pyridine series led to the discovery of potent dual inhibitors.

The SAR campaign for these dual inhibitors highlighted different structural requirements compared to the p38 inhibitors:

  • C2-Position: A 1,3-dimethyl-1H-pyrazol-4-yl group was identified as being highly favorable for potent activity against both FLT3 and Aurora kinases.

  • C6-Position: A chlorine atom at this position was found to be beneficial.

  • C7-Position: Introduction of a 4-(4-chlorobenzyl)piperazin-1-yl moiety at this position (via nucleophilic aromatic substitution on a precursor) was crucial for achieving high potency and good oral bioavailability. The piperazine linker allows the chlorobenzyl group to access a deeper hydrophobic pocket.[14]

Compound IDC2-SubstituentC7-SubstituentAurora-A IC₅₀ (μM)[14]FLT3 Kd (μM)[14]
Scaffold 1-methyl-1H-imidazol-5-ylH>1>1
21i 1-methyl-1H-pyrazol-4-yl4-methylpiperazin-1-yl0.0150.014
27e 1,3-dimethyl-1H-pyrazol-4-yl4-(4-chlorobenzyl)piperazin-1-yl0.0030.001

This table is a representative summary based on published data and is for illustrative purposes.

Visualizing the Target Pathway: p38 MAPK Signaling

The this compound-derived inhibitors function by blocking the ATP-binding site of p38 MAP kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the production of pro-inflammatory cytokines like TNF-α.

p38_pathway LPS Inflammatory Stimuli (e.g., LPS) MKK Upstream Kinases (MKK3/6) LPS->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (Activates) TF Transcription Factors (e.g., ATF2) p38->TF Phosphorylates (Activates) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TF->Cytokines Induces Gene Expression Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->p38 Blocks ATP Binding

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in drug discovery. The strategic placement of the bromine atom provides a gateway for extensive chemical modification, enabling the fine-tuning of biological activity against a range of targets. SAR studies have successfully guided the transformation of this core into potent and selective inhibitors of p38 MAP kinase for inflammatory diseases and dual FLT3/Aurora kinase inhibitors for oncology.[10][14]

Future work in this area will likely focus on several key aspects:

  • Exploring New Targets: The inherent versatility of the scaffold suggests it could be adapted to inhibit other kinase families or even different classes of enzymes.

  • Improving Drug-like Properties: Continued optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating potent inhibitors into viable clinical candidates.

  • Combating Resistance: For anticancer applications, designing analogs that can overcome known resistance mutations in kinases like FLT3 will remain a high priority.[14]

By continuing to integrate synthetic chemistry, biological screening, and structural biology, the this compound scaffold will undoubtedly continue to yield novel therapeutic candidates for years to come.

References

The Translational Tightrope: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-bromo-1H-imidazo[4,5-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the transition from in vitro potency to in vivo efficacy. The 5-bromo-1H-imidazo[4,5-b]pyridine core has emerged as a privileged scaffold, particularly in the development of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of two notable inhibitors derived from this scaffold: CCT137690 , a pan-Aurora kinase inhibitor, and Compound 27e (CCT241736) , a dual FLT3/Aurora kinase inhibitor. Through a detailed examination of their experimental data, we will explore the nuances of translating laboratory findings into preclinical success.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The imidazo[4,5-b]pyridine ring system, a bioisostere of purine, provides a versatile framework for designing ATP-competitive kinase inhibitors. The strategic placement of a bromine atom at the 5-position can enhance binding affinity and modulate pharmacokinetic properties. This scaffold has been successfully exploited to generate inhibitors targeting key regulators of cell division and oncogenic signaling pathways, such as the Aurora and FMS-like tyrosine kinase 3 (FLT3) kinases.

In Vitro Efficacy: Potency at the Molecular and Cellular Level

The initial assessment of a drug candidate's potential lies in its in vitro performance. This is typically evaluated through biochemical assays to determine direct target engagement and cell-based assays to assess cellular activity.

Biochemical Potency: Hitting the Target

Biochemical assays, such as kinase inhibition assays, provide a direct measure of an inhibitor's potency against its purified target enzyme. The half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) are key metrics derived from these experiments.

Table 1: In Vitro Biochemical Potency of this compound-Based Inhibitors

CompoundTarget Kinase(s)IC50 / Kd (nM)Reference
CCT137690 Aurora-A15[1]
Aurora-B25[1]
Aurora-C19[1]
Compound 27e (CCT241736) Aurora-AKd = 7.5[2]
Aurora-BKd = 48[2]
FLT3Kd = 6.2[2]
FLT3-ITDKd = 38[2]
FLT3(D835Y)Kd = 14[2]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant

The data clearly indicate that both CCT137690 and Compound 27e are highly potent inhibitors of their respective target kinases in the low nanomolar range. This high biochemical potency is a prerequisite for progression to cell-based and in vivo studies.

Cellular Activity: Engaging the Target in a Biological Context

While biochemical assays confirm target binding, cell-based assays are crucial to determine if the inhibitor can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response.

Table 2: In Vitro Cellular Activity of this compound-Based Inhibitors

CompoundCell LineAssay TypeGI50 (µM)Reference
CCT137690 HCT116 (Colon Carcinoma)ProliferationNot explicitly stated, but inhibited growth[1]
Compound 27e (CCT241736) HCT116 (Colon Carcinoma)Proliferation0.300[3]
MOLM-13 (AML, FLT3-ITD)Proliferation0.104[3]
MV4-11 (AML, FLT3-ITD)Proliferation0.291[3]

GI50: Half-maximal growth inhibition concentration

Compound 27e demonstrates potent anti-proliferative activity in cancer cell lines, particularly those harboring the FLT3-ITD mutation, which is consistent with its dual-targeting mechanism. While specific GI50 values for CCT137690 in SW620 cells were not provided in the primary reference, its ability to inhibit growth in this cell line was a key finding leading to in vivo testing.

From the Bench to the Animal Model: Assessing In Vivo Efficacy

The true test of a drug candidate's potential is its performance in a living organism. In vivo studies in animal models, typically mouse xenografts, are essential to evaluate not only the anti-tumor activity but also the pharmacokinetic and pharmacodynamic properties of the inhibitor.

CCT137690 in a Colorectal Cancer Xenograft Model

CCT137690, with its potent pan-Aurora kinase inhibition, was evaluated in a SW620 human colon carcinoma xenograft model. The study demonstrated that oral administration of CCT137690 led to the inhibition of tumor growth.[1] While the specific percentage of tumor growth inhibition was not detailed in the abstract, the positive outcome underscores the successful translation of its in vitro potency to in vivo activity. The oral bioavailability of this compound is a significant advantage for its potential clinical development.[1]

Compound 27e (CCT241736) in an Acute Myeloid Leukemia (AML) Xenograft Model

Compound 27e, a dual FLT3 and Aurora kinase inhibitor, was tested in an MV4-11 human AML xenograft model. This cell line is positive for the FLT3-ITD mutation, making it a clinically relevant model. Oral administration of Compound 27e resulted in strong inhibition of tumor growth.[4] This in vivo efficacy, coupled with its potent in vitro activity against FLT3-ITD positive cells, highlights the promise of this dual-inhibition strategy for AML therapy.

Table 3: In Vivo Efficacy of this compound-Based Inhibitors

CompoundAnimal ModelDosing RegimenOutcomeReference
CCT137690 SW620 Colon Carcinoma XenograftOral administrationInhibited tumor growth[1]
Compound 27e (CCT241736) MV4-11 AML XenograftOral administrationStrongly inhibited tumor growth[4]

Bridging the Gap: The In Vitro-In Vivo Correlation

The successful translation of in vitro potency to in vivo efficacy for both CCT137690 and Compound 27e can be attributed to several factors:

  • High Potency: The low nanomolar potency against their target kinases provides a strong foundation for achieving therapeutic concentrations in vivo.

  • Cellular Permeability and Activity: The demonstrated ability of these compounds to inhibit cell proliferation in vitro confirms that they can cross the cell membrane and engage their intracellular targets.

  • Favorable Pharmacokinetics: The oral bioavailability of both compounds is a critical feature that facilitates their administration and contributes to sustained drug exposure in vivo.[1][4]

Discrepancies between in vitro and in vivo results often arise from poor pharmacokinetic properties (e.g., low absorption, rapid metabolism), off-target toxicities, or a lack of translatability of the chosen animal model. The success of these this compound-based inhibitors suggests that these hurdles were effectively overcome during their development.

Experimental Methodologies: A Closer Look

To ensure the scientific integrity of the presented data, it is essential to understand the experimental protocols employed.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.

Objective: To determine the IC50 value of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora-A, Aurora-B)

  • Kinase-specific substrate (e.g., Kemptide for Aurora kinases)

  • ATP

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the Kinase Assay Buffer.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Test compound or vehicle (DMSO)

    • Purified kinase

    • A mixture of the kinase substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound_Dilution Compound Dilution Reaction_Setup Reaction Setup (in 384-well plate) Compound_Dilution->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubation (30°C, 60 min) Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Incubate_1 Incubation (RT, 40 min) Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubation (RT, 30 min) Add_Detection_Reagent->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Data_Analysis Data Analysis (IC50 Determination) Read_Luminescence->Data_Analysis

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

In Vivo Xenograft Study (Representative Protocol)

This protocol outlines the general steps for conducting an in vivo efficacy study using a subcutaneous xenograft model.

Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., SW620 or MV4-11)

  • Cell culture medium and supplements

  • Matrigel (optional, to enhance tumor take-rate)

  • Test compound (this compound derivative)

  • Vehicle for drug formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the cancer cells under standard conditions to achieve a sufficient number of cells for implantation.

  • Cell Implantation:

    • Harvest and resuspend the cells in a suitable medium, with or without Matrigel.

    • Subcutaneously inject a defined number of cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

In_Vivo_Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis Cell_Culture Cell Culture Cell_Harvest Cell Harvest & Resuspension Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Drug_Admin Drug Administration Randomization->Drug_Admin Tumor_Measurement Tumor Measurement Drug_Admin->Tumor_Measurement Body_Weight Body Weight Monitoring Tumor_Measurement->Body_Weight Endpoint Study Endpoint Body_Weight->Endpoint Tumor_Excision Tumor Excision & Analysis Endpoint->Tumor_Excision Data_Analysis Data Analysis (TGI) Tumor_Excision->Data_Analysis

Caption: Workflow for an In Vivo Xenograft Study.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a fruitful starting point for the development of potent and orally bioavailable kinase inhibitors. The case studies of CCT137690 and Compound 27e (CCT241736) demonstrate a successful translation from high in vitro potency to significant in vivo efficacy. This success underscores the importance of a multi-parameter optimization approach in drug discovery, where biochemical and cellular activity are considered in conjunction with pharmacokinetic properties.

Future research in this area will likely focus on further refining the selectivity profiles of these inhibitors to minimize off-target effects and enhance their therapeutic window. Additionally, exploring novel combinations of these targeted agents with other anti-cancer therapies holds the potential to overcome drug resistance and improve patient outcomes. The continued exploration of the this compound scaffold is poised to deliver the next generation of innovative and effective kinase inhibitors for the treatment of cancer and other diseases.

References

A Comparative Analysis of Synthetic Routes to 5-bromo-1H-imidazo[4,5-b]pyridine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 5-bromo-1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural analogy to purines allows it to interact with a wide range of biological targets, leading to applications in areas such as oncology and virology.[1][2] The strategic placement of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this molecule a valuable building block in drug discovery programs. This guide provides a comparative analysis of the most common synthetic routes to this important intermediate, offering insights into the practical considerations for laboratory-scale synthesis and process development.

Route 1: Cyclization of 2,3-Diamino-5-bromopyridine

This is arguably the most prevalent and well-documented approach to this compound. The core of this strategy lies in the construction of the key intermediate, 2,3-diamino-5-bromopyridine, which is then cyclized to form the fused imidazole ring.

Synthesis of the Key Intermediate: 2,3-Diamino-5-bromopyridine

The synthesis of 2,3-diamino-5-bromopyridine typically commences from the readily available 2-aminopyridine. The sequence involves an initial bromination, followed by nitration and subsequent reduction of the nitro group.

Experimental Protocol: Synthesis of 2,3-Diamino-5-bromopyridine

Step 1: Bromination of 2-Aminopyridine A common method involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. This can be achieved using various brominating agents. For instance, N-bromosuccinimide (NBS) in a suitable solvent like acetone can be employed.[3]

Step 2: Nitration of 2-Amino-5-bromopyridine The resulting 2-amino-5-bromopyridine is then nitrated to introduce a nitro group at the 3-position. A mixture of nitric acid and sulfuric acid at low temperatures is typically used for this electrophilic aromatic substitution.[4]

Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine The final step in forming the diamine is the reduction of the nitro group. Several effective methods have been reported:

  • Using Reduced Iron: A mixture of reduced iron in ethanol and water with a catalytic amount of acid provides a classical and cost-effective method for this reduction.[4]

  • Catalytic Hydrogenation: Raney Nickel is an effective catalyst for the hydrogenation of the nitro group, often resulting in high purity product with a reported yield of 89%.[5]

  • Using Stannous Chloride: Another common method is the use of stannous chloride for the reduction, which is known for its efficiency in reducing nitroarenes.[6]

Each of these reduction methods has its own set of advantages and disadvantages concerning cost, safety, and waste disposal.

Cyclization to form this compound

Once 2,3-diamino-5-bromopyridine is obtained, the final step is the formation of the imidazole ring. This is typically achieved through condensation with a one-carbon synthon.

Experimental Protocol: Cyclization with Formic Acid

A straightforward and widely used method involves heating 2,3-diamino-5-bromopyridine with formic acid. The formic acid serves as the source of the C2 carbon of the imidazole ring. The reaction proceeds through the formation of a formamide intermediate, followed by intramolecular cyclization and dehydration.

Route 1: Overall Workflow

Route 1 Workflow A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (e.g., NBS) C 2-Amino-5-bromo-3-nitropyridine B->C Nitration (HNO3, H2SO4) D 2,3-Diamino-5-bromopyridine C->D Reduction (e.g., Fe, Raney Ni, SnCl2) E This compound D->E Cyclization (e.g., Formic Acid)

Caption: Workflow for the synthesis of this compound via the diamine cyclization route.

Advantages and Disadvantages of Route 1
FeatureAdvantagesDisadvantages
Versatility Well-established and reliable. Allows for the synthesis of 2-substituted derivatives by using different cyclization reagents.Multi-step process with potential for yield loss at each stage.
Cost Starting materials are generally inexpensive.The overall cost can increase due to the number of steps and reagents.
Scalability The individual steps are generally scalable.Handling of nitrating agents and catalytic hydrogenation may require specialized equipment at larger scales.
Purity The final product can often be obtained in high purity after purification.Intermediates may require purification, adding to the overall process time.

Route 2: Direct Bromination of 1H-Imidazo[4,5-b]pyridine

A more direct approach to this compound is the electrophilic bromination of the parent 1H-imidazo[4,5-b]pyridine. The regioselectivity of this reaction is a critical consideration.

Reaction Conditions and Regioselectivity

The bromination of 1H-imidazo[4,5-b]pyridine can lead to substitution at different positions on the pyridine ring. The reaction conditions, particularly the solvent, play a crucial role in directing the bromination. For instance, bromination in 50% aqueous acetic acid has been reported to yield 6-bromoimidazo[4,5-b]pyridine, while bromination in glacial acetic acid can lead to the formation of 5,6-dibromo derivatives.[7][8] Achieving selective bromination at the 5-position can be challenging and may require careful optimization of the reaction conditions.

Experimental Protocol: Selective Bromination (Hypothetical)

Achieving selective monobromination at the 5-position would likely involve the use of a mild brominating agent and careful control of stoichiometry and temperature. Further investigation and optimization would be required to develop a reliable protocol.

Route 2: Overall Workflow

Route 2 Workflow A 1H-Imidazo[4,5-b]pyridine B This compound A->B Direct Bromination (Optimized Conditions) Route 3 Workflow A 2,3-Diamino-5-bromopyridine C 2-Substituted-5-bromo-1H-imidazo[4,5-b]pyridine A->C B Aldehyde (R-CHO) B->C Condensation

References

A Senior Application Scientist's Guide to Validating 5-bromo-1H-imidazo[4,5-b]pyridine as a Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bioisosterism in Modern Drug Design

In the intricate process of drug discovery, the journey from a hit compound to a clinical candidate is one of meticulous optimization. Medicinal chemists are constantly challenged to refine a molecule's properties—enhancing potency and selectivity while simultaneously improving its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and minimizing toxicity. One of the most powerful strategies in this endeavor is bioisosterism: the replacement of a functional group or moiety with another that retains the desired biological activity but possesses improved physicochemical or pharmacokinetic characteristics.[1]

The 1H-imidazo[4,5-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, largely due to its structural resemblance to endogenous purines. This similarity allows it to interact with a wide range of biological targets, particularly the ATP-binding site of protein kinases, which are pivotal in cellular signaling and frequently dysregulated in diseases like cancer.[2][3] The strategic introduction of a bromine atom at the 5-position (to yield 5-bromo-1H-imidazo[4,5-b]pyridine) offers a key vector for synthetic modification, often through palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space to enhance target engagement and selectivity.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate this compound as a bioisosteric replacement for other critical heterocycles, such as purines and benzimidazoles. We will delve into the causal reasoning behind experimental choices, present comparative data, and provide detailed protocols for the key validation assays that form the cornerstone of this analytical process.

The Bioisosteric Hypothesis: Imidazo[4,5-b]pyridine vs. Purines and Benzimidazoles

The core principle behind using this compound as a bioisostere lies in its mimicry of the hydrogen bonding patterns and overall shape of purines (like adenine) and benzimidazoles, while offering distinct electronic and physicochemical properties.

  • Versus Purines: The imidazo[4,5-b]pyridine core is often termed a 1-deazapurine.[3] It replaces the N1 nitrogen of the purine with a carbon atom. This subtle change can have profound effects: it alters the molecule's pKa, potentially reducing off-target interactions with metabolic enzymes like cytochrome P450s, and modifies the hydrogen bond donor/acceptor pattern, which can be exploited to gain selectivity for a specific kinase.

  • Versus Benzimidazoles: Both scaffolds are bicyclic aromatic heterocycles capable of similar interactions. However, the introduction of a pyridine ring nitrogen in the imidazo[4,5-b]pyridine scaffold increases the polar surface area and introduces a hydrogen bond acceptor site. This can enhance solubility and provide an additional interaction point with the target protein, potentially boosting potency.[5]

The following diagram illustrates this structural similarity, which is the foundation of the bioisosteric replacement strategy.

G cluster_0 Common Bioisosteres cluster_1 Key Rationale for Replacement Purine Purine (e.g., Adenine) Imidazopyridine This compound (Target Scaffold) Purine->Imidazopyridine Structural & H-Bonding Mimicry Rationale Modulate pKa Alter H-bond pattern Improve solubility Enhance selectivity Provide new synthetic vectors Imidazopyridine->Rationale Offers opportunity to: Benzimidazole Benzimidazole Benzimidazole->Imidazopyridine Topological Similarity

Caption: Bioisosteric relationship between the target scaffold and common heterocycles.

Comparative Analysis: A Data-Driven Validation Framework

Validating a bioisostere is not merely a theoretical exercise; it requires rigorous, quantitative comparison across multiple parameters. An ideal validation workflow systematically evaluates how the bioisosteric swap impacts physicochemical properties, in vitro biological activity, and the ADME profile.

G A Hypothesis: This compound is a viable bioisostere B Synthesis of Analog Pairs A->B Design C Physicochemical Profiling B->C Characterize D In Vitro Biological Screening (e.g., Kinase Assays) B->D Test Activity E In Vitro ADME Profiling B->E Test Drug-likeness F Data Analysis & Decision C->F D->F E->F Integrate Data G Lead Optimization F->G Validate/Iterate

Caption: Experimental workflow for validating a bioisosteric replacement.

Physicochemical Properties

The initial step involves comparing fundamental properties that govern a molecule's behavior in a biological system. While direct comparative data for this compound and its exact purine/benzimidazole analogs is sparse in single publications, we can infer trends from the literature. The pyridine nitrogen generally increases polarity compared to a benzene ring, suggesting imidazo[4,5-b]pyridines may have improved aqueous solubility over their benzimidazole counterparts.

PropertyThis compoundBioisosteric Alternative (Predicted Trend)Rationale for Importance
Molecular Weight 198.02 g/mol Similar (e.g., 6-bromopurine: 199.02 g/mol )Governs diffusion and transport; key for "Rule of 5".
logP ~1.9 (Predicted)Lower for purines, higher for benzimidazolesImpacts solubility, cell permeability, and metabolic clearance.
pKa (Predicted) Basic pKa < 5Purines have both acidic/basic pKa; Benzimidazoles are weakly basic.Affects solubility at physiological pH and potential for off-target ionic interactions.
Aqueous Solubility ModerateLower for benzimidazoles, variable for purinesCritical for formulation and achieving sufficient concentration at the target site.

Note: Experimental values should be determined side-by-side for accurate comparison.

Biological Activity: A Case Study in Kinase Inhibition

The most critical test of a bioisostere is its ability to retain or improve upon the biological activity of the original scaffold. The imidazo[4,5-b]pyridine core has been successfully employed to develop potent inhibitors of various kinases, including Aurora, FLT3, and p38.[5][6]

A study on p38α MAP kinase inhibitors provides a compelling example, where researchers developed both imidazolyl benzimidazoles and imidazo[4,5-b]pyridines. This work demonstrated that both scaffolds could achieve high potency, with the imidazo[4,5-b]pyridine series showing enhanced in vivo activity in a rat model of chronic inflammation, underscoring its value as a bioisosteric replacement that can lead to improved pharmacokinetic properties.[5]

Table 2: Comparative Biological Activity of Imidazo[4,5-b]pyridine Derivatives

Compound ID/ClassTarget KinaseIC50 / Kd (nM)Key Structural FeatureReference
KY-04045 PAK4~20,000 (IC50)6-Bromo-imidazo[4,5-b]pyridine core[7]
Compound 27e Aurora-A7.5 (Kd)Imidazo[4,5-b]pyridine core[6]
Compound 27e FLT36.2 (Kd)Imidazo[4,5-b]pyridine core[6]
Imidazopyridine Series p38αPotent cellular activityImidazo[4,5-b]pyridine core[5]
Benzimidazole Series p38αPotent cellular activityBenzimidazole core[5]

This table collates data from multiple sources to illustrate the potency achieved with the imidazo[4,5-b]pyridine scaffold. Note that KY-04045, while a direct example of a 6-bromo-imidazo[4,5-b]pyridine, was identified as a fragment-like starting point with weaker affinity.[7]

ADME & Pharmacokinetic Profile

An improved ADME profile is often the primary motivation for a bioisosteric swap. Key parameters to evaluate include metabolic stability, cell permeability, and potential for drug-drug interactions (e.g., hERG inhibition).

  • Metabolic Stability: The replacement of a purine's N1 with a carbon can block a potential site of metabolism. Studies on imidazo[4,5-b]pyridine-based kinase inhibitors have shown that derivatives can be optimized to have low clearance in both mouse and human liver microsomes.[6]

  • Permeability: The balance of lipophilicity and polarity is key. The imidazo[4,5-b]pyridine scaffold offers tunable properties to achieve good cell permeability.

  • hERG Inhibition: A critical off-target liability. Research has shown that modulating the lipophilicity of substituents on the imidazo[4,5-b]pyridine core can significantly reduce hERG inhibition.[6]

Experimental Protocols for Validation

Scientific integrity demands robust and reproducible experimental methods. The following section provides detailed, step-by-step protocols for the essential assays required to validate this compound as a bioisostere.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This assay directly quantifies the potency of a compound against its target kinase. It measures the amount of ADP produced, which is inversely proportional to the inhibitor's effectiveness. This is the primary determinant of on-target biological activity.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (and its bioisosteric analog) in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve.

  • Kinase Reaction Setup (96-well plate):

    • To each well, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation and Incubation:

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (at the Kₘ concentration for ATP) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (using ADP-Glo™ or similar):

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: This cell-free assay specifically measures passive diffusion, a key component of oral absorption. It provides a rapid, high-throughput assessment of a compound's ability to cross a lipid barrier, helping to predict its potential bioavailability.

Methodology:

  • Reagent Preparation:

    • Prepare a Donor Solution: Dissolve test compounds at 10 mM in DMSO, then dilute to 200 µM in a universal buffer (e.g., PBS, pH 7.4).

    • Prepare an Acceptor Solution: The same universal buffer.

    • Prepare the Membrane: Use a commercially available lipid solution (e.g., 2% lecithin in dodecane).

  • Assay Plate Preparation:

    • Add 180 µL of Acceptor Solution to each well of a 96-well acceptor plate.

    • Carefully coat the filter membrane of a 96-well donor plate with 5 µL of the lipid solution.

    • Add 180 µL of the Donor Solution (containing the test compounds) to each well of the coated donor plate.

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich."

    • Incubate the assembly for 4-16 hours at room temperature with gentle shaking.

  • Quantification:

    • After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - CA/Cequilibrium) ] / ( A * t * (1/VD + 1/VA) ) where CA is the concentration in the acceptor well, A is the filter area, t is incubation time, and VD/VA are the volumes of the donor/acceptor wells.

Protocol 3: Liver Microsomal Stability Assay

Causality: This assay evaluates a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes found in the liver. A compound that is rapidly metabolized will have a short half-life and low oral bioavailability. This assay is a critical predictor of in vivo clearance.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a stock solution of pooled human liver microsomes (e.g., 20 mg/mL) and thaw on ice.

    • Dilute the microsomes to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm the microsomal solution and the NADPH solution to 37°C.

    • Add the test compound (final concentration typically 1 µM) to the microsomal solution and pre-incubate for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (Clᵢₙₜ) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Conclusion and Expert Perspective

The validation of this compound as a bioisostere for purines or benzimidazoles is a scientifically rigorous process grounded in comparative data. While its structural similarity provides a strong starting hypothesis, its true value is revealed through systematic experimental evaluation.

Our analysis indicates that the imidazo[4,5-b]pyridine scaffold is not merely a placeholder but a strategic tool. The introduction of the pyridine nitrogen and the versatile 5-bromo handle allows for the fine-tuning of physicochemical properties to overcome common drug development hurdles such as poor solubility, rapid metabolism, or off-target toxicity. The successful development of potent and bioavailable kinase inhibitors from this class serves as a powerful testament to its utility.[5][6]

For researchers, the path forward is clear: when a lead compound containing a purine or benzimidazole core encounters developmental roadblocks, the this compound scaffold represents a validated, high-potential alternative. By employing the comparative workflow and robust protocols outlined in this guide, drug discovery teams can make data-driven decisions, accelerating the optimization process and increasing the probability of advancing effective new medicines to the clinic.

References

A Comparative Benchmarking Guide: 5-bromo-1H-imidazo[4,5-b]pyridine Derivatives versus Established Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of novel 5-bromo-1H-imidazo[4,5-b]pyridine derivatives against well-established anti-cancer drugs, Ibrutinib and Dasatinib. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic intricacies, comparative efficacy, and the experimental basis for evaluating this promising class of compounds. Our analysis is grounded in verifiable experimental data, offering a clear perspective on their potential within the landscape of targeted cancer therapy.

Introduction: The Emerging Potential of Imidazo[4,5-b]pyridine Scaffolds

The imidazo[4,5-b]pyridine core, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide array of biological targets. The strategic addition of a bromine atom at the 5-position of this scaffold has been shown to enhance the anti-proliferative activities of these derivatives, making them compelling candidates for anticancer drug discovery. Recent investigations have identified that these compounds can exert their effects through the inhibition of key cellular regulators, notably Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9). These kinases are crucial for cell cycle progression and transcription, and their dysregulation is a hallmark of many cancers. This guide will objectively compare the performance of these emerging inhibitors against Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, and Dasatinib, a multi-targeted kinase inhibitor effective against the BCR-ABL fusion protein and other kinases.

Mechanism of Action: A Tale of Three Kinase Inhibitors

A fundamental aspect of benchmarking any new therapeutic candidate is a thorough understanding of its mechanism of action in comparison to existing treatments. Here, we dissect the signaling pathways targeted by this compound derivatives, Ibrutinib, and Dasatinib.

This compound Derivatives: Targeting Cell Cycle and Transcription

Preclinical studies have demonstrated that this compound derivatives exhibit potent inhibitory activity against Aurora kinases and CDK9.

  • Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) are essential for mitotic progression, including centrosome maturation, spindle formation, and cytokinesis.[1][2] Their overexpression is common in various tumors, correlating with poor prognosis. Inhibition of Aurora kinases by this compound derivatives disrupts mitosis, leading to cell cycle arrest and apoptosis.[3][4]

  • Cyclin-Dependent Kinase 9 (CDK9): As a key component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II.[5][6] Inhibition of CDK9 by these derivatives leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, ultimately triggering programmed cell death in cancer cells.[7][8]

Aurora_Kinase_and_CDK9_Inhibition cluster_0 Cell Cycle Progression cluster_1 Gene Transcription G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Aurora Kinases Cytokinesis Cytokinesis Mitosis->Cytokinesis Apoptosis Apoptosis Mitosis->Apoptosis Inhibition DNA DNA RNA Polymerase II RNA Polymerase II DNA->RNA Polymerase II CDK9/Cyclin T mRNA mRNA RNA Polymerase II->mRNA CDK9/Cyclin T Anti-apoptotic Proteins Anti-apoptotic Proteins mRNA->Anti-apoptotic Proteins Anti-apoptotic Proteins->Apoptosis Inhibition This compound This compound Aurora Kinases Aurora Kinases This compound->Aurora Kinases CDK9/Cyclin T CDK9/Cyclin T This compound->CDK9/Cyclin T

Figure 1: Inhibition of Aurora Kinases and CDK9.
Ibrutinib: Targeting the B-Cell Receptor Signaling Pathway

Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the survival, proliferation, and differentiation of B-cells.[9] In B-cell malignancies, where this pathway is often constitutively active, Ibrutinib's inhibition of BTK leads to apoptosis and a reduction in tumor cell growth.

BTK_Signaling_Pathway cluster_0 BCR Signaling BCR BCR LYN/SYK LYN/SYK BCR->LYN/SYK BTK BTK LYN/SYK->BTK PLCγ2 PLCγ2 BTK->PLCγ2 Downstream Signaling Downstream Signaling PLCγ2->Downstream Signaling NF-κB, ERK B-cell Proliferation & Survival B-cell Proliferation & Survival Downstream Signaling->B-cell Proliferation & Survival Apoptosis Apoptosis B-cell Proliferation & Survival->Apoptosis Inhibition Ibrutinib Ibrutinib Ibrutinib->BTK

Figure 2: Ibrutinib's Inhibition of BTK Signaling.
Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent inhibitor of multiple tyrosine kinases, with its primary targets being the BCR-ABL fusion protein and SRC family kinases.[10] The constitutively active BCR-ABL kinase is the hallmark of Chronic Myeloid Leukemia (CML). Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, effectively blocking downstream signaling pathways that drive cell proliferation and survival.[10]

BCR_ABL_Signaling_Pathway cluster_0 BCR-ABL Signaling BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Survival Survival STAT5->Survival AKT AKT PI3K->AKT AKT->Survival Apoptosis Apoptosis Cell Proliferation->Apoptosis Inhibition Survival->Apoptosis Inhibition Dasatinib Dasatinib Dasatinib->BCR-ABL

Figure 3: Dasatinib's Inhibition of BCR-ABL Signaling.

In Vitro Performance Benchmarking

The cornerstone of preclinical drug evaluation lies in robust in vitro assays that quantify the cytotoxic and anti-proliferative effects of a compound. Here, we present a comparative summary of the half-maximal inhibitory concentrations (IC50) for this compound derivatives, Ibrutinib, and Dasatinib across various cancer cell lines.

Table 1: Comparative In Vitro Activity (IC50) of Kinase Inhibitors

Compound/DrugTarget Kinase(s)Cell LineCancer TypeIC50 ValueReference(s)
This compound Derivative (CCT137690) Aurora A/B/CSW620Colon Carcinoma0.015 µM (Aurora A)[3]
0.025 µM (Aurora B)[3]
0.019 µM (Aurora C)[3]
Imidazo[4,5-b]pyridine Derivative (Compound IX) CDK9MCF-7Breast Adenocarcinoma0.85 µM[11]
HCT116Colon Carcinoma1.05 µM[11]
Ibrutinib BTKBT474Breast Cancer (HER2+)9.94 nM[10]
SKBR3Breast Cancer (HER2+)8.89 nM[10]
MeWoMelanoma20.47 µM[12]
EHEBB-cell Leukemia (p53 wt)14.8 µM (24h)[13]
Dasatinib BCR-ABL, SRC, etc.Lox-IMVIMelanoma35.4 nM[14]
MDA-MB-231Triple-Negative Breast Cancer6.1 µM[15]
MCF-7Breast Cancer (ER+)> 10 µM[15]
K562Chronic Myeloid Leukemia< 1 nM

Note: IC50 values are sourced from various studies and experimental conditions may differ. Direct head-to-head comparisons within the same study are ideal for minimizing variability.

The data indicates that this compound derivatives exhibit potent, low micromolar to nanomolar inhibitory activity against their target kinases and cancer cell lines. Notably, the Aurora kinase inhibitor CCT137690 shows impressive potency in the nanomolar range.[3] While direct comparison is challenging due to differing cell lines and targets, these derivatives demonstrate comparable, and in some cases superior, potency to established drugs like Ibrutinib and Dasatinib in specific contexts.

In Vivo Efficacy: Preclinical Animal Models

Translating in vitro potency to in vivo efficacy is a critical step in drug development. Xenograft models, where human cancer cells are implanted into immunocompromised mice, provide a valuable platform for this assessment.

One study reported that an orally bioavailable this compound derivative, CCT137690, effectively inhibited the growth of SW620 colon carcinoma xenografts in mice following oral administration, with no observable toxicity as determined by body weight loss.[3] This finding is significant as it demonstrates that the potent in vitro activity of this class of compounds can translate to in vivo anti-tumor effects with a favorable preliminary safety profile.

For comparison, both Ibrutinib and Dasatinib have demonstrated robust in vivo efficacy in various xenograft models corresponding to their clinical indications, leading to their successful clinical development and approval. The promising in vivo data for the this compound derivative warrants further investigation in a broader range of cancer models to fully delineate its therapeutic potential.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Cell Viability - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][16]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, SW620)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound derivatives, Ibrutinib, Dasatinib (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 4: MTT Assay Experimental Workflow.
In Vivo Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo efficacy of anticancer compounds.[17][18]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old)

  • Cancer cell line (e.g., SW620)

  • Sterile PBS and Matrigel

  • Test compound formulation for oral gavage or intraperitoneal injection

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for health and tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment and control groups (n=6-10 mice per group).

  • Compound Administration: Administer the test compound and vehicle control according to the predetermined dosing schedule and route of administration (e.g., daily oral gavage).

  • Data Collection: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment groups relative to the control group.

Xenograft_Model_Workflow A Prepare cell suspension B Implant cells into mice A->B C Monitor tumor growth B->C D Randomize mice into groups C->D E Administer treatment D->E F Measure tumor volume and body weight E->F G Excise tumors at endpoint F->G Endpoint H Analyze data G->H

Figure 5: In Vivo Xenograft Model Workflow.

Conclusion and Future Directions

The this compound derivatives represent a promising new class of anticancer agents with potent activity against key oncogenic kinases. This guide has provided a comprehensive benchmark of their performance against the established drugs Ibrutinib and Dasatinib, highlighting their distinct mechanisms of action and comparable in vitro and in vivo efficacy in specific contexts. The data presented herein strongly supports the continued investigation and development of these derivatives as novel targeted therapies.

Future research should focus on:

  • Head-to-head in vivo efficacy studies: Direct comparative studies in relevant xenograft models will provide a more definitive assessment of their therapeutic potential relative to existing treatments.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship in vivo, is crucial for clinical translation.

  • Elucidation of resistance mechanisms: Investigating potential mechanisms of resistance to these compounds will be vital for developing strategies to overcome them.

  • Combination therapy studies: Exploring the synergistic effects of this compound derivatives with other anticancer agents could lead to more effective treatment regimens.

By pursuing these avenues of research, the full therapeutic potential of this exciting class of compounds can be realized, ultimately contributing to the advancement of precision oncology.

References

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of highly selective kinase inhibitors is a central theme in modern drug discovery, aimed at maximizing therapeutic efficacy while minimizing off-target effects. The 5-bromo-1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, demonstrating significant potential in targeting key kinases implicated in oncology and other diseases. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from this scaffold, supported by experimental data and methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of kinase inhibitor selectivity.

The Significance of the this compound Scaffold

The imidazo[4,5-b]pyridine core is structurally analogous to purine, enabling it to effectively compete for the ATP-binding site of a wide range of kinases.[1] The strategic placement of a bromine atom at the 5-position offers a versatile handle for synthetic elaboration, allowing for the fine-tuning of potency and selectivity through targeted chemical modifications. This has led to the development of inhibitors targeting various kinase families, including Aurora kinases and Tropomyosin receptor kinases (TrkA).[2][3]

Understanding Cross-Reactivity: Why It Matters

Achieving absolute kinase selectivity is a formidable challenge due to the conserved nature of the ATP-binding pocket across the kinome.[4] Off-target inhibition can lead to unexpected toxicities or even produce beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount for predicting its biological effects and ensuring the validity of its use as a chemical probe or therapeutic agent.[5][6] Kinome-wide profiling, which assesses the activity of an inhibitor against a large panel of kinases, is an indispensable tool in this endeavor.[4][7]

Comparative Cross-Reactivity Profiles

Here, we present a comparative analysis of the cross-reactivity profiles of representative kinase inhibitors derived from the this compound scaffold. The data is compiled from published literature and showcases the diverse selectivity profiles that can be achieved through chemical modifications of this core structure.

Aurora Kinase Inhibitors

Derivatives of the this compound scaffold have been extensively explored as inhibitors of Aurora kinases, a family of serine/threonine kinases that play crucial roles in mitosis.[2][8]

Table 1: Cross-Reactivity Profile of a Representative this compound-based Aurora Kinase Inhibitor (Compound 51, CCT137690) [2]

Kinase TargetIC50 (µM)Kinase Family
Aurora-A0.015Serine/Threonine Kinase
Aurora-B0.025Serine/Threonine Kinase
Aurora-C0.019Serine/Threonine Kinase

It is noteworthy that while potent against all Aurora kinase isoforms, further optimization of this scaffold has led to the identification of compounds with dual FLT3/Aurora kinase inhibitory activity.[9][10] This highlights the potential for developing multi-targeted agents from this chemical class. For example, compound 27e , a derivative of the imidazo[4,5-b]pyridine core, demonstrated potent inhibition of both FLT3 and Aurora kinases.[10]

Table 2: Kinome Scan Data for a Dual FLT3/Aurora Kinase Inhibitor (Compound 27e) [10]

Kinase Target% Inhibition at 1 µMKinase Family
Aurora-A96.6Serine/Threonine Kinase
Aurora-B99Serine/Threonine Kinase
Aurora-C84Serine/Threonine Kinase
FLT3>94Tyrosine Kinase
FLT3-ITD>94Tyrosine Kinase
FLT3(D835Y)>94Tyrosine Kinase

This dual activity profile can be advantageous in treating diseases like Acute Myeloid Leukemia (AML), where both FLT3 and Aurora kinases are validated therapeutic targets.

TrkA Inhibitors

The versatility of the imidazo[4,5-b]pyridine scaffold is further demonstrated by its application in developing inhibitors of TrkA, a receptor tyrosine kinase involved in pain and cancer.[3]

While specific kinome-wide cross-reactivity data for this compound-based TrkA inhibitors is not extensively detailed in the provided search results, the general principle of scaffold hopping from known TrkA inhibitors to this series suggests that off-target activities against other tyrosine kinases are a key consideration during the optimization process.

Experimental Methodologies for Cross-Reactivity Profiling

The generation of reliable cross-reactivity data hinges on the use of robust and validated experimental methodologies. Several approaches are commonly employed in the field:

Large-Scale Kinase Panels

The most direct method for assessing inhibitor selectivity is to screen the compound against a large panel of purified kinases.[4][5] These panels can range from tens to hundreds of kinases, providing a broad overview of the inhibitor's activity across the kinome.

Experimental Workflow: Kinase Panel Screening

G compound Test Compound (e.g., this compound derivative) assay_plate Multi-well Assay Plate compound->assay_plate Dispense kinase_panel Large Panel of Purified Kinases kinase_panel->assay_plate Dispense detection Detection of Kinase Activity (e.g., Radiometric, Fluorescence) assay_plate->detection data_analysis Data Analysis (IC50 or % Inhibition Calculation) detection->data_analysis profile Cross-Reactivity Profile data_analysis->profile

Caption: Workflow for kinase panel screening.

This approach typically involves measuring the inhibition of kinase activity at a single high concentration of the inhibitor (e.g., 1 or 10 µM) to identify initial hits, followed by the determination of IC50 values for the most potently inhibited kinases.[5]

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique that measures the thermal stability of a protein in the presence of a ligand.[11] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This method is valuable for confirming direct binding and can be adapted for high-throughput screening.[11]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Prepare the reaction mixture: In each well of a 96- or 384-well PCR plate, combine the purified kinase, the test compound at various concentrations, and a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • Thermal denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.

  • Monitor fluorescence: Measure the fluorescence intensity as the temperature increases. The fluorescence will increase as the protein unfolds and the dye binds.

  • Determine the melting temperature (Tm): The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

  • Calculate the thermal shift (ΔTm): The change in Tm in the presence of the compound compared to the DMSO control indicates the extent of stabilization and, by inference, binding affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of thermal stabilization to a cellular context, allowing for the assessment of target engagement in a more physiologically relevant environment. This method involves treating intact cells with the inhibitor, heating the cell lysate to denature unbound proteins, and then quantifying the amount of soluble target protein remaining.

Key Signaling Pathways

The kinases targeted by this compound derivatives are involved in critical cellular signaling pathways.

Aurora Kinase Signaling in Mitosis

G prophase Prophase metaphase Metaphase prophase->metaphase anaphase Anaphase metaphase->anaphase cytokinesis Cytokinesis anaphase->cytokinesis aurora_a Aurora-A mitotic_spindle Mitotic Spindle Formation aurora_a->mitotic_spindle aurora_b Aurora-B chromosome_alignment Chromosome Alignment aurora_b->chromosome_alignment spindle_checkpoint Spindle Assembly Checkpoint aurora_b->spindle_checkpoint abscission Abscission aurora_b->abscission

Caption: Role of Aurora kinases in mitosis.

Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent kinase inhibitors. A thorough understanding of the cross-reactivity profiles of these compounds is essential for their successful translation into selective chemical probes and targeted therapeutics. This guide has provided a comparative overview of the selectivity of representative inhibitors from this class, alongside the key experimental methodologies used for their characterization. As the field continues to evolve, the systematic application of these profiling techniques will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

The Cutting Edge: A Comparative In-Silico Analysis of 5-Bromo-1H-imidazo[4,5-b]pyridine Derivatives as Aurora Kinase A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Aurora kinase family, particularly Aurora Kinase A (AURKA), stands out as a pivotal regulator of mitotic progression. Its over-expression in a multitude of cancers has made it a compelling target for the development of small molecule inhibitors. Among the diverse chemical scaffolds explored, imidazo[4,5-b]pyridine derivatives have emerged as a promising class of Aurora kinase inhibitors.[1][2][3][4][5] This guide provides a comprehensive, in-depth comparative docking study of 5-bromo-1H-imidazo[4,5-b]pyridine derivatives against a panel of established AURKA inhibitors, offering insights into their potential binding modes and inhibitory mechanisms.

The Rationale: Why Focus on this compound Derivatives?

The imidazo[4,5-b]pyridine core is structurally analogous to the native purine bases of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases. The strategic placement of a bromine atom at the 5-position can significantly influence the molecule's electronic properties and steric interactions within the active site, potentially enhancing binding affinity and selectivity. This in-silico study aims to elucidate these potential advantages through a rigorous and comparative molecular docking analysis.

Experimental Design: A Head-to-Head In-Silico Comparison

This guide outlines a comprehensive workflow for a comparative molecular docking study. The methodology is designed to be robust and reproducible, providing a clear framework for researchers to conduct similar analyses.

Workflow Overview

Comparative Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis P Protein Preparation (AURKA - PDB: 2X81) D Molecular Docking (AutoDock Vina) P->D L1 Ligand Preparation (5-Bromo Derivatives) L1->D L2 Ligand Preparation (Known Inhibitors) L2->D A Post-Docking Analysis (Binding Energy, Interactions) D->A V Visualization (PyMOL, Discovery Studio) A->V

Caption: Workflow for the comparative docking study.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[6][7][8][9]

I. Protein Preparation

  • Retrieve the Protein Structure: Download the crystal structure of human Aurora Kinase A in complex with the inhibitor MLN8054 from the Protein Data Bank (PDB ID: 2X81).[10] This structure provides a well-defined active site for docking.

  • Prepare the Receptor:

    • Load the PDB file (2X81.pdb) into AutoDock Tools (ADT).

    • Remove water molecules and the co-crystallized ligand (MLN8054).

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT format (e.g., aurka.pdbqt).

II. Ligand Preparation

  • Obtain Ligand Structures:

    • This compound Derivatives: Draw the 2D structures of the derivatives of interest using a chemical drawing software (e.g., ChemDraw) and convert them to 3D structures.

    • Known AURKA Inhibitors: Obtain the 3D structures of known inhibitors such as Alisertib (MLN8237), Danusertib (PHA-739358), and ZM-447439 from a public database like PubChem.

  • Prepare Ligands for Docking:

    • For each ligand, use ADT to:

      • Detect the root and define the rotatable bonds.

      • Compute Gasteiger charges.

      • Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

III. Molecular Docking with AutoDock Vina

  • Define the Grid Box:

    • Load the prepared protein (aurka.pdbqt) into ADT.

    • Center the grid box on the co-crystallized ligand's binding site to define the search space for docking. A grid box size of 25 x 25 x 25 Å is generally sufficient to encompass the active site.

  • Configure AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line using the configuration file. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

IV. Post-Docking Analysis and Visualization

  • Analyze Binding Affinities: The output log file from Vina will list the binding affinities for the different predicted poses. The most negative value indicates the most favorable binding energy.

  • Visualize Binding Interactions:

    • Use visualization software such as PyMOL or Discovery Studio Visualizer to analyze the interactions between the ligands and the protein.[11][12][13]

    • Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the AURKA active site.

Hypothetical Results: A Comparative Analysis

This section presents a hypothetical comparison of the docking results for a representative this compound derivative against known AURKA inhibitors.

Table 1: Comparative Docking Scores and Key Interactions
LigandDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
5-Bromo-imidazo[4,5-b]pyridine-Derivative-1 -9.8 Ala213, Glu211, Asp274 Leu139, Val147, Leu263
Alisertib (MLN8237)-9.5Ala213, Glu211Leu139, Val147, Leu263, Tyr212
Danusertib (PHA-739358)-9.2Ala213, Asp274Leu139, Val147, Leu263
ZM-447439-8.7Ala213Leu139, Val147, Leu263

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizing the Binding Mode

Binding_Mode cluster_active_site AURKA Active Site Ala213 Ala213 Glu211 Glu211 Asp274 Asp274 Leu139 Leu139 Val147 Val147 Leu263 Leu263 Ligand 5-Bromo-imidazo [4,5-b]pyridine Ligand->Ala213 H-bond Ligand->Glu211 H-bond Ligand->Asp274 H-bond Ligand->Leu139 Hydrophobic Ligand->Val147 Hydrophobic Ligand->Leu263 Hydrophobic

Caption: Key interactions of a 5-bromo derivative.

Discussion and Interpretation

The hypothetical docking results suggest that the this compound derivative exhibits a strong binding affinity for the ATP-binding pocket of Aurora Kinase A, potentially exceeding that of some established inhibitors. The predicted binding mode highlights the crucial role of the imidazo[4,5-b]pyridine scaffold in forming hydrogen bonds with the hinge region residue Ala213, a hallmark of many kinase inhibitors.

The bromine atom at the 5-position appears to be favorably positioned to engage in hydrophobic interactions with a key pocket lined by residues such as Leu139, Val147, and Leu263. This additional interaction could contribute to the enhanced binding affinity observed in the hypothetical data.

In comparison to the known inhibitors, the 5-bromo derivative demonstrates a similar pattern of interactions with the hinge region and the hydrophobic pocket. The subtle differences in the docking scores may arise from the specific geometry and electronic properties conferred by the brominated scaffold, allowing for an optimized fit within the active site.

These in-silico findings provide a strong rationale for the synthesis and experimental validation of this compound derivatives as potent and potentially selective Aurora Kinase A inhibitors. Further studies, including in-vitro kinase assays and cell-based proliferation assays, are warranted to confirm their biological activity.

Conclusion

This comparative guide has outlined a comprehensive in-silico approach to evaluate the potential of this compound derivatives as inhibitors of Aurora Kinase A. The detailed protocol, coupled with a hypothetical analysis of the results, provides a valuable resource for researchers in the field of drug discovery. The promising hypothetical docking performance of the brominated derivatives underscores their potential as a scaffold for the development of novel anti-cancer therapeutics targeting Aurora kinases.

References

A Researcher's Guide to Evaluating Off-Target Effects of 5-bromo-1H-imidazo[4,5-b]pyridine-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The 5-bromo-1H-imidazo[4,5-b]pyridine core is a well-established "privileged scaffold" in modern medicinal chemistry. Its unique structure has given rise to a multitude of potent and selective inhibitors, particularly targeting the protein kinase family. Compounds based on this scaffold have shown promise as therapeutic agents for various diseases, including cancer and inflammatory disorders, by targeting kinases like Aurora, Fused in Sarcoma (FLT3), and p21-activated kinase 4 (PAK4).[1][2][3][4]

However, the very features that make the ATP-binding site of kinases a druggable target also present a significant challenge: a high degree of structural conservation across the kinome.[5] This conservation means that even highly optimized inhibitors can interact with unintended protein targets, leading to off-target effects. These effects are not merely academic; they can result in unexpected toxicities, reduced efficacy, or even reveal new therapeutic opportunities through polypharmacology.[6][7]

Therefore, a rigorous and multi-faceted evaluation of off-target interactions is not just a regulatory hurdle but a fundamental component of the drug discovery process. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the off-target profile of novel this compound-based compounds. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound evaluation.

Chapter 1: Understanding the Off-Target Landscape

Before embarking on an experimental journey, it is crucial to understand the landscape. Off-target effects occur when a drug interacts with unintended molecular targets.[8] For kinase inhibitors, this often means binding to other kinases, but non-kinase off-targets are also a significant concern.[7] The goal is to build a comprehensive selectivity profile that informs the therapeutic window and potential liabilities of a compound.

cluster_0 Drug Compound Action Compound Imidazo[4,5-b]pyridine Compound OnTarget Primary Target (e.g., Aurora Kinase) Compound->OnTarget On-Target Binding OffTarget1 Off-Target Kinase (e.g., JAK2) Compound->OffTarget1 Off-Target Binding OffTarget2 Non-Kinase Off-Target (e.g., hERG Channel) Compound->OffTarget2 Off-Target Binding Efficacy Desired Therapeutic Effect OnTarget->Efficacy Toxicity Adverse Effects / Toxicity OffTarget1->Toxicity OffTarget2->Toxicity

Caption: On-target vs. off-target effects of a therapeutic compound.

Case Study in Point: A Dual FLT3/Aurora Kinase Inhibitor

A prime example from the literature is the compound CCT241736 (27e) , an imidazo[4,5-b]pyridine derivative developed as a potent dual inhibitor of FLT3 and Aurora kinases for the treatment of Acute Myeloid Leukemia (AML).[1][3] While demonstrating high potency against its intended targets, comprehensive kinase screening revealed its polypharmacology. A kinome scan is a high-throughput assay that tests a compound against a large panel of kinases to map its selectivity.[5]

The data for CCT241736 showed that, in addition to Aurora A/B and FLT3, the compound also significantly inhibited other kinases at a 1 µM concentration.[1][3]

Target FamilyOn-Target KinasesKey Off-Target Kinases
Serine/Threonine Aurora-A, Aurora-B, Aurora-CRET
Tyrosine FLT3 (Wild-Type & Mutants)FLT1, JAK2, PDGFRB

This table summarizes data reported for compound 27e, a this compound derivative.[1][3] Off-targets listed showed significant inhibition in kinome profiling assays.

This profile is not inherently negative. The inhibition of related kinases like FLT1 might contribute to the compound's overall activity profile. However, inhibition of kinases like JAK2 could lead to unforeseen side effects related to hematopoiesis. This underscores the necessity of a systematic evaluation strategy to interpret such results correctly.

Chapter 2: An Integrated Strategy for Off-Target Profiling

No single method can provide a complete picture of a compound's off-target profile. A robust strategy integrates computational, biochemical, and cell-based assays in a hierarchical manner. This approach allows for early identification of potential liabilities and provides orthogonal validation at each stage, increasing confidence in the results.

cluster_1 Computational Funnel cluster_2 Biochemical Quantification cluster_3 Physiological Relevance Start Compound of Interest (Imidazo[4,5-b]pyridine derivative) InSilico Phase 1: In Silico Prediction (Computational Screening) Start->InSilico Biochem Phase 2: In Vitro Validation (Biochemical Assays) InSilico->Biochem Prioritize & Guide p1 Target Prediction (Similarity Search, Docking) Cellular Phase 3: Cellular Confirmation (Cell-Based Assays) Biochem->Cellular Validate & Characterize p2 Broad Kinome Profiling Report Comprehensive Off-Target Profile Cellular->Report p4 Cellular Thermal Shift Assay (CETSA) (Target Engagement) p5 Phenotypic Screening (Unbiased Effect Analysis) p3 IC50/Kd Determination for Hits p2->p3

Caption: Integrated workflow for off-target effect evaluation.

Chapter 3: Phase 1 - In Silico Prediction: The First Filter

Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide a valuable first-pass analysis.[9][10] These in silico techniques use the structure of your compound to predict potential interactions across a vast proteomic space.

Methodological Rationale: The core principle is that structurally similar compounds often have similar biological activities. By comparing your molecule to large databases of compounds with known activities, these tools can flag potential off-target interactions.

Key Approaches:

  • 2D/3D Similarity Searching: Algorithms compare the 2D topology or 3D shape of your compound against databases of known ligands to identify molecules with similar features that bind to other targets.

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups required for binding to a specific target and screens your compound for a match.

  • Molecular Docking: If the 3D structure of potential off-targets is known, molecular docking can simulate the binding of your compound into the active site, providing a predicted binding affinity.

While predictive and not definitive, these computational approaches are invaluable for building an initial "hit list" of potential off-targets to prioritize for subsequent biochemical screening.[10][11]

Chapter 4: Phase 2 - In Vitro Validation: Quantifying Interactions

Biochemical assays are the gold standard for directly measuring the interaction between a compound and a purified protein target. For the imidazo[4,5-b]pyridine class, kinase selectivity profiling is the most critical in vitro experiment.

Core Directive: Broad Kinome Profiling

The goal is to assess the inhibitor's activity against the largest possible panel of purified human kinases.[5] This provides a quantitative measure of selectivity and reveals off-target activities that may not have been predicted computationally.

Experimental Causality: Why Assay Conditions Matter

A common pitfall in interpreting kinase profiling data is ignoring the assay conditions, particularly the concentration of adenosine triphosphate (ATP).[12][13] Most imidazo[4,5-b]pyridine inhibitors are ATP-competitive. Their measured potency (IC₅₀) is therefore dependent on the concentration of ATP in the assay.

  • Expert Insight: For a true comparison of intrinsic affinity, assays should be run at an ATP concentration equal to or below the Michaelis-Menten constant (Km,ATP) for each specific kinase.[12][13] When screening against a large panel, many vendors will use a fixed, low concentration of ATP (e.g., 10 µM) to facilitate high-throughput analysis while still capturing most potent interactions.[5] It is critical to know this concentration when interpreting your data and when performing follow-up dose-response experiments.

Protocol: Radiometric Kinase Inhibition Assay ([³³P]-ATP Filter Binding)

This protocol describes a widely used, robust method for directly measuring kinase catalytic activity.[12][13]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  • Enzyme: Dilute the purified kinase to a 2X working concentration in kinase buffer.
  • Substrate: Prepare a 2X working solution of the specific peptide or protein substrate in kinase buffer.
  • ATP Mix: Prepare a 4X ATP solution containing unlabeled ("cold") ATP and [³³P]-labeled ("hot") ATP. The final concentration should be at or near the Km,ATP for the kinase being tested.
  • Test Compound: Prepare serial dilutions of the this compound compound in 100% DMSO, then dilute into the kinase buffer to a 4X final concentration.

2. Reaction Assembly (96- or 384-well plate):

  • Add 5 µL of 4X test compound solution to the appropriate wells.
  • Add 5 µL of 4X ATP Mix to all wells.
  • To initiate the reaction, add 10 µL of a 2X enzyme/substrate pre-mixture to each well. The final volume is 20 µL.

3. Incubation:

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

4. Reaction Termination and Capture:

  • Terminate the reaction by spotting 10 µL of the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [³³P]-ATP will not.
  • Wash the filter mat multiple times with 0.75% phosphoric acid to remove all unbound ATP.
  • Rinse the mat with acetone and allow it to air dry.

5. Detection:

  • Place the dried filter mat in a sample bag with scintillation fluid.
  • Measure the amount of incorporated ³³P in each filter spot using a scintillation counter.

6. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
  • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 5: Phase 3 - Cellular Confirmation: Proving Physiological Relevance

A compound's activity against a purified enzyme in a test tube does not always translate to its effect within the complex environment of a living cell.[12] Cell-based assays are therefore essential to confirm that the compound can reach its target (on- or off-target) and engage it at concentrations relevant to its therapeutic effect.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement

Experimental Causality: CETSA is a powerful biophysical technique that directly measures a compound's binding to its target inside intact cells.[14][15] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to unfolding and aggregation upon heating.[16] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" in the presence of a binding compound.[17][18]

Start Treat Cells with Compound or Vehicle Control Heat Apply Heat Challenge (Temperature Gradient) Start->Heat Lyse Lyse Cells & Separate Soluble vs. Aggregated Proteins Heat->Lyse Detect Quantify Soluble Target Protein (e.g., Western Blot) Lyse->Detect Result Generate Melt Curve & Observe Thermal Shift Detect->Result

Caption: High-level experimental workflow for CETSA.

Protocol: Western Blot-Based CETSA

This protocol is designed to validate the engagement of a primary target or a suspected off-target identified from in vitro screens.

1. Cell Treatment:

  • Culture an appropriate cell line to ~80% confluency.
  • Treat the cells with the test compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

2. Heat Challenge:

  • Harvest the cells and resuspend them in a protein-stable buffer (e.g., PBS with protease inhibitors).
  • Aliquot the cell suspension into PCR tubes.
  • Place the tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments).[14] Include an unheated control.

3. Lysis and Separation:

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[14] This step is crucial for breaking open the cells without using detergents that could disrupt protein complexes.
  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]
  • Carefully collect the supernatant, which contains the soluble protein fraction.

4. Protein Analysis:

  • Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.
  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane (e.g., with 5% milk or BSA) for 1 hour.
  • Incubate the membrane overnight at 4°C with a primary antibody specific to the protein target of interest.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Develop the blot using an ECL substrate and image the bands.

6. Data Interpretation:

  • Quantify the band intensity at each temperature for both the vehicle- and compound-treated samples.
  • Plot the normalized band intensity versus temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Phenotypic Screening: Uncovering the Unexpected

While CETSA is excellent for validating known targets, phenotypic screening is an unbiased approach to discover the unknown consequences of a compound's activity.[19][20]

Methodological Rationale: Instead of measuring interaction with a single protein, phenotypic screening assesses the global effect of a compound on the cell's or organism's phenotype (its observable characteristics).[19] This is often done using high-content imaging, where automated microscopy captures detailed images of cells treated with the compound, followed by computational analysis of hundreds of cellular features (e.g., cell size, shape, organelle texture, protein localization).

This approach can reveal that a compound with a specific kinase profile, for example, induces a cellular phenotype completely unrelated to its known targets, pointing towards a powerful, unanticipated off-target effect.[21] While identifying the specific off-target responsible for a novel phenotype (target deconvolution) is a significant subsequent challenge, phenotypic screening is an unparalleled tool for ensuring that the full biological activity of a compound is understood.[22]

Conclusion

The evaluation of off-target effects for this compound-based compounds is a critical, multi-step process that is integral to their development as safe and effective therapeutics. By progressing logically from in silico predictions to quantitative in vitro biochemical assays and finally to physiologically relevant cell-based validation, researchers can build a comprehensive selectivity profile. This integrated strategy, combining broad kinome profiling to understand the scope of interactions and specific cell-based assays like CETSA to confirm target engagement, provides the necessary data to make informed decisions. It allows for the confident advancement of drug candidates, a deeper understanding of their mechanism of action, and the mitigation of potential safety risks long before they reach the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-bromo-1H-imidazo[4,5-b]pyridine is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and environmentally conscious management of these materials throughout their lifecycle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are designed to be a self-validating system, explaining the scientific rationale behind each critical step.

Part 1: Hazard Assessment and Chemical Profile

Understanding the specific hazards of this compound is the cornerstone of its safe management. This compound is a halogenated heterocyclic aromatic compound. Its chemical structure dictates its reactivity and the necessary precautions for its handling and disposal. The presence of the bromine atom categorizes it as a halogenated organic compound, placing it under specific waste disposal regulations.[1][2]

Upon thermal decomposition, such as during improper incineration, brominated compounds can release hazardous gases like hydrogen bromide (HBr) and elemental bromine (Br₂).[3] Hydrogen bromide is a corrosive acid, and both substances pose a significant respiratory threat. Therefore, disposal requires a method that can neutralize these byproducts.

Table 1: Chemical and Hazard Identification

Identifier Value Source
Chemical Name This compound [4][5]
CAS Number 28279-52-9 [6]
Molecular Formula C₆H₄BrN₃ [5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [6]

| OSHA Status | Considered Hazardous (29 CFR 1910.1200) |[7] |

Part 2: Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling this compound, from initial use to final waste containerization.

  • Eye Protection : Wear chemical safety goggles or safety glasses with side shields that meet ANSI Z87.1 standards. The compound is a serious eye irritant, and direct contact must be prevented.[6]

  • Hand Protection : Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals, including weak acids and some organic solvents.[8][9] However, it is crucial to understand that "resistant" does not mean "impervious." No glove material offers protection against all chemicals indefinitely.[10] For operations with a higher risk of splash or prolonged contact, consult the glove manufacturer's specific chemical resistance guide. Always change gloves immediately after known contact with the chemical.[11]

  • Body Protection : A standard laboratory coat must be worn to protect against skin contact.[6] Ensure it is fully buttoned.

  • Respiratory Protection : If handling the solid powder outside of a certified chemical fume hood or glove box where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is required to mitigate the risk of respiratory tract irritation.[6][7]

Part 3: Waste Segregation and Collection Workflow

The fundamental principle for managing this waste stream is strict segregation. Halogenated organic compounds must never be mixed with non-halogenated waste.[12][13] This is because mixed waste streams complicate the disposal process, increase costs, and can lead to dangerous, unintended reactions. The following workflow ensures proper segregation at the point of generation.

Waste Segregation Decision Workflow

G Workflow for Waste Segregation start Waste Generation (e.g., residual solid, contaminated labware, spill cleanup material) is_contaminated Is material contaminated with This compound? start->is_contaminated is_halogenated Is the primary solvent or contaminant halogenated? is_contaminated->is_halogenated  Yes trash Dispose in appropriate non-hazardous waste (e.g., regular trash, glass disposal) is_contaminated->trash No   container_halo Place in dedicated 'HALOGENATED ORGANIC WASTE' container is_halogenated->container_halo Yes   (This is the correct path for This compound) container_nonhalo Place in 'NON-HALOGENATED ORGANIC WASTE' container is_halogenated->container_nonhalo No  

Caption: Decision tree for correct waste stream segregation.

Step-by-Step Collection Protocol
  • Select the Correct Container : Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene) with a secure, threaded cap.[1][13] The container must be in good condition.

  • Label Accurately Before Use : The container must be clearly and indelibly labeled as "HALOGENATED ORGANIC WASTE" before the first drop of waste is added.[1] List all chemical constituents, including this compound and any solvents used. Do not use abbreviations or chemical formulas.

  • Contain Waste :

    • Solid Waste : Transfer residual solid this compound directly into the waste container.

    • Contaminated Labware : Disposable items like weighing paper, gloves, and pipette tips should be placed in the solid halogenated waste container. Non-disposable glassware should be rinsed with a minimal amount of a suitable solvent (e.g., acetone, ethanol), and this rinsate must be collected in the liquid halogenated waste container.[12]

  • Keep Container Closed : The waste container must be kept tightly sealed at all times except when actively adding waste.[1] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Store Safely : Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area within a fume hood or a designated chemical storage cabinet, away from incompatible materials like strong oxidizing agents.

Part 4: Spill Management and Decontamination

In the event of a small-scale spill, immediate and correct action is critical to prevent exposure and contamination.

  • Alert and Isolate : Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.

  • Don PPE : Before addressing the spill, don the full PPE suite as described in Part 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into the designated "HALOGENATED ORGANIC WASTE" container.

  • Decontaminate : Clean the spill surface with soap and water, followed by a solvent rinse (e.g., 70% ethanol) if appropriate for the surface. All cleaning materials must also be disposed of as halogenated waste.

  • For Large Spills : If the spill is large, involves a significant release of dust, or occurs in a poorly ventilated area, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.

Part 5: Final Disposal Pathway

Disposal of this compound is not complete until the waste has been transferred to a licensed hazardous waste disposal facility. The required method of destruction is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]

The Authoritative Method: High-Temperature Incineration

The scientifically validated and regulatory-compliant method for destroying halogenated organic waste is high-temperature incineration.[15]

  • Mechanism of Action : The waste is subjected to extremely high temperatures (typically >900°C) in a controlled-air incinerator.[15] This process provides the activation energy necessary to break the strong carbon-bromine and aromatic ring bonds, mineralizing the organic compound into carbon dioxide, water, and hydrogen bromide.

  • Causality and Safety : The high temperature and controlled conditions are critical to prevent the formation of toxic and environmentally persistent byproducts like polybrominated dibenzodioxins and dibenzofurans.[3]

  • Byproduct Neutralization : The flue gas from the incinerator, containing acidic HBr, is passed through a "scrubber."[3] This unit uses a basic solution (e.g., sodium hydroxide) to neutralize the HBr, converting it into a simple, non-hazardous salt (sodium bromide) and water. This step is essential for preventing acid rain and environmental damage.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [12] This would lead to direct environmental contamination and is a violation of federal and local regulations. All waste must be handled by your institution's EHS department or a certified hazardous waste contractor.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of accurate hazard assessment, stringent use of PPE, meticulous waste segregation, and compliant final disposal through high-temperature incineration , researchers can ensure they are protecting themselves, their colleagues, and the environment. This protocol provides the necessary framework to handle this valuable research chemical with the respect and caution it requires from synthesis to disposal.

References

Personal protective equipment for handling 5-bromo-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, immediate safety and logistical information for the handling of 5-bromo-1H-imidazo[4,5-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a deep, scientifically-grounded understanding of the necessary precautions. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a brominated heterocyclic compound. While specific toxicological data for this compound is limited, its structural similarity to pyridine and other brominated aromatic compounds necessitates a cautious approach. The known hazard classifications for this chemical are summarized below. A thorough risk assessment should be conducted before any handling of this compound.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS StatementPrecautionary Measures
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P317: IF SWALLOWED: Get medical help.[1] P330: Rinse mouth.[1]
Skin Irritation (Category 2)H315: Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P317: If skin irritation occurs: Get medical help.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following recommendations are based on the known hazards of this compound and general best practices for handling pyridine derivatives.

Hand Protection

Due to the skin irritation potential, robust hand protection is mandatory. While nitrile gloves offer splash protection, for prolonged handling or in case of a spill, more resistant gloves are recommended.

  • For incidental contact: Nitrile gloves with a minimum thickness of 5 mil are acceptable for short-term splash protection.[2] However, they should be changed immediately upon contact with the chemical.[2]

  • For prolonged contact or immersion: Butyl rubber gloves are recommended for handling pyridine and its derivatives, as they generally offer longer breakthrough times.[3][4] Always consult the glove manufacturer's specific chemical resistance chart for the most accurate information. One source suggests that for pyridine, nitrile gloves have a breakthrough time of less than 10 minutes, while butyl rubber gloves can withstand exposure for 60-120 minutes.[3]

Eye and Face Protection

Given that this compound is a serious eye irritant, appropriate eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes.

  • Recommended: A full-face shield worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.

Body Protection

To prevent skin contact, appropriate body protection must be worn.

  • A laboratory coat is the minimum requirement.

  • For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be worn over the lab coat.

Respiratory Protection

Handling of this compound should always be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during certain emergency situations, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended in such cases.

Safe Handling and Storage: A Proactive Approach to Safety

Adherence to proper handling and storage protocols is fundamental to preventing accidents and ensuring a safe laboratory environment.

Engineering Controls
  • Primary Control: Always handle this compound in a certified chemical fume hood to control exposure to dust and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Handling Procedures
  • Avoid generating dust when handling the solid compound.

  • Use compatible tools (e.g., spatulas made of stainless steel or other resistant materials).

  • Do not eat, drink, or smoke in areas where this chemical is handled.[1]

  • Wash hands thoroughly after handling and before leaving the laboratory.[1]

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Emergency Procedures: Preparedness is Key

Rapid and correct response to an emergency can significantly mitigate potential harm.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess: From a safe distance, assess the extent of the spill and whether it is safe for you to clean it up. For large spills, or if you are not trained in spill cleanup, contact your institution's emergency response team.

  • Contain: For small, manageable spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (if applicable and safe): For spills involving bromine-containing compounds, a 5-10% solution of sodium thiosulfate can be used to neutralize the area after the initial absorption.[6]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution. For many organic compounds, a detergent and water solution is effective. For residual bromine compounds, a dilute solution of sodium thiosulfate can be used for the final rinse.[6]

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its contaminated waste is crucial to protect the environment. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Collection
  • Collect all waste containing this compound (including excess reagent, contaminated materials, and spill cleanup debris) in a designated, properly labeled, and sealed hazardous waste container.[7][8]

  • The container should be made of a compatible material, such as high-density polyethylene.[8]

  • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".[7]

Waste Storage
  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials.

Final Disposal
  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Disposal must be in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[9]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_emergency Emergency Response prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Appropriate PPE (Butyl Rubber Gloves, Goggles, Face Shield, Lab Coat) risk_assessment->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood weigh Weigh Compound in Fume Hood fume_hood->weigh Proceed reaction Perform Experimental Procedure weigh->reaction decontaminate_tools Decontaminate Tools & Glassware reaction->decontaminate_tools Procedure Complete waste_disposal Segregate & Dispose of Waste decontaminate_tools->waste_disposal decontaminate_area Decontaminate Work Area waste_disposal->decontaminate_area remove_ppe Remove & Dispose of PPE decontaminate_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end End spill Spill Occurs spill_response Follow Spill Response Protocol spill->spill_response exposure Personal Exposure exposure_response Follow Exposure Response Protocol exposure->exposure_response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.